Taurocholic Acid
Beschreibung
The product of conjugation of cholic acid with taurine. Its sodium salt is the chief ingredient of the bile of carnivorous animals. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and cholerectic.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Ursus thibetanus, Homo sapiens, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWGRHZICKQGZ-HZAMXZRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145-42-6 (mono-hydrochloride salt) | |
| Record name | Taurocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883259 | |
| Record name | Taurocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate, Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate | |
| Record name | TAUROCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clusters of slender, four-sided prisms from alcohol + ether, Crystals | |
CAS No. |
81-24-3, 345909-26-4 | |
| Record name | Taurocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurocholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAUROCHOLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Taurocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium taurocholate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAUROCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E090O0G3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAUROCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Taurocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes about 125 °C, 125 °C | |
| Record name | Taurocholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAUROCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Taurocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Taurocholic Acid Synthesis in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurocholic acid, a primary conjugated bile acid, plays a pivotal role in lipid digestion and absorption, cholesterol homeostasis, and signaling pathways that regulate various metabolic processes.[1] Synthesized exclusively in the hepatocytes, its production is a multi-step enzymatic process involving contributions from the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes.[2] Dysregulation of this pathway is implicated in a variety of liver diseases, including cholestasis and non-alcoholic fatty liver disease (NAFLD), making it a critical area of study for researchers and a key target for therapeutic intervention in drug development.
This technical guide provides a comprehensive overview of the this compound synthesis pathway in hepatocytes. It details the core biochemical reactions, key enzymes, and regulatory networks. Furthermore, this guide offers detailed experimental protocols for the quantification of bile acids and the assessment of key enzyme activities, alongside structured data and visual aids to facilitate a deeper understanding of this vital metabolic process.
The this compound Synthesis Pathway
The synthesis of this compound from cholesterol in hepatocytes occurs through two primary pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[3] The classical pathway is the major route in humans, accounting for approximately 90% of total bile acid synthesis.[4]
Classical (Neutral) Pathway
The classical pathway is initiated in the endoplasmic reticulum with the rate-limiting step catalyzed by cholesterol 7α-hydroxylase (CYP7A1) .[3] This enzyme converts cholesterol to 7α-hydroxycholesterol. Following a series of modifications to the steroid nucleus, the intermediate is further hydroxylated at the 12α position by sterol 12α-hydroxylase (CYP8B1) , a key step that directs the synthesis towards cholic acid.[5] Subsequent enzymatic reactions involving 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and other enzymes lead to the formation of cholic acid.[6]
Alternative (Acidic) Pathway
The alternative pathway is initiated in the mitochondria by sterol 27-hydroxylase (CYP27A1) , which hydroxylates cholesterol at the C27 position.[3] The resulting oxysterol is then transported to the endoplasmic reticulum where it is hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) .[3] This pathway primarily produces chenodeoxycholic acid, but can also contribute to cholic acid synthesis.
Conjugation with Taurine (B1682933)
Before secretion into the bile canaliculi, cholic acid is conjugated with the amino acid taurine in the cytoplasm. This two-step process is essential for increasing the solubility and amphipathic nature of the bile acid. First, bile acid-CoA synthetase (BACS) activates cholic acid to cholyl-CoA. Subsequently, bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the cholyl group from CoA to taurine, forming this compound.[2]
Quantitative Data on this compound Synthesis
The following tables summarize available quantitative data related to the enzymes and intermediates of the this compound synthesis pathway. It is important to note that these values can vary depending on the experimental conditions and model systems used.
Table 1: Key Enzymes in this compound Synthesis
| Enzyme | Gene | Subcellular Location | Rate-Limiting Step? |
| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Yes (Classical Pathway) |
| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | No |
| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Yes (Alternative Pathway) |
| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | No |
| Bile acid-CoA synthetase | BACS | Endoplasmic Reticulum | No |
| Bile acid-CoA:amino acid N-acyltransferase | BAAT | Cytosol | No |
Table 2: Concentration of Bile Acid Intermediates in Normal Human Liver
| Intermediate | Concentration (µg/mg protein) |
| 5-cholestene-3β, 7α-diol | ~0.1-0.2 |
| 7α-hydroxy-4-cholesten-3-one | ~0.01-0.05 |
| 5β-cholestane-3α, 7α-diol | ~0.01-0.05 |
| 7α,12α-dihydroxy-4-cholesten-3-one | ~0.01-0.05 |
| 5β-cholestane-3α, 7α, 12α-triol | ~0.01-0.05 |
Data adapted from[7].
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound synthesis and its analysis, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Bile Acid Synthesis Pathway Is Present and Functional in the Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of intermediates in bile acid biosynthesis using isotope dilution--mass spectrometry: hepatic levels in the normal state and in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Taurocholic Acid in Fat Emulsification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurocholic acid, a primary conjugated bile acid, plays a pivotal role in the digestion and absorption of dietary fats. Its amphipathic nature enables the emulsification of large fat globules into smaller, more manageable droplets, thereby increasing the surface area for enzymatic digestion by lipases. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's function in fat emulsification, including its physicochemical properties, the formation of micelles and mixed micelles, and its interaction with key enzymes and signaling pathways. Detailed experimental protocols for characterizing these processes are provided, along with quantitative data and visual representations of the involved pathways to support researchers and professionals in the field of drug development and gastrointestinal physiology.
Introduction
The intestinal absorption of dietary lipids presents a significant physiological challenge due to their inherent hydrophobicity within the aqueous environment of the gastrointestinal tract. Bile acids, synthesized in the liver and secreted into the small intestine, are essential for overcoming this challenge. This compound, formed by the conjugation of cholic acid with the amino acid taurine (B1682933), is one of the most abundant bile acids in humans and many other species.[1][2] Its detergent-like properties are fundamental to the process of fat emulsification, a critical prerequisite for efficient lipid digestion and absorption.[1][3] Understanding the intricate mechanisms of this compound's action is paramount for developing therapeutic strategies for malabsorption syndromes, cholestatic liver diseases, and for optimizing the delivery of lipophilic drugs.
Physicochemical Properties of this compound
The efficacy of this compound as an emulsifying agent is rooted in its unique molecular structure. It possesses a rigid sterol nucleus with both a hydrophobic and a hydrophilic face, a property known as facial amphipathicity. The taurine conjugate at the C-17 side chain enhances its water solubility and lowers its pKa, ensuring it remains ionized as a salt at the pH of the small intestine.[1]
Amphipathicity and Micellization
The amphipathic nature of this compound drives its self-aggregation in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), to form micelles.[4] In these structures, the hydrophobic steroid backbone faces inward, creating a core that can sequester lipids, while the hydrophilic hydroxyl and taurine groups face outward, interacting with the aqueous environment.[5] This micellar formation is crucial for the solubilization and transport of lipids.
The Mechanism of Fat Emulsification
The process of fat emulsification by this compound can be dissected into several key stages:
-
Adsorption at the Oil-Water Interface: Upon entering the duodenum, this compound molecules adsorb to the surface of large dietary fat globules. This reduces the interfacial tension between the oil and water phases.
-
Droplet Fragmentation: The reduction in interfacial tension, coupled with the peristaltic movements of the intestine, facilitates the breakdown of large fat globules into smaller emulsion droplets.
-
Formation of a Stabilizing Layer: this compound molecules form a stable layer around these smaller droplets, with their hydrophobic portions interacting with the lipid core and their hydrophilic portions facing the aqueous intestinal lumen. This prevents the recoalescence of the droplets.[6]
-
Increased Surface Area for Lipolysis: The resulting increase in the surface area-to-volume ratio of the fat droplets makes the triglycerides more accessible to water-soluble pancreatic lipases for enzymatic hydrolysis.[2]
Interaction with Lipases and Formation of Mixed Micelles
This compound not only facilitates the physical emulsification of fats but also directly influences the enzymatic digestion process.
Role in Lipase (B570770) Activity
Pancreatic lipase activity is significantly enhanced in the presence of bile salts. This compound helps to clear the lipid-water interface of other inhibitory substances and, in concert with colipase, anchors the lipase to the surface of the emulsion droplets, optimizing its catalytic efficiency.[7] However, at high concentrations, bile salts can also inhibit lipase activity by displacing it from the interface.[8]
Mixed Micelle Formation
As triglycerides are hydrolyzed by lipase into fatty acids and monoglycerides, these lipolytic products are incorporated into mixed micelles along with this compound and phospholipids.[9] These mixed micelles are small, water-soluble aggregates that act as transport vehicles, shuttling the digested lipids from the intestinal lumen to the surface of the enterocytes for absorption.
Quantitative Data on this compound Properties
The following tables summarize key quantitative parameters related to the physicochemical and functional properties of this compound.
| Parameter | Value | Conditions | Reference(s) |
| Critical Micelle Concentration (CMC) | 3-11 mM | Aqueous solution, pH 7.0-8.0, 37°C | [4] |
| pKa | ~1.4 | [4] | |
| Molecular Weight | 515.70 g/mol | [3] |
Table 1: Physicochemical Properties of this compound
| Parameter | Value Range | Method | Reference(s) |
| Micelle Radius | 1.6 - 3.5 nm | Sephadex Gel Filtration | [9] |
| Aggregation Number | 4-10 | Various | [10] |
Table 2: Micellar Properties of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in fat emulsification.
Determination of Critical Micelle Concentration (CMC) by Isothermal Titration Calorimetry (ITC)
Objective: To determine the CMC of this compound by measuring the heat changes associated with micelle formation.
Materials:
-
Isothermal Titration Calorimeter
-
This compound sodium salt
-
Phosphate buffered saline (PBS), pH 7.4
-
Degassed, deionized water
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in PBS.
-
Fill the ITC sample cell with PBS.
-
Load the injection syringe with the this compound stock solution.
-
Set the experimental temperature to 37°C.
-
Perform a series of injections (e.g., 10 µL each) of the this compound solution into the sample cell while monitoring the heat change.
-
The CMC is determined by plotting the change in enthalpy per injection against the total concentration of this compound. The inflection point of the resulting sigmoid curve corresponds to the CMC.[1][11]
Measurement of Emulsion Droplet Size by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of fat emulsion droplets stabilized by this compound.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
This compound sodium salt
-
Triglyceride oil (e.g., olive oil)
-
Phosphate buffered saline (PBS), pH 7.4
-
Homogenizer or sonicator
Procedure:
-
Prepare a solution of this compound in PBS at a concentration above its CMC (e.g., 15 mM).
-
Add a small amount of triglyceride oil (e.g., 1% v/v) to the this compound solution.
-
Homogenize or sonicate the mixture to form a stable emulsion.
-
Dilute a small aliquot of the emulsion in PBS to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).
-
Transfer the diluted sample to a DLS cuvette and place it in the instrument.
-
Set the experimental temperature to 37°C.
-
Acquire the light scattering data and analyze it using the instrument's software to obtain the particle size distribution, mean droplet diameter, and polydispersity index (PDI).[12][13]
In Vitro Lipase Activity Assay
Objective: To determine the effect of this compound on the activity of pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
This compound sodium salt
-
Triglyceride substrate emulsion (e.g., tributyrin (B1683025) or a stabilized olive oil emulsion)
-
Tris-HCl buffer, pH 8.0
-
Calcium chloride (CaCl2)
-
pH-stat or spectrophotometer with a pH indicator dye
Procedure:
-
Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare the triglyceride substrate emulsion. For a spectrophotometric assay, a commercially available kit with a colorimetric substrate can be used.[6]
-
Prepare reaction mixtures containing the substrate emulsion, Tris-HCl buffer, and CaCl2, with and without varying concentrations of this compound.
-
Pre-incubate the reaction mixtures at 37°C.
-
Initiate the reaction by adding the pancreatic lipase solution.
-
Monitor the rate of hydrolysis by either titrating the released fatty acids with NaOH using a pH-stat to maintain a constant pH or by measuring the change in absorbance of a pH indicator dye.[14]
-
Calculate the lipase activity as the rate of fatty acid release per unit time.
Signaling Pathways Involving this compound
This compound and other bile acids are not merely digestive aids; they are also signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating various metabolic processes.
Farnesoid X Receptor (FXR) Pathway
This compound is a ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[15] Activation of FXR by bile acids in the intestine leads to the induction of fibroblast growth factor 19 (FGF19), which then travels to the liver to suppress bile acid synthesis. This creates a negative feedback loop that regulates the total bile acid pool size.
TGR5 Signaling Pathway
This compound can also activate TGR5 (G-protein coupled bile acid receptor 1), a G-protein coupled receptor found on various cell types, including enteroendocrine L-cells.[16] Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and plays a role in glucose homeostasis.
Conclusion
This compound is a multifaceted molecule that is indispensable for the digestion and absorption of dietary fats. Its role extends from the physical process of emulsification to the modulation of key enzymatic activities and the activation of complex signaling pathways that regulate metabolism. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the physiological and pharmacological implications of this critical bile acid. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic interventions for a range of metabolic and gastrointestinal disorders.
References
- 1. Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration | Semantic Scholar [semanticscholar.org]
- 2. Effect of dietary cholesterol and taurocholate on cholesterol 7 alpha-hydroxylase and hepatic LDL receptors in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of four taurine-conjugated bile acids on mucosal uptake and lymphatic absorption of cholesterol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of Bile Salts With Lipid Bilayers: An Atomistic Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inhibition of pancreatic lipase B activity by taurodeoxycholate and its reversal by colipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase activity in the human aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of taurocholate on the size of mixed lipid micelles and their associations with pigment and proteins in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Light scattering measurements on microemulsions: estimation of droplet sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Taurocholic Acid: A Deep Dive into its Enterohepatic Circulation and Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the enterohepatic circulation of taurocholic acid, a primary conjugated bile acid crucial for lipid digestion and absorption. The document details the intricate transport mechanisms, the complex regulatory networks that govern its homeostasis, and the experimental protocols used to investigate these processes. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.
Introduction to this compound and its Enterohepatic Circulation
This compound is synthesized in hepatocytes from cholesterol and conjugated with taurine.[1][2] This conjugation increases its water solubility and amphipathic nature, making it an effective detergent for the emulsification of dietary fats and fat-soluble vitamins in the small intestine. The enterohepatic circulation is a highly efficient process that recycles approximately 95% of the bile acid pool between the liver and the intestine, ensuring a constant supply for digestive needs while protecting cells from the cytotoxic effects of excessive bile acid accumulation.[1][2] This recycling process involves a coordinated series of transport proteins located on the membranes of hepatocytes and enterocytes.
Molecular Mechanisms of this compound Transport
The journey of this compound through the enterohepatic circuit is mediated by a sophisticated interplay of uptake and efflux transporters in the liver and small intestine.
Hepatic Transport
Sinusoidal Uptake: The initial step in the hepatic clearance of this compound from the portal blood is its uptake across the basolateral (sinusoidal) membrane of hepatocytes. This is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) , a member of the solute carrier family 10 (SLC10A1).[3] NTCP utilizes the sodium gradient to drive the uptake of conjugated bile acids against a concentration gradient.[3]
Canalicular Efflux: Following intracellular transport, this compound is secreted across the apical (canalicular) membrane into the bile canaliculi. This is an ATP-dependent process driven by the Bile Salt Export Pump (BSEP) , a member of the ATP-binding cassette (ABC) transporter superfamily (ABCB11).[4][5][6] BSEP is the rate-limiting step for the biliary secretion of bile salts and is the major driving force for bile flow.[4][7]
Intestinal Reabsorption
Apical Uptake: After being released into the small intestine to aid in digestion, the majority of this compound is reabsorbed in the terminal ileum. The Apical Sodium-dependent Bile Acid Transporter (ASBT) , another member of the SLC10 family (SLC10A2), is responsible for the active uptake of conjugated bile acids from the intestinal lumen into the enterocytes.[8]
Basolateral Efflux: Once inside the enterocyte, this compound is transported across the basolateral membrane into the portal circulation. This efflux is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) .[9][10] Unlike the other transporters, OSTα/OSTβ functions as a facilitated diffuser and is crucial for the final step of intestinal bile acid reabsorption.[10]
Regulation of this compound Enterohepatic Circulation
The maintenance of bile acid homeostasis is critical, and a complex network of nuclear receptors and signaling pathways tightly regulates the expression and activity of the key transport proteins.
The Farnesoid X Receptor (FXR): The Master Regulator
The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as the primary sensor of intracellular bile acid concentrations.[11][12] When activated by bile acids, including this compound, FXR orchestrates a coordinated response to control bile acid synthesis and transport.
In the Liver:
-
Repression of Bile Acid Synthesis: FXR activation in hepatocytes transcriptionally represses the expression of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classic bile acid synthesis pathway.[11][13] This feedback inhibition is primarily mediated through the induction of the Small Heterodimer Partner (SHP) , which in turn inhibits the transcriptional activity of other nuclear receptors essential for CYP7A1 expression.[11][13]
-
Upregulation of Efflux Transporters: FXR activation directly induces the expression of BSEP and OSTα/OSTβ , promoting the efflux of bile acids from the hepatocyte into the bile and back into the systemic circulation, respectively.[7][10][14]
-
Downregulation of Uptake Transporters: To reduce the uptake of bile acids from the portal blood, FXR activation leads to the transcriptional repression of NTCP .[15][16]
In the Intestine:
-
Induction of Fibroblast Growth Factor 19 (FGF19): In response to bile acid reabsorption in the ileum, intestinal FXR activation induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) into the portal circulation.[11][17]
-
FGF19-mediated Repression of CYP7A1: FGF19 travels to the liver and binds to its receptor, FGFR4 , on the surface of hepatocytes. This binding activates a signaling cascade that potently represses CYP7A1 expression, providing another layer of feedback regulation on bile acid synthesis.[5][11][18]
-
Regulation of Intestinal Transporters: Intestinal FXR activation also upregulates the expression of OSTα/OSTβ to facilitate bile acid efflux into the portal vein and represses the expression of ASBT to limit excessive bile acid uptake.[19]
Below is a diagram illustrating the central role of FXR in regulating this compound enterohepatic circulation.
Quantitative Data on this compound Transport and Regulation
The following tables summarize key quantitative parameters related to the transport and regulation of this compound. These values can vary depending on the experimental system and species.
Table 1: Kinetic Parameters of this compound Transporters
| Transporter | Species | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| NTCP | Rat | Isolated Hepatocytes | 258 ± 43 | 20.8 ± 1.2 (nmol/s-g liver) | [20] |
| BSEP | Sf9 insect cells | Inverted Membrane Vesicles | 17.8 ± 5.0 | 286.2 ± 28.2 | [21] |
| ASBT | Human | Transfected Cells | 4.84 | 0.699 (pmol/cm²/s) | [22] |
| ASBT | Human | Transfected Cells | 0.1 - 17 | N/A | [22] |
| OSTα/OSTβ | N/A | N/A | N/A | N/A | N/A |
Note: Quantitative data for OSTα/OSTβ is less commonly reported due to its function as a facilitated transporter.
Table 2: this compound Concentrations in Biological Fluids
| Fluid | Species | Condition | Concentration (µM) | Reference |
| Portal Vein | Human | Fasting | 14.04 ± 4.13 (total bile acids) | [23] |
| Portal Vein | Human | Postprandial | 43.04 ± 6.12 (total bile acids) | [23] |
| Peripheral Vein | Human | Fasting | 2.44 ± 0.31 (total bile acids) | [23] |
| Peripheral Vein | Human | Postprandial | 5.22 ± 0.74 (total bile acids) | [23] |
| Bile | Mouse | N/A | ~180-fold higher than liver | [7] |
| Liver | Mouse | N/A | ~300-fold higher than plasma | [7] |
Table 3: Quantitative Effects of Regulators on Gene Expression
| Regulator | Target Gene | Cell Type | Fold Change | Reference |
| FGF19 (40 ng/mL) | CYP7A1 | Primary Human Hepatocytes | ~50% decrease | [24] |
| CDCA (50 µM) | FGF19 | Primary Human Hepatocytes | Significant induction | [5] |
| GW4064 (FXR agonist) | BSEP mRNA | Sandwich-Cultured Human Hepatocytes | Increased expression | [14] |
| GW4064 (FXR agonist) | OSTα/β mRNA | Sandwich-Cultured Human Hepatocytes | Increased expression | [14] |
Experimental Protocols for Studying this compound Circulation
A variety of in vivo, in vitro, and ex vivo models are employed to investigate the complex processes of this compound transport and regulation.
In Situ Perfused Rat Liver Model
This ex vivo technique allows for the study of hepatic uptake and biliary excretion of this compound in a physiologically relevant setting, free from extrahepatic influences.
Methodology:
-
Anesthetize a rat and expose the abdominal cavity.
-
Cannulate the portal vein for inflow of perfusion buffer and the bile duct for bile collection.
-
Ligate the inferior vena cava above the renal veins and insert an outflow cannula.
-
Excise the liver and transfer it to a perfusion chamber maintained at 37°C.
-
Perfuse the liver with an oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 4 ml/min).[4][25]
-
After an equilibration period, introduce radiolabeled or unlabeled this compound into the perfusate.
-
Collect samples of the perfusate effluent and bile at timed intervals.
-
Analyze the concentration of this compound in the collected samples using methods such as liquid scintillation counting or LC-MS/MS to determine uptake and excretion kinetics.[7]
Isolated Hepatocyte Uptake Assay
This in vitro method is used to characterize the kinetics of this compound uptake by specific transporters on the hepatocyte membrane.
Methodology:
-
Isolate hepatocytes from a rat or use commercially available cryopreserved hepatocytes.
-
Plate the hepatocytes in collagen-coated multi-well plates and allow them to form a monolayer.
-
Wash the cells with pre-warmed incubation buffer (e.g., Krebs-Henseleit buffer).
-
Initiate the uptake by adding incubation buffer containing a known concentration of radiolabeled this compound.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C (for active transport) and 4°C (as a control for passive diffusion and non-specific binding).[12]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[26]
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
-
Calculate the initial rate of uptake and determine kinetic parameters (Km and Vmax) by performing the assay at various substrate concentrations.
Everted Gut Sac Technique
This ex vivo model is employed to study the intestinal absorption of this compound.
Methodology:
-
Euthanize a rat and excise a segment of the terminal ileum.
-
Gently evert the intestinal segment over a glass rod so that the mucosal surface faces outwards.[27][28]
-
Tie one end of the everted segment to form a sac and fill it with a known volume of incubation buffer.
-
Tie the other end and suspend the sac in a beaker containing oxygenated incubation buffer with a known concentration of radiolabeled this compound at 37°C.
-
At timed intervals, take samples from the serosal (inside the sac) and mucosal (outside the sac) fluids.
-
Measure the concentration of radiolabeled this compound in the samples to determine the rate of transport across the intestinal epithelium.
Conclusion
The enterohepatic circulation of this compound is a vital physiological process governed by a suite of specialized transporters and a sophisticated regulatory network centered around the farnesoid X receptor. A thorough understanding of these mechanisms is paramount for researchers in hepatology and gastroenterology, as well as for professionals in drug development, given the potential for drug-induced cholestasis and the therapeutic targeting of bile acid signaling pathways. The experimental protocols detailed in this guide provide a foundation for further investigation into this complex and critical biological system.
References
- 1. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 3. Compartmental analysis of steady-state taurocholate transport kinetics by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying forms and functions of intestinal bile acid pools in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum concentrations of ursodeoxycholic acid in portal venous and systemic venous blood of fasting humans as determined by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enterohepatic circulation rates of cholic acid and chenodeoxycholic acid in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A compartmental model for hepatic transport of this compound in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal absorption of ursodeoxycholic, glycoursodeoxycholic and tauroursodeoxycholic acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. A recirculatory model with enterohepatic circulation by measuring portal and systemic blood concentration difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 16. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 18. Developmental Regulation of the Gut-Liver (FGF19-CYP7A1) Axis in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Uptake of bile acids by perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structural Determinants for Transport Across the Intestinal Bile Acid Transporter Using C-24 Bile Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hepatic uptake of bile acids in man. Fasting and postprandial concentrations of individual bile acids in portal venous and systemic blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. arts.units.it [arts.units.it]
- 26. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Physiological Concentration of Taurocholic Acid in Human Bile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentration of taurocholic acid (TCA) in human bile. It includes quantitative data, detailed experimental protocols for its measurement, and a review of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and hepatobiliary research.
Quantitative Data: Physiological Concentration of this compound
The concentration of this compound in human bile varies significantly depending on the site of collection (gallbladder vs. hepatic bile) and the physiological state of the individual (e.g., fasting or postprandial). Gallbladder bile is significantly more concentrated than hepatic bile due to the storage and concentration functions of the gallbladder.
| Bile Source | This compound (TCA) Concentration | Total Bile Acid Concentration | TCA as % of Total Bile Acids | Reference |
| Gallbladder Bile | 0.8 - 15.6 mmol/L | 101 - 359 mmol/L | ~25% | [1] |
| Hepatic Bile | Data not directly available; estimated to be 5- to 7-fold lower than gallbladder bile | Significantly lower than gallbladder bile | Not specified | [2] |
Note: The concentration of individual bile acids in hepatic bile is less frequently reported directly in the literature. It is generally understood that the gallbladder concentrates bile by 5- to 7-fold, which would suggest a significantly lower concentration of this compound in hepatic bile compared to gallbladder bile.[2] this compound, a primary conjugated bile acid, typically constitutes a significant fraction of the total bile acid pool.[1]
Experimental Protocols: Quantification of this compound in Human Bile
The gold standard for the accurate quantification of this compound in biological matrices is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.
Principle
This method involves the separation of bile acids by reverse-phase HPLC followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard, such as this compound-d4, is used to ensure accuracy and precision.
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human bile sample (gallbladder or hepatic)
Sample Preparation
-
Thawing and Dilution: Thaw frozen human bile samples on ice. Due to the high concentration of bile acids, dilute the bile sample (e.g., 1:1000) with a methanol/water (50:50, v/v) solution.
-
Internal Standard Spiking: Add a known concentration of the internal standard (this compound-d4) to the diluted bile sample.
-
Protein Precipitation: To remove proteins, add three volumes of ice-cold acetonitrile to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30-70% B
-
10-12 min: 70-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-30% B
-
14.1-18 min: 30% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 514.3 → Product ion (m/z) 106.9
-
This compound-d4 (IS): Precursor ion (m/z) 518.3 → Product ion (m/z) 106.9
-
Data Analysis
Quantification is performed by constructing a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound is not merely a digestive surfactant but also a signaling molecule that interacts with several receptors to regulate various cellular processes. The diagram below illustrates the key signaling pathways activated by this compound.
Caption: Signaling pathways of this compound (TCA).
Experimental Workflow for this compound Quantification
The following diagram outlines the logical flow of the experimental protocol for quantifying this compound in a bile sample.
Caption: Experimental workflow for TCA quantification.
References
Taurocholic Acid: A Key Signaling Molecule in Metabolic Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 16, 2025
Abstract
Taurocholic acid (TCA), a primary conjugated bile acid, has emerged as a critical signaling molecule that extends far beyond its classical role in dietary lipid emulsification. TCA orchestrates a complex network of metabolic pathways by activating key receptors, primarily the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides a comprehensive overview of the signaling cascades initiated by TCA and its subsequent impact on glucose, lipid, and energy metabolism. Detailed experimental protocols for investigating TCA's signaling effects are provided, along with a synthesis of quantitative data to support further research and drug development in metabolic diseases.
Introduction
Bile acids are now recognized as pleiotropic hormones that regulate multiple metabolic processes.[1][2] this compound, formed in the liver through the conjugation of cholic acid with taurine, is a major component of the bile acid pool.[1][3] Its amphipathic nature is crucial for the digestion and absorption of fats and fat-soluble vitamins.[3] Beyond this digestive function, TCA acts as a ligand for nuclear and membrane receptors, initiating signaling cascades that have profound effects on metabolic homeostasis.[4][5] Understanding the molecular mechanisms of TCA signaling is paramount for developing novel therapeutics for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[6][7]
This compound Signaling Pathways
TCA exerts its signaling effects predominantly through the activation of the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a ligand-activated transcription factor highly expressed in the liver and intestine.[8][9] While chenodeoxycholic acid (CDCA) is considered the most potent endogenous FXR agonist, TCA also functions as an FXR agonist.[8][10] Upon binding TCA, FXR undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]
The primary role of the TCA-FXR signaling axis is the negative feedback regulation of bile acid synthesis. Activation of FXR in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[9] In the intestine, FXR activation by TCA induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression.[9] This intricate feedback loop maintains bile acid homeostasis.
Furthermore, FXR activation by TCA influences lipid and glucose metabolism. It can decrease serum triglyceride levels by regulating the expression of genes involved in lipogenesis and lipoprotein metabolism.[7] TCA has been shown to decrease the expression of apolipoprotein A-I (apoA-I), a key component of high-density lipoprotein (HDL).[8] In terms of glucose metabolism, FXR activation has been linked to both improved insulin (B600854) sensitivity and glucose tolerance, although the precise mechanisms are still under investigation.[4][6]
Takeda G protein-coupled Receptor 5 (TGR5) Signaling
TGR5, a member of the G protein-coupled receptor superfamily, is expressed in various tissues, including the intestine (specifically enteroendocrine L-cells), gallbladder, brown adipose tissue, and macrophages.[10][11] Taurine-conjugated bile acids, such as TCA, are potent agonists for TGR5.[11]
Activation of TGR5 by TCA in intestinal L-cells stimulates the Gαs subunit of its associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[10][12] This rise in cAMP triggers the secretion of glucagon-like peptide-1 (GLP-1).[13][14] GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying, collectively contributing to improved glucose homeostasis.[13][15]
In brown adipose tissue and skeletal muscle, TGR5 activation by bile acids stimulates energy expenditure by inducing the expression of deiodinase type 2 (D2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3).[16] This mechanism links bile acid signaling to thermogenesis and overall energy balance.
Quantitative Data on this compound Signaling
The following tables summarize key quantitative data related to the interaction of this compound with its primary receptors and its downstream metabolic effects.
Table 1: Receptor Activation by this compound
| Compound | Receptor | Assay Type | EC50 (µM) | Reference |
| This compound (TCA) | Human GPBAR1 (TGR5) | Not specified | 23 | [15] |
| Cholic Acid (CA) | Human FXR | Reporter Assay | ~600 | [10] |
Note: Direct EC50 values for TCA on FXR are not consistently reported; Cholic Acid, the unconjugated form, is a weak agonist.
Table 2: Effects of this compound on Gene Expression
| Gene | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |
| α-SMA | LX-2 (Hepatic Stellate Cells) | TCA (50-100 µM) | Increased expression | [17] |
| Collagen Type I | LX-2 (Hepatic Stellate Cells) | TCA (50-100 µM) | Increased expression | [17] |
| TLR4 | LX-2 (Hepatic Stellate Cells) | TCA (50-100 µM) | Increased expression | [17] |
| TGF-β1 | Mouse Cholangiocytes | Taurocholate diet | Increased mRNA expression | [18] |
| TGF-βRI | Mouse Cholangiocytes | Taurocholate diet | Increased mRNA expression | [18] |
Table 3: Metabolic Effects of this compound Administration
| Parameter | Model | Treatment | Outcome | Reference |
| Blood Glucose | Healthy Humans | Intrajejunal TCA + Glucose | Lower blood glucose vs. glucose alone | [15] |
| Plasma GLP-1 | Healthy Humans | Intrajejunal TCA + Glucose | Increased plasma GLP-1 vs. glucose alone | [15] |
| Fasting Blood Glucose | Diabetic Rats | 0.3% TCA in diet (12 weeks) | Significantly decreased | [19] |
| Insulin Secretion | Diabetic Rats | 0.3% TCA in diet (12 weeks) | Significantly greater | [19] |
| GLP-1 Secretion | Diabetic Rats | 0.3% TCA in diet (12 weeks) | Significantly greater | [19] |
| Hepatic Lipid Accumulation | Grouper | ~900 mg/kg TCA diet | Significantly reduced | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of TCA's signaling properties. The following sections provide outlines for key experimental protocols.
FXR Activation: Luciferase Reporter Gene Assay
This assay quantifies the ability of TCA to activate FXR and induce the expression of a reporter gene.
Methodology:
-
Cell Culture: Maintain a suitable host cell line, such as HEK293T or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[4]
-
Transfection: Co-transfect the cells with a mammalian expression vector for human FXR and a luciferase reporter plasmid containing multiple copies of an FXRE upstream of the luciferase gene.[4] A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Plating: After 24 hours of transfection, trypsinize and seed the cells into 96-well white, clear-bottom assay plates at an appropriate density (e.g., 1-2 x 10^4 cells per well). Allow cells to attach for at least 4 hours.[4]
-
Compound Treatment: Prepare serial dilutions of TCA and a positive control (e.g., GW4064) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C.[4]
-
Luciferase Assay: Lyse the cells using a suitable lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the TCA concentration and fit the data to a dose-response curve to determine the EC50 value.[4]
TGR5 Activation: cAMP Assay
This assay measures the intracellular accumulation of cAMP in response to TGR5 activation by TCA.
Methodology:
-
Cell Culture: Culture cells endogenously expressing TGR5 or a cell line (e.g., HEK293T) transiently or stably transfected with a TGR5 expression vector.
-
Cell Plating: Seed the cells into 96-well plates and allow them to grow to a suitable confluency.
-
Compound Treatment: Starve the cells in serum-free medium for a few hours. Treat the cells with various concentrations of TCA, a positive control (e.g., INT-777), and a vehicle control for a short period (e.g., 5-30 minutes) at 37°C.[13]
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.[20]
-
Data Analysis: Generate a standard curve using cAMP standards. Calculate the cAMP concentration in each sample. Plot the cAMP concentration against the TCA concentration and fit the data to a dose-response curve to determine the EC50 value.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the changes in mRNA levels of target genes in response to TCA treatment.
Methodology:
-
Cell/Tissue Treatment: Treat cultured cells or laboratory animals with TCA or a vehicle control for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit. Assess RNA quality and quantity.[21]
-
cDNA Synthesis: Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcription kit.[21]
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or probe-based detection methods. Use primers specific for the target genes (e.g., CYP7A1, SHP, FGF19, TGF-β1) and a reference gene (e.g., GAPDH, ACTB) for normalization.[22]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[21]
Metabolomic and Lipidomic Profiling: UPLC-MS/MS
This technique allows for the comprehensive and quantitative analysis of changes in the bile acid pool and other metabolites and lipids in biological samples following TCA administration.
Methodology:
-
Sample Collection and Preparation: Collect biological samples (e.g., serum, plasma, liver tissue) from TCA-treated and control subjects. For serum/plasma, perform protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile.[3][8] For tissues, homogenize the tissue before extraction.[23]
-
Chromatographic Separation: Inject the extracted samples into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a suitable column (e.g., C18) for the separation of bile acids and lipids. Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[3][8]
-
Mass Spectrometry Detection: Couple the UPLC system to a tandem mass spectrometer (MS/MS) operating in a specific mode, such as multiple reaction monitoring (MRM), for targeted quantification of known metabolites.[19][24]
-
Data Analysis: Process the raw data using specialized software to identify and quantify the metabolites of interest based on their retention times and mass-to-charge ratios. Compare the metabolite profiles between the TCA-treated and control groups to identify significant changes.
Conclusion
This compound is a multifaceted signaling molecule that plays a central role in the regulation of metabolic pathways critical for health and disease. Its ability to activate both nuclear (FXR) and membrane (TGR5) receptors allows it to fine-tune bile acid, lipid, and glucose homeostasis. The intricate signaling networks governed by TCA present promising therapeutic targets for a range of metabolic disorders. The experimental protocols and quantitative data summarized in this guide provide a robust framework for researchers and drug development professionals to further elucidate the physiological functions of this compound and to explore its therapeutic potential. Continued investigation into the nuanced roles of TCA in metabolic signaling will undoubtedly pave the way for innovative treatments for some of the most pressing health challenges of our time.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High Serum Level of this compound Is Correlated With the Severity and Resolution of Drug-induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of taurohyodeoxycholic acid on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound ameliorates hypertension through the activation of TGR5 in the hypothalamic paraventricular nucleus - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Studies in mice, hamsters, and rats demonstrate that repression of hepatic apoA-I expression by this compound in mice is not mediated by the farnesoid-X-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effects of this compound on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | The role of bile acid metabolism-related genes in prognosis assessment of hepatocellular carcinoma and identification of NPC1 as a biomarker [frontiersin.org]
- 22. The Drosophila G protein-coupled receptor, GulpR, is essential for lipid mobilization in response to nutrient-limitation | PLOS Genetics [journals.plos.org]
- 23. rsc.org [rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structural and Chemical Properties of Taurocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurocholic acid, a primary conjugated bile acid, plays a pivotal role in lipid digestion and absorption.[1][2] Synthesized in the liver from cholesterol, it is the conjugate of cholic acid and the amino acid taurine (B1682933).[1][2] This conjugation enhances its amphipathic nature, making it an effective biological detergent.[1][3] Beyond its digestive functions, this compound is now recognized as a key signaling molecule, modulating various metabolic pathways primarily through the activation of the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[4][5] This guide provides a comprehensive overview of the structural and chemical properties of this compound, its signaling pathways, and detailed experimental protocols for its study.
Structural and Physicochemical Properties
This compound is a steroidal molecule characterized by a cholane (B1240273) skeleton with hydroxyl groups at positions 3α, 7α, and 12α, and a side chain conjugated to taurine via an amide linkage.[6] This distinct structure imparts its amphipathic properties, crucial for its physiological functions.
Chemical Structure
Caption: 2D chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₅NO₇S | [4][7] |
| Molecular Weight | 515.71 g/mol | [4][7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | ~125 °C (decomposes) | [7][8] |
| pKa | ~1.9 (sulfonic acid group) | [7][9] |
| Solubility | ||
| Water | Highly soluble | [7][8][10] |
| Ethanol | Soluble | [8][10] |
| DMSO | ≥25.75 mg/mL | [10] |
| Ether | Poorly soluble | [8] |
| Specific Rotation [α]D | +38.8° (c = 2 in alcohol) | [7] |
| Critical Micelle Concentration (CMC) | 3-11 mM | [7][9] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
1.3.1. Mass Spectrometry (MS)
In negative ion mode electrospray ionization (ESI-MS), this compound typically forms a deprotonated molecule [M-H]⁻. The fragmentation pattern upon collision-induced dissociation (CID) is crucial for its identification.
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |
| 514.3 | 496.3 | Loss of H₂O |
| 408.3 | Cleavage of the taurine side chain | |
| 124.0 | Taurine fragment |
1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Key chemical shifts (in ppm) in a suitable solvent like DMSO-d₆ are highlighted below. Due to the complexity of the steroid nucleus, only characteristic peaks are listed.
| Nucleus | Chemical Shift (ppm) Range | Assignment |
| ¹H NMR | 0.6 - 1.0 | Methyl protons on the steroid nucleus |
| 3.0 - 4.0 | Protons on carbons bearing hydroxyl groups | |
| 7.5 - 8.0 | Amide proton | |
| ¹³C NMR | 12.0 - 25.0 | Methyl carbons on the steroid nucleus |
| 65.0 - 75.0 | Carbons bearing hydroxyl groups | |
| 170.0 - 175.0 | Carbonyl carbon of the amide |
1.3.3. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Hydroxyl groups (H-bonded) |
| 3400 - 3200 | N-H stretch | Amide |
| 2950 - 2850 | C-H stretch | Aliphatic |
| ~1650 | C=O stretch | Amide I |
| ~1550 | N-H bend | Amide II |
| 1200 - 1000 | S=O stretch | Sulfonate |
Signaling Pathways
This compound exerts its signaling effects primarily through the activation of two key receptors: the nuclear receptor FXR and the G-protein coupled receptor TGR5.
Biosynthesis of this compound
Caption: Biosynthesis of this compound from Cholesterol.
Farnesoid X Receptor (FXR) Signaling Pathway
Upon entering the cell, this compound binds to and activates FXR in the cytoplasm. The activated FXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes.
Caption: FXR Signaling Pathway Activated by this compound.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling Pathway
This compound can also activate TGR5, a cell surface receptor. This interaction initiates a G-protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects, including the modulation of inflammatory responses and energy homeostasis.
Caption: TGR5 Signaling Pathway Activated by this compound.
Experimental Protocols
Quantification of this compound in Serum by LC-MS/MS
This protocol outlines a standard method for the sensitive and specific quantification of this compound in human serum.
3.1.1. Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (e.g., this compound-d4) as an internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, water, and formic acid
-
Human serum (calibrators, quality controls, and unknown samples)
3.1.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of this compound-d4).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other bile acids and matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Q1 514.3 -> Q3 [specific product ion]
-
This compound-d4 (IS): Q1 [m/z of IS] -> Q3 [specific product ion of IS]
-
-
Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum sensitivity.
-
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental Workflow for this compound Quantification by LC-MS/MS.
Studying this compound-Protein Interactions by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. This protocol provides a general framework for studying the binding of this compound to a target protein (e.g., FXR).
3.2.1. Materials and Reagents
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified target protein (ligand, e.g., recombinant FXR)
-
This compound (analyte)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP buffer, pH 7.4)
3.2.2. Experimental Procedure
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surface and the reference surface.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of this compound to the protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Conclusion
This compound is a multifaceted molecule with well-established roles in digestion and an emerging significance in metabolic regulation. A thorough understanding of its structural and chemical properties, coupled with robust analytical methods and a clear picture of its signaling pathways, is essential for researchers in physiology, pharmacology, and drug development. This guide provides a foundational resource for the continued investigation of this important biological compound.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Protective effects of this compound on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. medpace.com [medpace.com]
The Pivotal Role of Taurocholic Acid in the Intestinal Absorption of Fat-Soluble Vitamins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intestinal absorption of fat-soluble vitamins (A, D, E, and K) is a complex process critically dependent on the emulsifying and solubilizing properties of bile acids. Among these, taurocholic acid, a primary conjugated bile acid, plays a central role in the formation of mixed micelles, which act as transport vehicles for these lipophilic micronutrients to the surface of enterocytes for absorption. This technical guide provides an in-depth examination of the function of this compound in the absorption of each fat-soluble vitamin, presenting quantitative data from preclinical models, detailed experimental protocols for in vitro and in vivo studies, and a molecular-level visualization of the key signaling pathways and experimental workflows. Understanding these mechanisms is paramount for the development of novel therapeutic strategies for conditions associated with fat malabsorption and for optimizing the delivery of lipophilic drugs.
Introduction: The Challenge of Lipophilic Nutrient Absorption
Fat-soluble vitamins are essential for a myriad of physiological functions, including vision, bone health, immune response, and blood coagulation. However, their hydrophobic nature presents a significant challenge for absorption within the aqueous environment of the small intestine. The digestive system has evolved a sophisticated mechanism to overcome this hurdle, in which bile acids, synthesized in the liver and secreted into the duodenum, are the key players.
This compound is a primary bile acid conjugated with the amino acid taurine. This conjugation lowers its pKa, ensuring it remains ionized and effective as a biological detergent throughout the physiological pH range of the small intestine. Its primary function in fat-soluble vitamin absorption is the formation of mixed micelles. These are complex, nanometer-sized aggregates composed of bile acids, phospholipids, cholesterol, and the products of fat digestion, which sequester hydrophobic molecules like fat-soluble vitamins in their core, facilitating their transport across the unstirred water layer to the apical membrane of intestinal epithelial cells (enterocytes).
The Core Mechanism: From Emulsification to Enterocyte Uptake
The absorption of fat-soluble vitamins is a multi-step process orchestrated by this compound and other bile components:
-
Emulsification: Large dietary fat globules are broken down into smaller droplets by the detergent action of bile acids, increasing the surface area for enzymatic digestion.
-
Hydrolysis: Pancreatic lipases hydrolyze triglycerides into fatty acids and monoglycerides. Vitamin esters, the form in which vitamins A and E are often consumed, are hydrolyzed by bile salt-dependent lipases to release the free vitamin.
-
Micellar Solubilization: this compound, along with other bile salts and phospholipids, incorporates the fat-soluble vitamins and products of fat digestion into mixed micelles.
-
Diffusion and Uptake: The mixed micelles diffuse across the unstirred water layer to the brush border membrane of the enterocytes. While the exact mechanism of uptake is still under investigation, it is believed to involve a combination of passive diffusion and carrier-mediated transport via proteins such as Scavenger Receptor Class B Type I (SR-BI), CD36, and Niemann-Pick C1-Like 1 (NPC1L1)[1][2].
-
Intracellular Transport and Chylomicron Formation: Once inside the enterocyte, the vitamins are re-esterified (for vitamins A and E) and incorporated into chylomicrons, which are large lipoprotein particles.
-
Secretion into Lymphatics: Chylomicrons are then secreted into the lymphatic system, bypassing the portal circulation and eventually entering the bloodstream for distribution to target tissues.
Quantitative Data on the Impact of Bile Acid Deficiency
The critical role of bile acids in fat-soluble vitamin absorption is starkly illustrated in conditions of bile acid deficiency, such as cholestatic liver disease or following bile duct ligation in experimental models. The following tables summarize key quantitative findings from preclinical studies.
| Vitamin | Model System | Condition | Impact on Absorption | Reference |
| Vitamin A | Patients with Biliary Atresia | Severely Jaundiced (indicating poor bile flow) | Significantly smaller increase in plasma vitamin A levels after an oral dose compared to non-jaundiced patients and controls. | [3] |
| Vitamin D | Bile Duct Ligated Rats | 4 weeks post-ligation | Serum vitamin D levels decreased from a baseline of 13.01 ng/mL to 7.89 ng/mL. | [2] |
| Vitamin E | Bile Duct Ligated Rat | - | 30-fold decrease in the absorption of γ-tocopherol (a form of vitamin E). | [4] |
| Vitamin K | Bile Duct Ligated Rats | - | Plasma levels of vitamin K were negligible after oral administration, compared to a significant increase in sham-operated rats. |
Experimental Protocols
In Vitro Model: Caco-2 Cell Permeability Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to study intestinal absorption.
Objective: To assess the permeability of a fat-soluble vitamin in the presence and absence of this compound micelles.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound sodium salt
-
Fat-soluble vitamin of interest (e.g., retinol (B82714), α-tocopherol)
-
Scintillation counter and appropriate scintillation fluid
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM meter. TEER values should be >250 Ω·cm².
-
Preparation of Test Solutions:
-
Control (without micelles): Prepare a solution of the fat-soluble vitamin in HBSS.
-
Test (with micelles): Prepare a micellar solution by dissolving this compound (e.g., 10 mM) and the fat-soluble vitamin in HBSS. The solution may require sonication to ensure proper micelle formation.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the control or test solution to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
-
Quantification: Quantify the amount of the fat-soluble vitamin that has permeated the cell monolayer using High-Performance Liquid Chromatography (HPLC) or, if a radiolabeled vitamin is used, by liquid scintillation counting.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the vitamin in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
In Vivo Model: Bile Duct Ligation in Rats
This model creates a state of obstructive cholestasis, preventing bile flow into the intestine and allowing for the study of absorption in a bile-deficient state.
Objective: To quantify the absorption of a fat-soluble vitamin in the presence and absence of endogenous bile flow.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Fat-soluble vitamin of interest in an oil vehicle (e.g., corn oil)
-
Oral gavage needles
-
Blood collection supplies
-
HPLC system for vitamin analysis
Methodology:
-
Surgical Procedure (Bile Duct Ligation - BDL):
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the liver and common bile duct.
-
Carefully isolate the common bile duct.
-
Ligate the bile duct in two places with suture and transect the duct between the ligatures.
-
Close the abdominal incision in layers.
-
Sham Operation: For the control group, perform the same surgical procedure but without ligating the bile duct.
-
-
Post-operative Care and Recovery: Allow the animals to recover for 3-5 days. Provide appropriate post-operative analgesia and monitor for signs of distress.
-
Vitamin Administration:
-
Fast the rats overnight.
-
Administer a single oral dose of the fat-soluble vitamin in an oil vehicle via gavage to both BDL and sham-operated rats.
-
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points post-dosing (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Plasma/Serum Preparation: Centrifuge the blood samples to separate plasma or serum.
-
Quantification: Extract the fat-soluble vitamin from the plasma/serum and quantify its concentration using a validated HPLC method.
-
Data Analysis: Plot the plasma concentration-time profiles for both groups. Calculate pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) to compare the extent of absorption between the BDL and sham groups.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Vitamin A and E
Objective: To quantify retinol (Vitamin A) and α-tocopherol (Vitamin E) in plasma or cell culture media.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Hexane (B92381), ethanol (B145695), methanol, acetonitrile (B52724) (HPLC grade)
-
Retinol and α-tocopherol standards
-
Internal standard (e.g., retinyl acetate (B1210297) or tocol)
Sample Preparation (Plasma):
-
To 200 µL of plasma, add 200 µL of ethanol containing the internal standard to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 1 mL of hexane.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of methanol:acetonitrile:dichloromethane (e.g., 50:45:5 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
Vitamin A (Retinol): UV at 325 nm.
-
Vitamin E (α-tocopherol): Fluorescence with excitation at 295 nm and emission at 330 nm.
-
-
Quantification: Construct a calibration curve using the peak area ratios of the standards to the internal standard.
Signaling Pathways and Molecular Interactions
The absorption of fat-soluble vitamins is not a simple passive process but involves intricate signaling pathways and interactions with various cellular components.
General Absorption Pathway
The following diagram illustrates the general pathway for fat-soluble vitamin absorption facilitated by this compound.
Caption: General pathway of fat-soluble vitamin absorption.
Experimental Workflow for In Vivo Bile Duct Ligation Study
The following diagram outlines the workflow for the bile duct ligation experiment described in the protocol section.
Caption: Experimental workflow for a bile duct ligation study.
Conclusion and Future Directions
This compound is indispensable for the efficient absorption of fat-soluble vitamins. Its role in the formation of mixed micelles is a cornerstone of lipid digestion and nutrient uptake. The quantitative data from preclinical models of bile acid deficiency unequivocally demonstrate the profound malabsorption that occurs in its absence. The provided experimental protocols offer robust frameworks for researchers to further investigate the nuanced mechanisms of this process.
Future research should focus on elucidating the precise roles of specific intestinal transporters in the uptake of vitamin-laden micelles and the downstream signaling events that regulate this process. A deeper understanding of the dose-dependent effects of this compound and other bile acids on the absorption of each vitamin will be crucial for developing targeted therapies for malabsorption syndromes and for enhancing the oral bioavailability of lipophilic drugs. Furthermore, exploring the interplay between the gut microbiota, bile acid metabolism, and vitamin absorption is a promising avenue for novel therapeutic interventions.
References
- 1. Antioxidants vitamin E and C attenuate hepatic fibrosis in biliary-obstructed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Intestinal absorption of vitamin E in experimental renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption of water-miscible forms of vitamin E in a patient with cholestasis and in thoracic duct-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Taurocholic Acid in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taurocholic acid (TCA), a primary conjugated bile acid, is emerging as a significant modulator of inflammatory responses. Traditionally known for its role in lipid digestion, recent preclinical evidence has illuminated its potential therapeutic applications in a range of inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, its mechanisms of action, and the experimental evidence supporting its potential as a novel therapeutic agent. By activating key receptors such as the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), this compound can attenuate inflammatory signaling pathways, notably the NF-κB pathway, leading to a reduction in pro-inflammatory cytokine production. This guide summarizes the current state of research, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to facilitate further investigation and drug development in this promising area.
Introduction
Inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and sepsis, represent a significant global health burden. Current therapeutic strategies often involve broad immunosuppression, which can lead to undesirable side effects. There is a pressing need for novel therapeutic agents that can modulate inflammatory responses with greater specificity. This compound, a naturally occurring bile acid, has garnered attention for its anti-inflammatory effects observed in various preclinical models. This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound in inflammatory diseases.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the activation of two key receptors: the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor. Activation of these receptors initiates signaling cascades that ultimately suppress pro-inflammatory gene expression.
Farnesoid X Receptor (FXR) Activation
This compound is a known agonist of FXR.[1][2] Upon activation, FXR can translocate to the nucleus and regulate the transcription of target genes. The anti-inflammatory effects of FXR activation are mediated through several mechanisms:
-
Inhibition of NF-κB Signaling: FXR activation has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1] This inhibition can occur through the induction of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[3]
-
Transrepression of Inflammatory Genes: Activated FXR can directly bind to and repress the promoters of pro-inflammatory genes, further contributing to its anti-inflammatory effects.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
This compound also activates TGR5, a G-protein coupled receptor expressed on various immune cells, including macrophages.[1][4] TGR5 activation leads to the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] The increase in cAMP levels activates Protein Kinase A (PKA), which in turn can inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound and the related compound taurochenodeoxycholic acid (TCDCA) have been quantified in several preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by Taurochenodeoxycholic Acid (TCDCA) in Peritoneal Macrophages from Adjuvant Arthritis Rats [6]
| Cytokine | TCDCA Concentration (µg/mL) | Inhibition |
| TNF-α | 150 | Marked decrease |
| 180 | Marked decrease (concentration-dependent) | |
| 200 | Marked decrease (concentration-dependent) | |
| IL-1β | 150 | Marked decrease |
| 180 | Marked decrease (concentration-dependent) | |
| 200 | Marked decrease (concentration-dependent) | |
| IL-6 | 150 | Marked decrease |
| 180 | Marked decrease (concentration-dependent) | |
| 200 | Marked decrease (concentration-dependent) |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound (TCA) in LPS-Stimulated RAW 264.7 Macrophages [7]
| Cytokine | Treatment | Result |
| IL-1α | Saliva + TCA | Lowered expression |
| IL-1β | Saliva + TCA | Lowered expression |
| IL-6 | Saliva + TCA | Lowered expression |
| IL-1β | IL-1β + TNF-α + TCA | Considerably reduced expression |
| IL-6 | IL-1β + TNF-α + TCA | Considerably reduced expression |
| IL-8 | IL-1β + TNF-α + TCA | Considerably reduced expression |
Table 3: In Vivo Effects of this compound (TCA) in a TNBS-Induced Ulcerative Colitis Mouse Model [8][9]
| Parameter | TCA Dosage (mg/kg) | Outcome |
| Body Weight Loss | 20, 40, 60 | Significantly inhibited |
| Macroscopic & Histopathological Scores | 20, 40, 60 | Decreased |
| MPO Activity | 20, 40, 60 | Decreased |
| IL-1β Levels | 20, 40, 60 | Decreased |
| IFN-γ Levels | 20, 40, 60 | Decreased |
| TNF-α Levels | 20, 40, 60 | Decreased |
Table 4: In Vitro Effects of Taurochenodeoxycholic Acid (TCDCA) on Synoviocytes from Adjuvant Arthritis Rats [10]
| Cytokine | TCDCA Concentration (µg/mL) | Effect |
| TNF-α | 300 - 500 | Marked inhibition (concentration-dependent) |
| IL-1β | 300 - 500 | Marked inhibition (concentration-dependent) |
| IL-6 | 300 - 500 | Marked inhibition (concentration-dependent) |
| IL-10 | 300 - 500 | Markedly increased |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.
In Vitro Anti-Inflammatory Assay in Macrophages
Objective: To assess the dose-dependent effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no TCA) and a negative control (no LPS).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of rheumatoid arthritis.[6][11][12]
Animal Model: Male Lewis or Sprague-Dawley rats (6-8 weeks old).
Protocol:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) into the base of the tail or the plantar surface of the right hind paw.[6][13]
-
Treatment Groups: Divide the rats into the following groups:
-
Normal Control (no CFA, vehicle treatment)
-
Arthritic Control (CFA, vehicle treatment)
-
This compound-treated (CFA, various doses of TCA, e.g., 50, 100, 200 mg/kg, administered orally daily)
-
Positive Control (CFA, a standard anti-arthritic drug like methotrexate)
-
-
Treatment Administration: Begin treatment on the day of CFA injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic) and continue for a specified period (e.g., 21 days).
-
Clinical Assessment: Monitor the rats daily for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), arthritis score (based on erythema and swelling of the joints), and body weight.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the hind paws for histopathological examination of joint inflammation, cartilage destruction, and bone erosion.
-
Biochemical Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
TNBS-Induced Colitis in Mice
Objective: To investigate the anti-inflammatory effects of this compound in a mouse model of inflammatory bowel disease.[8][10][14][15][16][17]
Animal Model: Male BALB/c mice (8-10 weeks old).
Protocol:
-
Induction of Colitis: Anesthetize the mice and intrarectally administer 100 µL of 2,4,6-trinitrobenzenesulfonic acid (TNBS) (5 mg in 50% ethanol) using a catheter.[10][15][17]
-
Treatment Groups: Divide the mice into the following groups:
-
Treatment Administration: Start treatment 24 hours after TNBS administration and continue for 7 consecutive days.[8][9]
-
Clinical Assessment: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Macroscopic and Microscopic Evaluation: At the end of the study, euthanize the mice, and assess the colon for macroscopic damage (ulceration, inflammation). Collect colon tissue for histopathological analysis.
-
Biochemical Analysis: Measure myeloperoxidase (MPO) activity in the colon tissue as an indicator of neutrophil infiltration. Determine the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ) in colon tissue homogenates by ELISA.[8][9]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory actions of this compound.
Caption: FXR-mediated inhibition of the NF-κB pathway by this compound.
Caption: TGR5-mediated anti-inflammatory signaling by this compound.
Caption: Experimental workflow for the TNBS-induced colitis model.
Clinical Landscape and Future Directions
Despite the promising preclinical data, there is a notable absence of clinical trials specifically investigating the therapeutic efficacy of this compound in inflammatory diseases such as IBD or rheumatoid arthritis.[7][18][19][20][21] Clinical studies have primarily focused on related bile acids like ursodeoxycholic acid (UDCA) for cholestatic liver diseases, with some exploratory studies in IBD.[8][22] The strong preclinical evidence for the anti-inflammatory effects of this compound warrants its progression into well-designed clinical trials to evaluate its safety and efficacy in human inflammatory conditions.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered this compound in humans.
-
Biomarker Discovery: Identifying reliable biomarkers to monitor the anti-inflammatory response to this compound treatment.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing anti-inflammatory drugs.
-
Formulation Development: Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of this compound to inflamed tissues.
Conclusion
This compound presents a compelling case as a potential therapeutic agent for a variety of inflammatory diseases. Its ability to modulate key inflammatory pathways through the activation of FXR and TGR5 provides a strong mechanistic rationale for its anti-inflammatory effects. The quantitative data from preclinical studies demonstrate a consistent and dose-dependent reduction in inflammatory markers. While the lack of clinical trial data is a current limitation, the comprehensive preclinical evidence laid out in this guide provides a solid foundation for initiating clinical investigations. Further research into the clinical application of this compound could pave the way for a novel and targeted therapeutic strategy for managing inflammatory diseases.
References
- 1. This compound and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. This compound lowers the inflammatory response of gingival fibroblasts, epithelial cells, and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Anti-inflammatory effect of taurocholate on TNBS-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 11. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete Freund’s Adjuvant (CFA)-Induced Arthritis Model [bio-protocol.org]
- 13. Adjuvant-Induced Arthritis Model [chondrex.com]
- 14. Induction of TNBS colitis in mice. | Semantic Scholar [semanticscholar.org]
- 15. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research SOP: Important points for TNBS Induced Colitis Model in Mouse [researchsop.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel rheumatoid arthritis drug succeeds in clinical trial [med.stanford.edu]
- 19. A systematic review of preclinical studies on the efficacy of taurine for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical trial shows rheumatoid arthritis drug could prevent disease | King's College London [kcl.ac.uk]
- 21. Second stage of clinical trial for rheumatoid arthritis treatment begins in Newcastle | Versus Arthritis [arthritis-uk.org]
- 22. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly, characterized by the progressive degeneration of the macula. The pathology involves complex interplay between oxidative stress, inflammation, and angiogenesis. Emerging research has identified bile acids, particularly taurocholic acid (TCA), as potential therapeutic agents in mitigating key features of AMD. This technical guide provides a comprehensive overview of the role of TCA in preclinical models of AMD, detailing its protective effects on retinal pigment epithelial (RPE) cells and its anti-angiogenic properties in choroidal endothelial cells. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the putative signaling pathways through which TCA exerts its therapeutic effects.
Protective Effects of this compound on Retinal Pigment Epithelium
Oxidative stress is a critical factor in the pathogenesis of atrophic AMD, leading to RPE cell dysfunction and death. In vitro studies have demonstrated the capacity of TCA to protect RPE cells from oxidative damage.
Quantitative Data: RPE Protection
The protective effect of TCA on RPE cell barrier function under oxidative stress has been quantified by measuring the transepithelial electrical resistance (TEER).
| TCA Concentration | TEER Preservation (%) vs. Paraquat-Treated Control | Significance (p-value) |
| 10 µM | Inconsistent/Minor | Not Significant |
| 50 µM | Significant preservation | < 0.05 |
| 100 µM | Significant preservation | < 0.001 |
| 200 µM | Significant preservation | < 0.005 |
| 500 µM | Significant preservation | < 0.001 |
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Paraquat-Treated Primary Human RPE Cells.[1][2]
Experimental Protocol: Paraquat-Induced Oxidative Stress in ARPE-19 Cells
This protocol outlines the induction of oxidative stress in a human RPE cell line (ARPE-19) and treatment with TCA.
Materials:
-
ARPE-19 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Paraquat (B189505) dichloride
-
This compound sodium salt
-
Transwell inserts (for TEER measurements)
-
ZO-1 primary antibody
-
Fluorescently labeled secondary antibody
-
TEER measurement system
Procedure:
-
Cell Culture: Culture ARPE-19 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For TEER measurements, seed cells on Transwell inserts and allow them to form a confluent monolayer with stable TEER readings.
-
Induction of Oxidative Stress: Prepare a stock solution of paraquat in sterile water. Treat the confluent ARPE-19 cell monolayers with 300 µM paraquat in serum-free DMEM for 48 hours to induce oxidative stress.[1][2]
-
TCA Treatment: Prepare stock solutions of TCA in sterile water. Concurrently with paraquat treatment, add TCA at final concentrations of 10, 50, 100, 200, and 500 µM to the culture medium.[1][2]
-
Assessment of RPE Barrier Function:
-
TEER Measurement: Measure TEER at baseline and after 48 hours of treatment using a TEER measurement system. Calculate the percentage of TEER preservation relative to untreated and paraquat-only treated controls.
-
ZO-1 Immunofluorescence: After treatment, fix the cells in cold methanol. Permeabilize the cells and block with a suitable blocking buffer. Incubate with a primary antibody against the tight junction protein ZO-1, followed by incubation with a fluorescently labeled secondary antibody. Image the cells using a fluorescence microscope to visualize the integrity of the tight junctions.
-
Signaling Pathway: TCA-Mediated RPE Protection
TCA is hypothesized to exert its protective effects on RPE cells through the activation of the Farnesoid X Receptor (FXR), a nuclear bile acid receptor. Activation of FXR can lead to the upregulation of antioxidant response genes and the suppression of inflammatory signaling.
Inhibition of Choroidal Neovascularization by this compound
Neovascular ("wet") AMD is characterized by the growth of abnormal blood vessels from the choroid into the retina, a process known as choroidal neovascularization (CNV). Vascular endothelial growth factor (VEGF) is a key driver of this process. In vitro and in vivo studies suggest that TCA can inhibit key steps in angiogenesis.
Quantitative Data: Anti-Angiogenic Effects
TCA has been shown to inhibit VEGF-induced migration and tube formation of choroidal endothelial cells in a dose-dependent manner.
| TCA Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Tube Formation (%) | Significance (p-value) |
| 100 | ~25% | Not Significant | < 0.05 (Migration) |
| 200 | ~30% | ~35% | < 0.05 (Migration & Tube Formation) |
| 500 | ~40% | ~50% | < 0.01 (Migration & Tube Formation) |
Table 2: Inhibitory Effects of this compound on VEGF-Induced Choroidal Endothelial Cell Migration and Tube Formation.[1][2]
Experimental Protocol: VEGF-Induced Tube Formation Assay
This protocol describes an in vitro model of angiogenesis where endothelial cells form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other choroidal endothelial cell line
-
Endothelial Cell Growth Medium (EGM)
-
Matrigel® Basement Membrane Matrix
-
Recombinant human VEGF
-
This compound sodium salt
-
96-well plates
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with a thin layer. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM containing 100 ng/mL VEGF.
-
TCA Treatment: Add TCA to the cell suspension at final concentrations of 100, 200, and 500 µM.
-
Incubation: Seed the HUVEC suspension onto the Matrigel®-coated wells. Incubate at 37°C in a 5% CO2 incubator for 4-6 hours, or until a robust tubular network is observed in the VEGF-only control wells.
-
Visualization and Quantification: Stain the cells with Calcein AM. Capture images of the tube networks using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Protocol: Laser-Induced Choroidal Neovascularization (CNV) in a Rat Model (Adapted from TUDCA studies)
This protocol describes a common in vivo model for neovascular AMD. While direct studies with TCA are limited, this protocol is based on studies with the closely related bile acid, tauroursodeoxycholic acid (TUDCA).
Animals:
-
Adult male Brown Norway rats
Materials:
-
Argon laser photocoagulator
-
Fundus camera
-
Fluorescein (B123965) sodium
-
This compound for injection
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Anesthesia and Pupil Dilation: Anesthetize the rats and dilate their pupils with a topical mydriatic agent.
-
Laser Photocoagulation: Using an argon laser, create four to six laser spots around the optic nerve in one eye of each rat to rupture Bruch's membrane. The formation of a bubble confirms a successful rupture.
-
TCA Administration: Administer TCA via intraperitoneal injection daily, starting 24 hours before laser treatment and continuing for 14 days. A dose comparable to that used for TUDCA (e.g., 100 mg/kg) can be used as a starting point for dose-response studies. A control group should receive vehicle injections.
-
Fluorescein Angiography: On day 14, perform fluorescein angiography to assess the leakage from the CNV lesions.
-
Histological Analysis and CNV Quantification: Euthanize the animals and enucleate the eyes. Prepare choroidal flat mounts or retinal cross-sections. Stain with an endothelial cell marker (e.g., isolectin B4). Quantify the CNV volume or area using confocal microscopy and image analysis software.
-
VEGF Measurement: At an earlier time point (e.g., day 3), a separate cohort of animals can be used to measure retinal VEGF levels using an ELISA to assess the impact of TCA on this key angiogenic factor.
Signaling Pathway: TCA-Mediated Inhibition of Angiogenesis
TCA is thought to inhibit VEGF-induced angiogenesis through the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) on choroidal endothelial cells. Activation of TGR5 may lead to the inhibition of pro-angiogenic signaling pathways such as PI3K/Akt and the suppression of the inflammatory transcription factor NF-κB.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for both atrophic and neovascular AMD, based on robust in vitro data and supportive in vivo evidence from related compounds. Its dual action of protecting RPE cells from oxidative stress and inhibiting choroidal neovascularization makes it a compelling candidate for further drug development.
Future research should focus on:
-
Conducting in vivo studies with TCA in laser-induced CNV and other AMD animal models to confirm its efficacy and establish optimal dosing and delivery methods.
-
Elucidating the precise downstream signaling cascades of FXR and TGR5 activation by TCA in retinal cells to identify more specific therapeutic targets.
-
Investigating the potential synergistic effects of TCA with existing anti-VEGF therapies.
-
Evaluating the long-term safety and efficacy of TCA in preclinical models to support its translation to clinical trials for the treatment of AMD.
References
Methodological & Application
Application Note: Quantification of Taurocholic Acid in Human Serum using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurocholic acid (TCA), a primary conjugated bile acid synthesized in the liver from cholesterol, plays a crucial role in the digestion and absorption of dietary fats and lipids.[1] Beyond its digestive functions, TCA is an important signaling molecule involved in the regulation of lipid, glucose, and energy metabolism.[2][3] Serum concentrations of this compound are increasingly recognized as sensitive biomarkers for liver function, drug-induced liver injury (DILI), and various metabolic diseases, including hepatobiliary and intestinal disorders.[2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of bile acids in biological matrices due to its high sensitivity, specificity, and accuracy.[3][4] This application note provides a detailed protocol for the robust and reproducible quantification of this compound in human serum using LC-MS/MS. The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (this compound-d4) to ensure high precision and accuracy, correcting for matrix effects and variability during sample processing.[2][5]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in serum is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis using LC-MS/MS, and concludes with data processing and analysis.
Bile Acid Signaling Pathway
Bile acids, including this compound, are not only detergents for fat absorption but also potent signaling molecules that activate specific nuclear receptors, primarily the Farnesoid X Receptor (FXR). This signaling cascade plays a pivotal role in regulating genes involved in bile acid, lipid, and glucose metabolism.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
This compound-d4 (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human serum (store at -80°C)
-
Double charcoal-stripped human serum (for calibration standards)
-
1.5 mL microcentrifuge tubes
-
Precision pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the stock solution in methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d4 in methanol at a concentration of 1000 ng/mL.[2]
-
Calibration Curve and Quality Control Samples:
Sample Preparation
-
Pipette 50 µL of serum sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.[3][6]
-
Add 10 µL of the this compound-d4 internal standard working solution to each tube.[3]
-
Add 200 µL of cold acetonitrile for protein precipitation.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[3]
-
Centrifuge the samples at 13,000 rpm (or approximately 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[3]
LC-MS/MS Parameters
Liquid Chromatography
| Parameter | Setting |
| HPLC System | Agilent 1290 UPLC or equivalent |
| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalent[1] |
| Column Temperature | 40-50°C |
| Mobile Phase A | Water with 0.1% Formic Acid[1][6] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[1][6] |
| Flow Rate | 0.3 - 0.65 mL/min[1][6] |
| Injection Volume | 10 µL[1][6] |
| Gradient | A representative gradient starts at a lower percentage of mobile phase B, ramps up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[1] |
Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | AB Sciex Qtrap 5500, Agilent 6490, or equivalent[6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[8] |
| Ion Spray Voltage | -4500 V[6] |
| Temperature | 450°C[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
MRM Transitions
The following table summarizes the MRM transitions for this compound and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (TCA) | 514.3 | 514.2[8] |
| This compound-d4 (TCA-d4) | 518.3 | 518.2 |
Method Validation Summary
This LC-MS/MS method has been validated for the quantification of this compound in human serum.[4][6]
| Parameter | Result |
| Linearity (r²) | ≥0.99[4][8] |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL[4][8] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115%[4] |
| Recovery | 68.9% - 83.7%[8] |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human serum. The simple sample preparation, coupled with the high sensitivity and specificity of the LC-MS/MS analysis, makes this method suitable for high-throughput clinical research and drug development applications. The use of a deuterated internal standard ensures the accuracy and reliability of the results, which is critical for the use of this compound as a biomarker in various disease states.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medpace.com [medpace.com]
Application Notes and Protocols for the HPLC Separation of Taurocholic Acid from Other Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of taurocholic acid from other bile acids using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established reversed-phase chromatography principles and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
Bile acids are steroidal molecules synthesized in the liver from cholesterol. They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins. This compound (TCA) is a major conjugated bile acid, formed by the conjugation of cholic acid with taurine. Due to their structural similarities, the separation and quantification of individual bile acids, such as TCA, from a complex mixture can be challenging. This document details robust HPLC methods for achieving this separation, which is critical for various research areas, including metabolic studies, drug discovery, and clinical diagnostics.
Principle of Separation
The primary method for separating bile acids is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique utilizes a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. Bile acids are separated based on their hydrophobicity; more hydrophobic bile acids interact more strongly with the stationary phase and thus have longer retention times. The polarity of bile acids is influenced by the number and position of hydroxyl groups, as well as the nature of the conjugated amino acid (glycine or taurine).
Another, less common, technique is Hydrophilic Interaction Chromatography (HILIC) , which employs a polar stationary phase and a largely organic mobile phase. In HILIC, elution is based on the hydrophilicity of the analytes, with more polar compounds being retained longer.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of bile acids by HPLC.
References
Application Notes and Protocols: Inducing Liver Fibrosis in Mice with Taurocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins. The bile acid taurocholic acid (TCA) has been identified as a key signaling molecule in the progression of cholestatic liver injury and fibrosis. In cholestatic conditions, elevated levels of TCA can activate hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, leading to the deposition of collagen and other matrix components.[1] Understanding the mechanisms by which TCA promotes fibrosis is crucial for the development of targeted therapies.
While classic models of liver fibrosis induction in mice often utilize hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA), or surgical interventions such as bile duct ligation (BDL), dietary administration of TCA offers a model more specifically focused on cholestatic injury.[2][3][4] This document provides a detailed protocol for inducing liver fibrosis in mice using a TCA-supplemented diet, along with methods for quantitative assessment and an overview of the key signaling pathways involved.
Experimental Protocols
Protocol 1: Induction of Liver Fibrosis in Mice using a this compound-Supplemented Diet
This protocol is based on methodologies where bile acids are administered through the diet to induce liver injury and fibrosis.[5][6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard rodent chow (control diet)
-
This compound sodium salt (Sigma-Aldrich or equivalent)
-
Custom diet containing 0.5% (w/w) this compound (prepared by a reputable vendor)
-
Sterile water
-
Animal housing and husbandry equipment
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment. House mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
Randomization: Randomly assign mice to two groups: a control group receiving standard chow and a TCA group receiving the 0.5% TCA-supplemented diet.
-
Diet Administration: Provide the respective diets to the mice for a period of 2 to 8 weeks. Monitor the animals' body weight, food consumption, and overall health status regularly.
-
Sample Collection (at designated time points):
-
Anesthetize mice using isoflurane.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Perform euthanasia by an approved method (e.g., cervical dislocation).
-
Perfuse the liver with cold PBS to remove blood.
-
Excise the liver and record its weight.
-
Section the liver for different analyses:
-
For histology, fix a portion of the liver in 4% PFA overnight at 4°C, followed by cryoprotection in sucrose solutions and embedding in OCT.
-
For gene expression analysis, snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
For protein analysis, snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
-
Protocol 2: Assessment of Liver Fibrosis
A. Histological Analysis (Sirius Red Staining):
-
Cryosection the OCT-embedded liver tissue at 5-10 µm thickness.
-
Air-dry the sections and rehydrate in distilled water.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash with two changes of acidified water (0.5% acetic acid).
-
Dehydrate through graded ethanol (B145695) solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualize collagen deposition (red staining) under a light microscope and quantify the fibrotic area using image analysis software (e.g., ImageJ).
B. Biochemical Analysis:
-
Allow the collected blood to clot and centrifuge to separate the serum.
-
Measure the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits according to the manufacturer's instructions.
C. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the frozen liver tissue using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for fibrotic marker genes such as:
-
Collagen, type I, alpha 1 (Col1a1)
-
Alpha-smooth muscle actin (Acta2 or α-SMA)
-
Transforming growth factor-beta 1 (Tgf-β1)
-
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
Data Presentation
The following tables summarize expected quantitative data from liver fibrosis models. Note that specific values can vary based on the mouse strain, duration of induction, and specific experimental conditions.
Table 1: Expected Changes in Serum Liver Enzymes
| Model | Duration | ALT (U/L) | AST (U/L) | Reference |
| Control | - | 20 - 40 | 50 - 100 | [7] |
| CCl4-induced | 4-8 weeks | > 200 | > 300 | [7][8] |
| TAA-induced | 4-8 weeks | > 150 | > 250 | [7] |
| BDL | 2-4 weeks | > 100 | > 200 | [7] |
| TCA-diet | 2-8 weeks | Elevated | Elevated | [5][6] |
Table 2: Quantification of Liver Fibrosis and Gene Expression
| Parameter | Method | Control | Fibrotic Model | Reference |
| Collagen Deposition | Sirius Red (% area) | < 1% | 5 - 15% | [9] |
| Hydroxyproline content | (µg/g liver) | ~100 | > 300 | [10] |
| Col1a1 mRNA | RT-qPCR (fold change) | 1 | > 10 | [10] |
| Acta2 (α-SMA) mRNA | RT-qPCR (fold change) | 1 | > 5 | [11] |
| α-SMA positive cells | Immunohistochemistry | Scant | Numerous | [11][7] |
Signaling Pathways and Workflows
TCA-Induced Hepatic Stellate Cell Activation
This compound activates hepatic stellate cells primarily through the Sphingosine 1-phosphate receptor 2 (S1PR2). This initiates a downstream signaling cascade involving p38 mitogen-activated protein kinase (MAPK), which in turn leads to the activation of the transcriptional co-activator Yes-associated protein (YAP).[11] Activated YAP translocates to the nucleus and promotes the transcription of pro-fibrotic genes, leading to HSC proliferation, migration, and extracellular matrix production.[11]
Experimental Workflow for TCA-Induced Liver Fibrosis Study
The general workflow for studying TCA-induced liver fibrosis in mice involves several key stages, from animal model selection and induction to sample collection and multi-faceted analysis.
References
- 1. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of biliary injury and altered bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocytogen.com [biocytogen.com]
- 8. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular MR Imaging of Liver Fibrosis: A Feasibility Study using Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cholestasis In Vitro Using Taurocholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing taurocholic acid (TCA) in cell culture systems to model and investigate the mechanisms of cholestasis. The following protocols and data are curated from established research to assist in the design and execution of experiments for studying bile acid-induced cellular injury, signaling pathways, and the efficacy of potential therapeutic agents.
Introduction
Cholestasis is a pathological condition characterized by the impairment of bile flow, leading to the accumulation of cytotoxic bile acids within the liver.[1][2] This accumulation can trigger a cascade of cellular events, including apoptosis, necrosis, inflammation, and fibrosis, ultimately contributing to progressive liver damage.[1][2] this compound (TCA), a primary conjugated bile acid, is frequently elevated during cholestasis and is commonly used in vitro to replicate the cytotoxic effects and cellular responses observed in the disease state.[1][3] In vitro models using cell cultures are indispensable tools for dissecting the molecular mechanisms of cholestasis and for the preclinical screening of novel therapeutic compounds.[4][5][6]
Choosing the Right Cell Model
The selection of an appropriate cell model is critical for the relevance of in vitro cholestasis studies. Different liver cell types exhibit distinct responses to bile acid overload.
-
Primary Hepatocytes: Considered the gold standard for in vitro hepatotoxicity studies, primary human hepatocytes most accurately reflect in vivo physiology. However, their use is limited by availability, inter-donor variability, and rapid loss of phenotype in culture.[7] Rodent hepatocytes are also widely used but may respond differently to bile acids compared to human cells.[8]
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): HepG2 cells are a commonly used human hepatoma line, but they have limitations in expressing key bile acid transporters and metabolizing enzymes.[7][8] HepaRG cells, a human bipotential progenitor cell line, can differentiate into hepatocyte-like cells that form bile canaliculi and express relevant transporters, making them a more suitable model for cholestasis research.[4][7][8]
-
Hepatic Stellate Cells (HSCs) (e.g., LX-2, JS-1): HSCs are crucial in the development of liver fibrosis, a common consequence of chronic cholestasis. In response to cholestatic injury, HSCs can become activated, leading to the deposition of extracellular matrix.[3][9] Studies have shown that unlike hepatocytes, HSCs may proliferate in response to elevated TCA concentrations.[3]
-
3D Culture Systems (Spheroids, Organoids): Three-dimensional culture models, such as spheroids and organoids, offer a more physiologically relevant environment by preserving cell-cell interactions and tissue-like architecture.[4] These models are increasingly being used to study long-term drug exposure and complex cellular responses in cholestasis.[4]
Key Signaling Pathways in this compound-Induced Cholestasis
TCA can modulate several signaling pathways, leading to diverse cellular outcomes. Understanding these pathways is crucial for interpreting experimental results and identifying potential therapeutic targets.
-
FXR Signaling: The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid homeostasis.[10][11] Activated by bile acids, FXR transcriptionally regulates genes involved in bile acid synthesis, transport, and detoxification.[11][12][13][14] Dysregulation of FXR signaling is a key factor in the pathogenesis of cholestasis.[10]
-
S1PR2/p38 MAPK/YAP Signaling: In hepatic stellate cells, TCA has been shown to activate the Sphingosine-1-Phosphate Receptor 2 (S1PR2), leading to the downstream activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Yes-Associated Protein (YAP).[9] This pathway is implicated in HSC activation and the progression of liver fibrosis.[9]
-
Apoptosis and Survival Pathways: High concentrations of hydrophobic bile acids like TCA can induce apoptosis in hepatocytes.[2][15] This can occur through the activation of death receptors, induction of oxidative stress, and mitochondrial dysfunction.[1][2] Conversely, certain bile acids can also activate pro-survival pathways, such as the PI3K/Akt pathway, creating a balance between cell death and survival signals.[16][17][18]
-
Oxidative Stress: The accumulation of hydrophobic bile acids can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components, including mitochondria.[2][19][20] This oxidative stress is a significant contributor to bile acid-induced hepatocyte injury.[19][20]
Data Presentation
Table 1: Effects of this compound (TCA) on Different Liver Cell Lines
| Cell Line | TCA Concentration | Incubation Time | Observed Effect | Reference |
| LX-2 (human HSC) | 12.5–200 µM | Not specified | Increased cell proliferation | [3] |
| JS-1 (mouse HSC) | >200 µM | Not specified | Increased cell proliferation | [3] |
| HepG2 (human hepatoma) | >200 µM | Not specified | Increased cell number and significant cell death | [3] |
| HTR-8/SVneo | 100 µM | 24 hours | Downregulation of FTH1, increased intracellular iron, ROS, and lipid peroxidation | [21] |
| RMCCA-1 (CCA cell line) | 10 µM | 24 hours | Increased cell viability | [22] |
Experimental Protocols
Protocol 1: Induction of Cholestatic Injury in HepaRG Cells
This protocol describes the induction of cholestatic injury in differentiated HepaRG cells using a mixture of bile acids, including TCA, to mimic in vivo conditions.
Materials:
-
Differentiated HepaRG cells
-
William's E Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 50 µM hydrocortisone (B1673445) hemisuccinate
-
Bile acid stock solution (a mixture of the 12 major human bile acids, including TCA, at a 100-fold concentration of normal human serum levels)[23]
-
Test compounds
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Differentiation: Seed HepaRG cells according to the manufacturer's instructions and allow them to differentiate for at least two weeks to form a confluent monolayer with functional bile canaliculi.
-
Preparation of Treatment Media: Prepare the treatment media by diluting the bile acid stock solution 1:100 in the culture medium. For drug-induced cholestasis studies, add the test compounds at desired concentrations to the bile acid-containing medium.
-
Treatment: Remove the culture medium from the differentiated HepaRG cells and wash once with PBS. Add the prepared treatment media to the cells.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[23]
-
Assessment of Cytotoxicity: After the incubation period, assess cell viability using a suitable cytotoxicity assay (e.g., MTT or PrestoBlue) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (cells treated with medium containing the same concentration of solvent as the test compounds).
Protocol 2: Assessment of this compound-Induced Apoptosis by Caspase-3/7 Activity Assay
This protocol details the measurement of apoptosis in hepatocytes treated with a pro-apoptotic bile acid, using caspase-3/7 activity as a marker.
Materials:
-
Human NTCP-transfected HepG2 cells or primary hepatocytes[24]
-
Culture medium appropriate for the chosen cell line
-
Glycochenodeoxycholic acid (GCDCA) (pro-apoptotic bile acid)[24]
-
This compound (TCA) or other test compounds
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment: Treat the cells with GCDCA (e.g., 100 µM) in the presence or absence of TCA or other test compounds for 4 hours.[24] Include appropriate vehicle controls.
-
Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium volume. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells (if necessary, by performing a parallel cell viability assay) and express the results as a fold change relative to the vehicle control.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol outlines the procedure for analyzing the expression and phosphorylation status of key signaling proteins in response to TCA treatment.
Materials:
-
LX-2 or JS-1 cells[3]
-
DMEM with 10% FBS and penicillin-streptomycin[3]
-
This compound (TCA)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture LX-2 or JS-1 cells to 70-80% confluency. Treat the cells with TCA at the desired concentration (e.g., 100 µM) for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway of TCA-induced Hepatic Stellate Cell Activation
Caption: TCA activates HSCs via the S1PR2/p38 MAPK/YAP pathway.
Experimental Workflow for In Vitro Cholestasis Model
Caption: Workflow for assessing drug-induced cholestasis in vitro.
Farnesoid X Receptor (FXR) Signaling in Bile Acid Homeostasis
Caption: FXR signaling regulates bile acid synthesis and transport.
References
- 1. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]
- 2. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel cellular models to study cholangiopathies | Hepar Lab [medicine.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of tauroursodeoxycholic acid on bile-acid-induced apoptosis and cytolysis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vitamin E reduces oxidant injury to mitochondria and the hepatotoxicity of taurochenodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bile acid-induced rat hepatocyte apoptosis is inhibited by antioxidants and blockers of the mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High this compound concentration induces ferroptosis by downregulating FTH1 expression in intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. Tauro-β-muricholic acid restricts bile acid-induced hepatocellular apoptosis by preserving the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taurocholic Acid-Induced Gastric Injury in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing taurocholic acid (TCA) to induce gastric injury in rat models. This model is crucial for studying the pathophysiology of gastric mucosal damage and for the preclinical evaluation of gastroprotective and therapeutic agents.
Introduction
The gastric mucosal barrier is a complex defense system that protects the stomach from its own corrosive secretions, primarily hydrochloric acid and pepsin.[1][2] Disruption of this barrier can lead to various pathologies, including gastritis and peptic ulcers.[1] Bile acids, particularly in cases of duodenogastric reflux, are recognized as significant endogenous factors that can compromise this barrier.[1][3] this compound, a major conjugated bile acid, has been extensively used in experimental models to induce gastric mucosal injury, mimicking the damage seen in reflux-related gastric disorders.[4][5][6][7]
TCA-induced injury involves the disruption of the gastric mucosal barrier, leading to the back-diffusion of hydrogen ions, which in turn causes cellular damage, inflammation, and ulceration.[2][4] This model is highly reproducible and allows for the quantitative assessment of gastric damage and the investigation of underlying molecular mechanisms.
Key Mechanisms of this compound-Induced Gastric Injury
This compound contributes to gastric mucosal damage through several mechanisms:
-
Disruption of the Mucus-Bicarbonate Layer: TCA can compromise the protective mucus layer and neutralize the bicarbonate that acts as a buffer against acid.[1]
-
Increased Mucosal Permeability: It increases the permeability of the gastric epithelium, allowing for the back-diffusion of H+ ions into the mucosa.[4][8]
-
Inhibition of Carbonic Anhydrase: TCA has been shown to inhibit gastric mucosal carbonic anhydrase, an enzyme crucial for bicarbonate production and mucosal protection.[9]
-
Induction of Cellular Apoptosis: Bile acids, in general, can induce apoptosis in gastric epithelial cells.[3]
-
Activation of Signaling Pathways: TCA can activate intracellular signaling cascades, such as the MAPK pathway, which are involved in inflammation and cell fate decisions.[10]
Experimental Protocols
Protocol 1: this compound-Induced Gastric Injury in Pylorus-Ligated and Water-Immersion Stressed Rats
This protocol combines chemical insult with physiological stress to induce severe gastric lesions.[4]
Materials:
-
Male Donryu or Sprague-Dawley rats (230-240 g)[4]
-
This compound (sodium salt)
-
Vehicle (e.g., distilled water or saline)
-
Urethane (B1682113) or other suitable anesthetic
-
Surgical thread
-
Water bath (23°C)[4]
-
pH meter
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.[4]
-
Pyloric Ligation:
-
Anesthetize the rat (e.g., urethane 1.25 g/kg, i.p.).
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pylorus with surgical thread, ensuring not to obstruct major blood vessels.
-
Close the abdominal incision with sutures.
-
-
This compound Administration: Immediately after pyloric ligation, administer TCA orally (p.o.) at a single dose ranging from 30-300 mg/kg.[4] The vehicle is administered to the control group.
-
Water-Immersion Stress: Place the rats in a cage with restricted movement and immerse them in a water bath at 23°C for 7 hours.[4]
-
Sample Collection:
-
After 7 hours, euthanize the rats.
-
Carefully remove the stomach and collect the gastric contents.
-
Measure the volume of the gastric contents.
-
Centrifuge the contents and analyze the supernatant for acidity (titration with 0.1 N NaOH), pepsin activity, and Na+/K+ concentrations.[4]
-
-
Lesion Assessment:
-
Open the stomach along the greater curvature.
-
Gently rinse with saline to remove any remaining contents.
-
Examine the gastric mucosa for lesions. The severity of the lesions can be scored based on their number and size.
-
Protocol 2: Intragastric Perfusion of Acidified this compound
This protocol allows for a more controlled exposure of the gastric mucosa to TCA.[11]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
This compound (2 mM)[11]
-
Anesthetic (e.g., urethane)
-
Perfusion pump
-
Catheters
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Surgical Preparation:
-
Anesthetize the rat.
-
Make a midline abdominal incision.
-
Insert an inflow catheter through the esophagus into the stomach and an outflow catheter through the duodenum.
-
Ligate the pylorus to prevent the perfusate from entering the small intestine.
-
-
Gastric Perfusion:
-
Perfuse the stomach with the acidified TCA solution (e.g., 2 mM TCA in 100 mM HCl) at a constant rate for a specified duration (e.g., 3 hours).[11]
-
The control group is perfused with acidified saline.
-
-
Measurement of Mucosal Barrier Function:
-
Collect the perfusate at regular intervals to measure changes in H+ and Na+ ion concentrations, which indicate the degree of back-diffusion and barrier disruption.[4]
-
-
Lesion Assessment: At the end of the perfusion period, euthanize the animal, remove the stomach, and assess the mucosal damage as described in Protocol 1.
Data Presentation
Table 1: Effects of Oral this compound on Gastric Parameters in Pylorus-Ligated, Water-Immersion Stressed Rats
| Parameter | Control | This compound (30-300 mg/kg) | Reference |
| Gastric Lesion Index | Low | Dose-dependent increase | [4] |
| Gastric Juice Volume | No significant change | No significant change | [4] |
| Acidity | Normal | Significant reduction | [4] |
| Pepsin Activity | Normal | Significant reduction | [4] |
| Na+ Concentration | Normal | Significant increase | [4] |
| K+ Concentration | No significant change | No significant change | [4] |
Table 2: Effect of this compound on Gastric Mucosal Injury in Portal Hypertensive Rats
| Animal Model | Portal Venous Pressure (mmHg) | Gastric Mucosal Injury (mm²) | p-value | Reference |
| Sham Operated (Day 3) | 7.3 (0.7) | 22.3 (10.5) | [7] | |
| Partial Portal Vein Ligation (Day 3) | 20.6 (0.9) | 55.3 (9.4) | p = 0.006 | [7] |
| Control (Cirrhotic Model) | 6.7 (0.6) | No significant difference relative to control | [7] | |
| Carbon Tetrachloride Induced Cirrhosis | 15.6 (1.0) | No significant difference relative to control | [7] |
Visualization of Signaling Pathways
Mechanism of Gastric Mucosal Barrier Disruption by this compound
Caption: Disruption of the gastric mucosal barrier by this compound.
This compound-Induced MAPK Signaling in Gastric Cells
Caption: TCA activates the MAPK pathway via the TGR5 receptor.[10]
Experimental Workflow for TCA-Induced Gastric Injury Model
Caption: Workflow for the pyloric ligation and stress model.[4]
Conclusion
The administration of this compound in rat models is a valuable and clinically relevant method for studying the mechanisms of gastric mucosal injury. The protocols and data presented here provide a foundation for researchers to investigate the pathophysiology of bile reflux-induced gastric damage and to evaluate novel therapeutic interventions. Careful adherence to these standardized protocols will ensure the generation of reproducible and reliable data.
References
- 1. Gastric mucosal barrier - Wikipedia [en.wikipedia.org]
- 2. An Overview of Gastric Mucosal Injury and Healing - WSAVA2004 - VIN [vin.com]
- 3. Chenodeoxycholic acid triggers gastric mucosal injury by inducing apoptosis and FXR activation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of this compound in production of gastric mucosal damage after ingestion of aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurocholate induced gastric mucosal injuries in experimental portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taurocholate induced gastric mucosal injuries in experimental portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pepsin output after disruption of the human gastric mucosal barrier by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric mucosal carbonic anhydrase by this compound and other ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary bile acid activates Egr-1 expression through the MAPK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potentiation of taurocholate-induced rat gastric erosions following parenteral administration of cyclo-oxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Taurocholic Acid Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of taurocholic acid (TCA) solutions for a variety of in vitro experiments. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of your experimental results.
Introduction to this compound
This compound, the taurine (B1682933) conjugate of cholic acid, is a primary bile acid that plays a crucial role in the emulsification and absorption of lipids.[1] In the context of in vitro research, TCA is frequently used to investigate cellular processes such as cholestasis, liver fibrosis, drug-induced liver injury, and various signaling pathways.[2][3][4] It is a known activator of several cellular receptors and signaling cascades, making it a valuable tool for studying physiological and pathological mechanisms.[2][3][5]
Properties of this compound (Sodium Salt)
For laboratory use, this compound is typically supplied as its sodium salt, a crystalline solid.[6] Understanding its physical and chemical properties is essential for accurate solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄NNaO₇S | [6] |
| Molecular Weight | 537.7 g/mol | [1][6] |
| Form | Crystalline solid | [6] |
| Purity | ≥95% | [6] |
| pKa | ~1.4 - 1.9 | [1] |
| Critical Micelle Concentration (CMC) | 3 - 11 mM | [1] |
| Storage Temperature (Solid) | -20°C | [6] |
| Stability (Solid) | ≥4 years at -20°C | [6] |
Solubility of this compound (Sodium Salt)
The solubility of this compound sodium salt varies depending on the solvent. This information is critical for preparing stock solutions.
| Solvent | Solubility | Reference |
| Water | >25 mg/mL; 100 mg/mL (yielding a clear, faint yellow solution) | [1][7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL; 100 mg/mL | [6][8][9] |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] |
| Ethanol | ~2 mg/mL | [6] |
| Methanol | Soluble | [7] |
Note: When using organic solvents to prepare stock solutions, it is crucial to ensure that the final concentration of the solvent in the cell culture medium is insignificant, as even low concentrations can have physiological effects.[6]
Protocols for Solution Preparation
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for experiments where the presence of an organic solvent is undesirable.
Materials:
-
This compound (sodium salt) powder
-
Sterile, high-purity water or aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer or sonicator
Procedure:
-
Equilibrate the this compound (sodium salt) vial to room temperature before opening.
-
Weigh the desired amount of this compound (sodium salt) powder using a calibrated balance.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the solid is completely dissolved. A clear, faint yellow solution should be obtained.[1]
-
Sterile-filter the solution through a 0.22 µm filter if necessary for cell culture applications.
-
Storage: It is highly recommended to prepare aqueous solutions fresh for each experiment. We do not recommend storing the aqueous solution for more than one day.[6]
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is ideal for preparing a high-concentration stock solution that can be diluted for various experiments. DMSO is a commonly used solvent.
Materials:
-
This compound (sodium salt) powder
-
High-purity, anhydrous DMSO
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound (sodium salt) vial to room temperature.
-
Weigh the desired amount of this compound (sodium salt) powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 100 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Purging the vial with an inert gas before sealing can enhance stability.[6]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to a year at -80°C.[8][9]
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or experimental buffer.
Procedure:
-
Thaw the stock solution (if frozen) and bring it to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.
-
Add the calculated volume of the stock solution to the cell culture medium or buffer.
-
Mix thoroughly by gentle inversion or pipetting.
-
Ensure the final concentration of the organic solvent (if used for the stock solution) is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound.
Caption: A generalized workflow for in vitro cell-based experiments using this compound.
This compound-Induced Signaling Pathway in Hepatic Stellate Cells
This compound has been shown to activate hepatic stellate cells (HSCs), a key event in liver fibrosis, through the S1PR2/p38 MAPK/YAP signaling pathway.[2][3]
Caption: TCA-induced activation of the S1PR2/p38 MAPK/YAP signaling pathway in hepatic stellate cells.
Typical Concentrations for In Vitro Experiments
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being addressed. The following table provides a range of concentrations reported in the literature for various in vitro models.
| Cell Type | Concentration Range | Application | Reference |
| Hepatic Stellate Cells (LX-2, JS-1) | 12.5 - 200 µM | Proliferation and activation assays | [2] |
| Hepatic Stellate Cells (LX-2) | 50 - 150 µM | Proliferation and activation assays | [10] |
| Trophoblast Cells (HTR-8/SVneo) | 10 - 100 µM | Apoptosis and immunomodulation assays | [8] |
| Retinal Pigment Epithelial (RPE) Cells | 10 - 500 µM | Assessment of tight junction integrity | [11] |
| Choroidal Endothelial Cells (RF/6A) | 100 - 500 µM | Inhibition of migration and tube formation | [11] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Safety and Handling
This compound (sodium salt) should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[12]
Conclusion
The proper preparation of this compound solutions is fundamental to the success of in vitro experiments investigating its diverse biological roles. By following these detailed protocols and considering the specific requirements of your experimental setup, you can ensure the generation of high-quality, reproducible data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound feeding prevents tumor necrosis factor-alpha-induced damage of cholangiocytes by a PI3K-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. parchem.com [parchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits features of age-related macular degeneration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Application of Taurocholic Acid in Caco-2 Cell Permeability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurocholic acid, a major bile acid, plays a significant role in the digestion and absorption of fats and fat-soluble vitamins. In the context of in vitro drug development, it serves as a valuable tool in Caco-2 cell permeability assays. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. This model is widely used to predict the oral absorption of drug candidates.[1][2][3] this compound is utilized in these assays for two primary purposes: as a substrate for the Apical Sodium-Dependent Bile Acid Transporter (ASBT or SLC10A2) to study active transport mechanisms, and as a permeability enhancer to investigate the modulation of paracellular transport.[1][4][5]
This document provides detailed application notes and protocols for the use of this compound in Caco-2 cell permeability assays, including its effects on monolayer integrity, its mechanism of action as a permeability enhancer, and experimental procedures for its application.
Mechanism of Action
This compound can influence Caco-2 cell permeability through two main mechanisms:
-
Active Transport: this compound is actively transported across the apical membrane of Caco-2 cells by the ASBT (SLC10A2) transporter. This process is sodium-dependent and serves as a key indicator of the functional expression of this transporter in the Caco-2 monolayer.[5]
-
Paracellular Permeability Enhancement: At certain concentrations, this compound and other bile acids can modulate the tight junctions between Caco-2 cells, leading to an increase in paracellular permeability. This effect is thought to be mediated, at least in part, through the activation of the Epidermal Growth Factor Receptor (EGFR).[6][7][8] Activation of EGFR by bile acids can initiate a signaling cascade involving Src family kinases, leading to the dephosphorylation and redistribution of tight junction proteins such as occludin.[6][9][10] This disruption of tight junction integrity results in a decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers.[6][11]
Data Presentation
Cytotoxicity of this compound
Before conducting permeability studies, it is crucial to determine the non-toxic concentration range of this compound for Caco-2 cells. The cytotoxicity of bile acids is generally correlated with their hydrophobicity.[12][13] The half-maximal inhibitory concentration (IC50) is a key parameter to establish the appropriate concentrations for permeability enhancement assays without compromising cell viability.
| Bile Acid | Cell Line | Assay | IC50 | Reference |
| Sodium Taurocholate | Caco-2 | MTT | > 1 mM | [14] |
| Cholic Acid | Colon Cancer Cells | Not Specified | Non-toxic over the range studied | [13] |
| Deoxycholic Acid | Caco-2 | Trypan Blue Exclusion | Cytotoxic at 0.1% w/v | [15] |
Note: Data for sodium taurocholate suggests low cytotoxicity. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH) under specific experimental conditions.
Effect of this compound on Caco-2 Monolayer Permeability
The primary measures of Caco-2 monolayer integrity and permeability are Transepithelial Electrical Resistance (TEER) and the Apparent Permeability Coefficient (Papp) of paracellular markers.
| Treatment | Concentration | Effect on TEER | Effect on Paracellular Marker Flux | Reference |
| Cholic Acid | 50 µM | Decrease | Increase (10-kDa Dextran) | [6] |
| Deoxycholic Acid | 50 µM | Decrease | Increase (10-kDa Dextran) | [6] |
| Chenodeoxycholic Acid | 50 µM | Decrease | Increase (10-kDa Dextran) | [6] |
| Secondary Bile Acids (DCA, LCA) | Physiological levels | Decrease | Increase ([14C]-Mannitol) | [11] |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3][16]
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto permeable polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².[17]
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with well-established tight junctions. Change the culture medium every 2-3 days.[1][3]
-
Monolayer Integrity Assessment: Before each experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for permeability assays.[2][18] Additionally, the permeability of a paracellular marker like Lucifer Yellow or mannitol (B672) can be used to confirm monolayer integrity. The Papp for Lucifer Yellow should typically be < 1.0 x 10⁻⁶ cm/s.[19][20][21]
Protocol for Evaluating this compound as a Permeability Enhancer
This protocol is designed to assess the effect of this compound on the permeability of a hydrophilic marker compound.
-
Preparation of Solutions:
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
This compound Stock Solution: Prepare a stock solution of sodium taurocholate in the transport buffer at a concentration of 100 mM.
-
Test Compound Solution: Dissolve the hydrophilic marker compound (e.g., Lucifer Yellow at 100 µM or [¹⁴C]-mannitol at an appropriate concentration) in the transport buffer.
-
Dosing Solutions: Prepare a series of dosing solutions by diluting the this compound stock solution in the test compound solution to achieve the desired final concentrations of this compound (e.g., 0.1, 1, 5, 10 mM). Include a control solution with the test compound but without this compound.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Add the dosing solutions to the apical (donor) compartment of the Transwell® inserts.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh transport buffer.[18]
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the marker compound in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy for Lucifer Yellow, liquid scintillation counting for radiolabeled mannitol, or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment (µmol/cm³).[18]
-
-
Plot the Papp values of the marker compound as a function of the this compound concentration to determine the concentration-dependent effect on permeability.
-
Measure the TEER of the monolayers before and after the experiment to assess any irreversible damage caused by this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Caco-2 permeability assay with this compound.
Signaling Pathway of Bile Acid-Induced Permeability Increase
Caption: EGFR signaling pathway in bile acid-mediated permeability enhancement.
Conclusion
This compound is a multifaceted tool for in vitro permeability studies using the Caco-2 cell model. It is essential for verifying the functionality of the ASBT transporter and can be employed as a permeability enhancer to study the modulation of tight junctions. Careful consideration of its cytotoxic profile is necessary to ensure the validity of experimental results. The protocols and data presented herein provide a comprehensive guide for researchers utilizing this compound in Caco-2 cell permeability assays to better understand and predict the intestinal absorption of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Optimized conditions for prediction of intestinal drug permeability using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurocholate uptake by Caco-2 cells is inhibited by pro-inflammatory cytokines and butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acids modulate tight junction structure and barrier function of Caco-2 monolayers via EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bile acids regulate intestinal cell proliferation by modulating EGFR and FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bile acids regulate intestinal cell proliferation by modulating EGFR and FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of colonic bacterial metabolites on Caco-2 cell paracellular permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of absorption enhancers in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. The effect of hyperosmosis on paracellular permeability in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Investigating the Effects of Taurocholic Acid on HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taurocholic acid (TCA), a major conjugated primary bile acid, plays a crucial role in lipid digestion and absorption. However, at elevated concentrations, as seen in cholestatic liver diseases, it can induce cellular stress and apoptosis in hepatocytes. The human hepatoblastoma cell line, HepG2, is a widely used in vitro model for studying liver function and toxicity. These application notes provide a detailed experimental framework to investigate the cytotoxic and signaling effects of this compound on HepG2 cells.
I. Experimental Design Overview
This experimental design outlines a comprehensive approach to characterize the dose-dependent and time-course effects of this compound on HepG2 cell viability, apoptosis, and the underlying signaling pathways. The workflow progresses from initial cell culture and treatment to endpoint assays for assessing cellular health and molecular changes.
Caption: Experimental workflow for studying TCA effects on HepG2 cells.
II. Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters for the experimental design.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Concentration Range | 50 µM - 800 µM | A dose-response curve should be established. Higher concentrations (>200 µM) have been shown to induce cell death[1]. |
| Incubation Time | 24, 48, 72 hours | Time-course experiments are crucial to capture both early and late cellular responses. |
| Vehicle Control | DMSO or sterile water | The final concentration of the vehicle should be consistent across all wells and non-toxic to the cells. |
| Positive Control (for apoptosis) | Staurosporine (1 µM) | To ensure the apoptosis detection system is working correctly. |
Table 2: Assay-Specific Quantitative Information
| Assay | Key Quantitative Parameter | Value/Range |
| Cell Seeding Density (96-well) | Cells per well | 5 x 10³ - 1 x 10⁴ |
| Cell Seeding Density (6-well) | Cells per well | 2 x 10⁵ |
| MTT Reagent Concentration | mg/mL | 0.5 |
| Annexin V-FITC/PI Staining | Incubation Time | 15 minutes |
| qRT-PCR RNA Input | µg | 1-2 |
| Western Blot Protein Load | µg per lane | 20-50 |
III. Experimental Protocols
A. HepG2 Cell Culture
-
Media Preparation : Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]
-
Cell Thawing : Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium and centrifuge at 500 x g for 5 minutes.[4] Resuspend the cell pellet in fresh medium and transfer to a T-75 flask.
-
Cell Maintenance : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[2] Change the medium every 2-3 days.
-
Passaging : When cells reach 80-90% confluency, wash the cell monolayer with 1x PBS.[2] Add 0.05% Trypsin-EDTA and incubate for 5-7 minutes at 37°C until cells detach.[2] Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and split at a ratio of 1:4 to 1:8.[2]
B. This compound Treatment
-
Cell Seeding : Seed HepG2 cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for molecular assays) and allow them to adhere overnight.
-
Preparation of TCA Stock Solution : Prepare a sterile stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Cell Treatment : The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400, 800 µM). Include a vehicle-only control.
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
C. Cell Viability Assay (MTT Assay)
The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[5][6]
-
Reagent Preparation : Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize.[7]
-
MTT Addition : After the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate (final concentration 0.5 mg/mL).[7]
-
Incubation : Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement : Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the vehicle-treated control.
D. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[9]
-
Cell Harvesting : After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Cell Washing : Wash the cells twice with cold 1x PBS and resuspend them in 1x Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining : To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).[10]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour.
E. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of target genes involved in apoptosis and bile acid signaling.
-
RNA Extraction : Isolate total RNA from treated and control HepG2 cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[11]
-
cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[11]
-
qRT-PCR : Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Bax, Bcl-2, Caspase-3, FXR, SHP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[12][13]
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method.[12]
F. Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins to validate changes observed at the gene expression level and to investigate signaling pathway activation.
-
Protein Extraction : Lyse the treated and control HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.[15]
-
SDS-PAGE and Transfer : Separate 20-50 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[14][16]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16][17]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-JNK, FXR) overnight at 4°C.[14]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14] Use a loading control like β-actin or GAPDH to normalize protein levels.
IV. Signaling Pathways
This compound can influence several signaling pathways in hepatocytes. The following diagrams illustrate key pathways that may be affected in HepG2 cells.
References
- 1. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 3. encodeproject.org [encodeproject.org]
- 4. editxor.com [editxor.com]
- 5. japsonline.com [japsonline.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kumc.edu [kumc.edu]
- 11. 4.9. Real-Time PCR (RT-PCR) Based Gene Expression Quantification [bio-protocol.org]
- 12. RT real-time PCR (RT-qPCR) [bio-protocol.org]
- 13. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic profiling of human HepG2 cells treated with hesperidin using antibody array - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western blot protocol | Abcam [abcam.com]
Animal Models for Investigating Taurocholic Acid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurocholic acid (TCA), a primary conjugated bile acid, plays a pivotal role in lipid digestion and absorption, cholesterol homeostasis, and signaling pathways that regulate metabolism. Dysregulation of TCA metabolism is implicated in various pathologies, including cholestatic liver diseases, metabolic syndrome, and gastrointestinal disorders. The study of TCA metabolism often necessitates the use of animal models to elucidate physiological and pathophysiological mechanisms and to evaluate novel therapeutic interventions. This document provides a comprehensive overview of relevant animal models, detailed experimental protocols for the analysis of TCA, and visualizations of key metabolic pathways.
Data Presentation: Comparative Bile Acid Profiles
Understanding the species-specific differences in bile acid composition is crucial for the appropriate selection of animal models and the translation of research findings to human physiology. The following tables summarize the quantitative differences in major bile acids, including this compound, across various species.
Table 1: Comparison of Major Bile Acids in Plasma/Serum of Different Species (Representative Values)
| Bile Acid | Human (μM) | Mouse (μM) | Rat (μM) | Hamster (% of Total) | Cynomolgus Monkey (μM) |
| This compound (TCA) | 0.1 - 0.5[1] | 0.1 - 2.0[2][3] | 0.5 - 5.0[4] | Predominantly Glycine (B1666218) Conjugated[5] | Available |
| Glycocholic acid (GCA) | 0.2 - 1.0[1] | < 0.1[3] | Variable | High[5] | Available |
| Taurochenodeoxycholic acid (TCDCA) | 0.1 - 0.4[1] | 0.1 - 1.5[2] | Variable | Low | Available |
| Glycochenodeoxycholic acid (GCDCA) | 0.3 - 1.5[1] | < 0.1[3] | Variable | High[5] | Available |
| Tauro-β-muricholic acid (TβMCA) | Not Present | 1.0 - 5.0[2] | Present | Not a major component | Not Present |
| Cholic acid (CA) | 0.1 - 0.5[6] | 0.05 - 0.5[3] | High (50% of serum BAs)[7] | Decreases with age[8] | Available |
| Chenodeoxycholic acid (CDCA) | 0.2 - 1.0[6] | 0.05 - 0.4[3] | Low | Increases with age[8] | Available |
Note: Values can vary significantly based on diet, age, sex, and analytical methodology. The data presented are for general comparative purposes.
Table 2: Comparison of Major Bile Acids in Bile of Different Species (Relative Percentage)
| Bile Acid | Human (%) | Mouse (%) | Rat (%) | Hamster (%) |
| This compound (TCA) | 20 - 30 | 30 - 40[9][10] | High | Low |
| Glycocholic acid (GCA) | 40 - 50 | < 5[11] | Low | High |
| Taurochenodeoxycholic acid (TCDCA) | 10 - 20 | 10 - 20[9][10] | Variable | High |
| Glycochenodeoxycholic acid (GCDCA) | 20 - 30 | < 5[11] | Low | High |
| Tauro-β-muricholic acid (TβMCA) | Not Present | 25 - 35[9][10] | Present | Not a major component |
Featured Animal Models
The selection of an appropriate animal model is critical for the relevance of the research. Mice, rats, and hamsters are the most commonly used species, each with distinct advantages and disadvantages.
-
Mouse (Mus musculus): Mice are the most frequently utilized model due to the availability of a wide range of genetic strains, including knockout and humanized models.[12] However, a significant difference from humans is that mice predominantly conjugate bile acids with taurine (B1682933) and possess a more hydrophilic bile acid pool, characterized by the presence of muricholic acids.[11][12] This can affect the translation of findings related to bile acid toxicity and signaling.
-
Rat (Rattus norvegicus): Rats have a bile acid metabolism that is in some aspects more similar to humans than mice, such as a higher proportion of cholic acid in their serum.[7] They are often used for surgical models like bile duct cannulation due to their larger size compared to mice. However, like mice, they primarily utilize taurine for conjugation.
-
Hamster (Mesocricetus auratus): The hamster is considered a good model for studying cholesterol and bile acid metabolism because its lipoprotein and bile metabolism pathways are very similar to those in humans.[12] Hamsters, like humans, predominantly use glycine for bile acid conjugation.[5] This makes them particularly useful for studies where the type of amino acid conjugate is a critical factor.
Experimental Protocols
Protocol 1: Bile Acid Extraction from Mouse Liver and Serum
This protocol details the extraction of bile acids from mouse liver and serum for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Mouse liver tissue and serum samples
-
Ice-cold acetonitrile (B52724)
-
Internal standards (e.g., deuterated TCA)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% methanol (B129727) in water)
Procedure:
-
Sample Preparation:
-
For liver: Weigh approximately 50 mg of frozen liver tissue and homogenize in 1 ml of ice-cold acetonitrile.
-
For serum: To 100 µl of serum, add 400 µl of ice-cold acetonitrile to precipitate proteins.[6]
-
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution to each sample to correct for extraction efficiency and matrix effects.
-
Protein Precipitation: Vortex the samples vigorously for 1 minute and then incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the bile acids to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µl of the reconstitution solution. Vortex briefly and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the quantification of TCA in extracted biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase column
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.4 ml/min
-
Injection Volume: 10 µl
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transition for TCA: Precursor ion (m/z) 514.3 → Product ion (m/z) 124.1
-
MRM Transition for a Deuterated TCA Internal Standard (e.g., TCA-d4): Precursor ion (m/z) 518.3 → Product ion (m/z) 124.1
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument used.
Data Analysis:
-
Generate a calibration curve using a series of known concentrations of TCA standards.
-
Quantify the concentration of TCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Induction of Cholestasis in Mice via Bile Duct Ligation (BDL)
BDL is a common surgical procedure to induce obstructive cholestasis and study its effects on bile acid metabolism and liver injury.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Microsurgical instruments
-
Suture material (e.g., 5-0 silk)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave and disinfect the abdominal area.
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.
-
Bile Duct Identification: Gently retract the liver to visualize the common bile duct.
-
Ligation: Carefully dissect the common bile duct from the surrounding tissue. Ligate the duct in two locations with silk sutures and cut the duct between the ligatures.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.
Protocol 4: Creation of a Bile Fistula in Rats
This surgical model allows for the direct collection of bile, enabling studies on bile flow and the biliary secretion of bile acids.
Materials:
-
Anesthesia
-
Surgical instruments
-
Polyethylene (B3416737) tubing (cannula)
-
Suture material
Procedure:
-
Anesthesia and Laparotomy: Anesthetize the rat and perform a midline laparotomy as described for the BDL procedure.
-
Bile Duct Cannulation: Identify the common bile duct and carefully insert a polyethylene cannula into the duct, securing it with sutures.
-
Exteriorization: Tunnel the cannula subcutaneously to the dorsal neck region and exteriorize it.
-
Closure and Recovery: Close the abdominal incision and allow the animal to recover.
-
Bile Collection: Attach the exteriorized cannula to a collection tube to continuously collect bile. It is crucial to maintain the animal's fluid and electrolyte balance during bile collection.
Visualizing Key Pathways in this compound Metabolism
Enterohepatic Circulation of Bile Acids
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive and signaling functions.
Caption: Enterohepatic circulation of this compound.
FXR Signaling Pathway in Hepatic Bile Acid Regulation
The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a key sensor of bile acid levels and regulates their synthesis and transport to maintain homeostasis.
Caption: FXR-mediated regulation of bile acid synthesis.
References
- 1. Clinical Significance of Serum Bile Acid Profiles in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of plasma cholecystokinin levels by bile and bile acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in bile acids I. Plasma and urine bile acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diurnal changes in serum unconjugated bile acids in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of this compound on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the bile acid profile in developing male and female hamsters in response to dietary cholesterol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Profiling bile acid composition in bile from mice of different ages and sexes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Severe Acute Pancreatitis Using Taurocholic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing severe acute pancreatitis (SAP) in animal models using taurocholic acid. This model is critical for studying the pathophysiology of SAP and for the preclinical evaluation of novel therapeutic agents.
Introduction
Severe acute pancreatitis is a life-threatening inflammatory condition of the pancreas with high morbidity and mortality. Animal models are indispensable for investigating the molecular mechanisms underlying SAP and for testing potential treatments. The administration of this compound, a bile salt, is a widely used and reproducible method to induce a form of pancreatitis that mimics the clinical features of human biliary pancreatitis.[1][2][3] The severity of the induced pancreatitis can be controlled by adjusting the concentration and volume of the infused this compound.[1][4][5]
Principle of the Model
The retrograde infusion of sodium taurocholate into the pancreatic duct leads to the premature activation of digestive enzymes within the pancreatic acinar cells.[6] This intra-acinar activation of enzymes, such as trypsinogen (B12293085) to trypsin, triggers a cascade of events including cellular injury, inflammation, and necrosis, which are characteristic of acute pancreatitis.[6][7] An alternative method involves the subcapsular injection of this compound, which also induces a robust inflammatory response and pancreatic damage.[8]
Key Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing this compound to induce SAP in rodents. These values can serve as a reference for expected outcomes and for designing new experiments.
Table 1: Biochemical Markers in Rodent Models of this compound-Induced SAP
| Animal Model | This compound Dose | Time Point | Serum Amylase (U/L) | Serum Lipase (B570770) (U/L) |
| Rat | 3.8% (1 mL/kg) subcapsular injection | 6 hours | Significantly higher than control | - |
| 24 hours | Peak levels, significantly higher than control | - | ||
| 48 hours | Remained at a higher level | - | ||
| Mouse | 2% (50 µL) retrograde infusion | 24 hours | Significantly increased | - |
| Mouse | 5% (50 µL) retrograde infusion | 24 hours | Significantly increased | - |
| Mouse | 2.5% (30 µL) retrograde infusion | 12 hours | Maximal severity reached | - |
Note: Specific absolute values for amylase and lipase can vary significantly between laboratories due to different assay kits and methodologies. The data presented here reflects significant increases compared to control groups as reported in the cited literature.[4][5][8]
Table 2: Histological Scoring in Rodent Models of this compound-Induced SAP
| Animal Model | This compound Dose | Time Point | Key Histological Findings |
| Rat | 3.8% (1 mL/kg) subcapsular injection | 6 hours | Interstitial edema, local hemorrhaging, slight inflammatory infiltration |
| 48 hours | Moderate necrosis with obvious inflammatory infiltration | ||
| Mouse | 2-5% (20-50 µL) retrograde infusion | 12-24 hours | Acinar cell necrosis, pancreatic inflammation |
Histological scoring is often performed based on the presence and severity of edema, inflammatory cell infiltration, and acinar cell necrosis.[6][8][9][10]
Experimental Protocols
Protocol 1: Retrograde Infusion of Sodium Taurocholate in Mice to Induce SAP
This protocol is adapted from established methods and is a widely used model for biliary pancreatitis.[1][2][6]
Materials:
-
Sodium Taurocholate (e.g., 2.5% w/v in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)
-
Surgical instruments (forceps, scissors, micro-clamps)
-
30G needle
-
Infusion pump
-
Suture material
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Make a midline laparotomy to expose the abdominal cavity.
-
Gently retract the duodenum to visualize the common bile duct (CBD).
-
Apply a micro-clamp to the proximal CBD near the liver to prevent retrograde flow into the liver.
-
Cannulate the CBD via the duodenum using a 30G needle.
-
Infuse 2.5% sodium taurocholate at a constant rate (e.g., 10 µL/min for 3 minutes).[4]
-
After infusion, remove the needle and the clamp.
-
Close the abdominal wall in layers using appropriate suture material.
-
Provide postoperative care, including analgesia and fluid support, as per institutional guidelines.
-
Euthanize the animals at predetermined time points (e.g., 12, 24 hours) for sample collection.[4][5]
Protocol 2: Subcapsular Injection of Sodium Taurocholate in Rats to Induce SAP
This method provides an alternative to retrograde infusion and has been shown to induce significant gut barrier damage and bacterial translocation.[8]
Materials:
-
Sodium Taurocholate (e.g., 3.8% w/v in sterile saline)
-
Anesthetic
-
Surgical instruments
-
Syringe with a fine-gauge needle
Procedure:
-
Fast the rats for 12 hours prior to surgery.
-
Anesthetize the rat according to institutional protocols.
-
Perform a midline laparotomy to expose the pancreas.
-
Gently lift the pancreatic capsule.
-
Inject 3.8% sodium taurocholate (1 mL/kg) beneath the pancreatic capsule at multiple points to ensure even distribution.[8]
-
Successful injection is indicated by the pancreatic tissue turning dark purple, swelling, and showing localized bleeding.
-
Reposition the abdominal organs and close the incision.
-
Provide standard postoperative care.
-
Collect samples at desired time points (e.g., 6, 24, 48 hours) for analysis.[8]
Visualization of Key Processes
Signaling Pathways in this compound-Induced Pancreatitis
This compound induces pancreatitis by initiating a complex cascade of intracellular signaling events, primarily triggered by an overload of intracellular calcium.[7] This leads to premature enzyme activation, mitochondrial dysfunction, and the activation of inflammatory pathways such as NF-κB.[11][12]
References
- 1. Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct | Springer Nature Experiments [experiments.springernature.com]
- 3. Establishment of a Mouse Severe Acute Pancreatitis Model using Retrograde Injection of Sodium Taurocholate into the Biliopancreatic Duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na‐taurocholate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na-taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Bile Acids and Bile Salts in Acute Pancreatitis: From the Experimental to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple taurocholate-induced model of severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standards of morphological evaluation and histological grading in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bile Acids Induce Pancreatic Acinar Cell Injury and Pancreatitis by Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Notes: Taurocholic Acid Treatment in LX-2 and JS-1 Hepatic Stellate Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of taurocholic acid (TCA) on the human hepatic stellate cell line LX-2 and the murine hepatic stellate cell line JS-1. The information detailed below, including experimental protocols and quantitative data, is intended to guide research into the mechanisms of liver fibrosis and the development of potential therapeutic interventions.
This compound, a primary conjugated bile acid, has been identified as a significant factor in the progression of cholestatic liver diseases, which are characterized by the accumulation of bile acids and subsequent liver fibrosis.[1][2] In this context, hepatic stellate cells (HSCs) play a pivotal role, as their activation is a key event in the fibrogenic process.[1] The LX-2 and JS-1 cell lines are widely used in vitro models for studying HSC activation and liver fibrosis.[1][3][4]
Treatment of both LX-2 and JS-1 cells with TCA has been shown to promote HSC activation, characterized by increased proliferation, migration, contractility, and the expression of profibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I.[1] These effects are dose-dependent, with significant HSC proliferation observed at TCA concentrations ranging from 12.5 to 200 µM in LX-2 cells.[1]
Two distinct signaling pathways have been elucidated in the TCA-mediated activation of these HSCs. In both LX-2 and JS-1 cells, TCA activates the S1PR2/p38 MAPK/YAP signaling pathway.[1][2] Additionally, in LX-2 cells, TCA has been shown to upregulate the Toll-like receptor 4 (TLR4) signaling pathway, contributing to their activation.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on LX-2 and JS-1 cells as reported in the literature.
Table 1: Effect of this compound on Proliferation of LX-2 and JS-1 Cells
| Cell Line | TCA Concentration (µM) | Observation | Reference |
| LX-2 | 12.5 - 200 | Dose-dependent stimulation of proliferation. | [1] |
| JS-1 | >200 | Stimulation of proliferation at higher concentrations. | [1] |
Table 2: Effect of this compound (100 µM) on Profibrotic Marker Expression in LX-2 and JS-1 Cells
| Cell Line | Marker | Change in Protein Expression | Change in mRNA Expression | Reference |
| LX-2 | α-SMA | Increased | Increased | [1] |
| LX-2 | Collagen I | Increased | Increased | [1] |
| JS-1 | α-SMA | Increased | Increased | [1] |
| JS-1 | Collagen I | Increased | Increased | [1] |
Table 3: Effect of this compound on Signaling Pathway Components in LX-2 Cells
| TCA Concentration | Target Protein | Observation | Reference |
| 50 µM, 100 µM | TLR4 | Dose-dependent increase in expression. | [6] |
| 50 µM, 100 µM | α-SMA | Dose-dependent increase in expression. | [6] |
| 50 µM, 100 µM | Collagen Type I | Dose-dependent increase in expression. | [6] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of TCA on LX-2 and JS-1 cells are provided below.
Protocol 1: Cell Culture and TCA Treatment
-
Cell Lines:
-
LX-2 (human hepatic stellate cell line)
-
JS-1 (murine hepatic stellate cell line)
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) for routine culture. For experiments, cells are often serum-starved overnight.[1]
-
This compound Preparation: Prepare a stock solution of this compound (sodium salt) in a suitable solvent (e.g., sterile water or PBS). Further dilute in culture medium to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50, 100, 200, 400, 800 µM).[1]
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
Allow cells to adhere and grow to a suitable confluency.
-
For serum-starvation, replace the growth medium with serum-free medium and incubate overnight.
-
Replace the medium with fresh medium containing the desired concentrations of TCA.
-
Incubate for the specified duration (e.g., 24 hours for viability assays, or other time points as required for specific experiments).[1]
-
Protocol 2: Cell Viability Assay (CCK-8)
-
Seeding: Seed LX-2 or JS-1 cells in a 96-well plate in serum-free medium and incubate overnight.[1]
-
Treatment: Treat the cells with various concentrations of TCA for 24 hours.[1]
-
Assay:
-
Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
-
Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance (optical density) at 450 nm using a microplate reader.[1]
-
Protocol 3: Western Blot Analysis
-
Cell Lysis: After TCA treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Collagen I, TLR4, p-p38, p38, p-YAP, YAP) overnight at 4°C.[1][5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from TCA-treated and control cells using a suitable RNA extraction reagent (e.g., TRIzol).[1]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on hepatic stellate cells.
References
- 1. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line JS1 (CVCL_C7PL) [cellosaurus.org]
- 5. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Taurocholic Acid Stability: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of taurocholic acid in various solvent preparations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] Dimethylformamide (DMF) and ethanol (B145695) are also viable options, though the solubility is lower. For experiments requiring an aqueous environment, this compound can be dissolved directly in water or buffers like PBS.
Q2: How should I store solid this compound and its stock solutions?
Solid this compound is stable for at least four years when stored at -20°C.[2] Stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored for up to one year at -80°C or one month at -20°C. Aqueous solutions are less stable and it is recommended to prepare them fresh and not store them for more than one day.[2]
Q3: My this compound is not dissolving completely. What should I do?
Incomplete dissolution can be due to several factors. First, ensure you have not exceeded the solubility limit of your chosen solvent (see solubility table below). The quality of the solvent is also important; for example, DMSO that has absorbed moisture can have reduced solvating power. Using fresh, anhydrous solvents is recommended. Additionally, the crystalline nature of this compound may require energy to break the crystal lattice. Gentle warming in a water bath (40-50°C) or sonication can aid dissolution.[1]
Q4: Can I heat my this compound solution to improve solubility?
Gentle heating in a warm water bath (around 40-50°C) can be an effective way to improve the solubility of this compound.[1] However, avoid overheating, as this can lead to degradation of the compound.[3] When heated to decomposition, this compound can emit toxic fumes of nitrogen and sulfur oxides.[3]
Q5: What are the primary degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis of the amide bond, which yields cholic acid and taurine.[4] This can be accelerated by acidic or basic conditions. Other degradation products may form under specific stress conditions such as oxidation or photolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | The concentration of this compound in the aqueous buffer exceeds its solubility limit. A decrease in temperature upon dilution can also reduce solubility. | Ensure the final concentration in the aqueous buffer is below its solubility limit (approx. 3 mg/mL in PBS, pH 7.2).[2] Warm the aqueous buffer to room temperature before adding the stock solution. Consider using a co-solvent system if a higher concentration is required, but be mindful of the final concentration of the organic solvent in your experiment. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded over time or through multiple freeze-thaw cycles. The solvent may have absorbed water, affecting the concentration and stability. | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term stability. Use anhydrous solvents to prepare stock solutions. |
| Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS). | The this compound may have degraded. | Analyze a freshly prepared standard to confirm the retention time of the intact compound. If degradation is suspected, identify the degradation products. Common degradation products include cholic acid and taurine.[4] Review the storage and handling procedures of your solutions. |
| Loss of biological activity in cell-based assays. | The this compound in the working solution has degraded. Aqueous solutions are particularly prone to degradation. | Prepare fresh working solutions from a frozen stock solution immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[2] |
Quantitative Stability Data
The stability of this compound is highly dependent on the solvent, storage temperature, and pH. While comprehensive quantitative data is limited in publicly available literature, the following table summarizes key findings:
| Solvent/Medium | Storage Condition | Stability Data | Source |
| 25% Alcoholic Solution | 25°C | Half-life (t1/2) = 60.57 days | [5] |
| Artificial Gastric Juice | 37°C | Half-life (t1/2) = 11.37 days | [5] |
| DMSO (general guidance for various compounds) | Room Temperature | 8% of compounds show degradation after 3 months, 17% after 6 months, and 48% after 1 year. | [6] |
Note: The data for DMSO is for a diverse set of compounds and not specific to this compound, but it highlights the importance of proper storage. For optimal stability, it is recommended to store DMSO stock solutions at -80°C.
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
This protocol outlines the steps for preparing both organic stock solutions and aqueous working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
Protocol 2: Stability Testing of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given solvent preparation using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for HPLC-based stability testing.
HPLC Method Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol (B129727) and a buffer (e.g., phosphate (B84403) buffer, pH adjusted)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25°C
Protocol 3: LC-MS/MS Analysis of this compound and Degradation Products
This protocol outlines a more sensitive and specific method for quantifying this compound and its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for LC-MS/MS analysis of this compound.
LC-MS/MS Method Parameters (Example):
-
LC System: UPLC or HPLC with a C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid
-
Gradient: A time-programmed gradient from high aqueous to high organic
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Q1 m/z 514.3 -> Q3 m/z (specific fragment ion)
-
Cholic Acid: Q1 m/z 407.3 -> Q3 m/z (specific fragment ion)
-
Signaling Pathways and Logical Relationships
While the chemical stability of this compound in solvents is not directly governed by biological signaling pathways, its degradation can be understood as a logical relationship of cause and effect.
Caption: Factors influencing this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. [Studies on the stability of sodium taurocholate in different media and in the course of sterilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Taurocholic acid concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Taurocholic acid (TCA) in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of TCA is highly cell-type dependent and varies based on the experimental objective. However, a general starting point for dose-response experiments is between 10 µM and 500 µM. For instance, studies on retinal pigment epithelial (RPE) cells and choroidal endothelial cells have used TCA concentrations in the range of 10-500 µM.[1][2] In contrast, experiments with human trophoblast cells (HTR-8/SVneo) have utilized concentrations of 10, 50, and 100 µM.[3] For hepatic stellate cells (LX-2), proliferative effects have been observed at concentrations between 12.5 µM and 200 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
2. How should I dissolve and prepare this compound for cell culture experiments?
This compound sodium salt is readily soluble in water (up to 100 mg/ml) and cell culture media, typically forming a clear, faint yellow solution.[5] It is recommended to prepare a sterile, concentrated stock solution in a buffered aqueous solution (e.g., PBS) or water. This stock solution can then be diluted to the final desired concentration in your cell culture medium. Always ensure the final concentration of any solvent is non-toxic to your cells. For example, if using DMSO for other compounds in your experiment, keep the final concentration below 0.1% to avoid solvent-induced artifacts.
3. Is this compound toxic to all cells?
TCA can exhibit cytotoxic effects, particularly at higher concentrations. The cytotoxicity is cell-type specific. For example, high concentrations of TCA can induce apoptosis in biliary epithelial cells.[6] In contrast, hepatic stellate cells appear to be more resistant to bile acid-induced cell death.[4] Therefore, it is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional experiments.
4. What are the known signaling pathways activated by this compound?
TCA is a well-known agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis and lipid metabolism.[7][8][9][10][11] TCA can also activate other signaling pathways, including the S1PR2/p38 MAPK/YAP pathway in hepatic stellate cells, which is involved in cell activation and fibrosis.[4][12] Additionally, TCA has been shown to interact with the TGR5 membrane receptor and can influence inflammatory pathways such as NF-κB.[8][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Poor Viability | TCA concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment and a cytotoxicity assay (e.g., MTT or LDH) to determine the optimal, non-toxic concentration for your cell line.[4][6][15] |
| Contamination of TCA stock solution. | Ensure your TCA stock solution is sterile-filtered before use. Prepare fresh stock solutions regularly and store them appropriately. | |
| Inconsistent or No Observable Effect | TCA concentration is too low. | Increase the concentration of TCA in a stepwise manner, based on your initial dose-response curve. |
| Cell line is not responsive to TCA. | Confirm from the literature if your chosen cell line is known to respond to TCA and expresses the relevant receptors (e.g., FXR, TGR5). | |
| Degradation of TCA. | Ensure proper storage of your TCA stock solution, typically at -20°C for short-term and -80°C for long-term storage.[16] Avoid repeated freeze-thaw cycles.[17] | |
| Precipitate Formation in Culture Medium | Poor solubility at the tested concentration or interaction with media components. | While TCA is generally soluble, ensure the final concentration does not exceed its solubility limit in your specific culture medium. Prepare fresh dilutions from your stock solution for each experiment. |
Data Presentation: Effective TCA Concentrations in Various Cell Lines
| Cell Line | Experimental Context | Effective TCA Concentration Range | Observed Effect | Reference |
| LX-2 (Human Hepatic Stellate Cells) | Proliferation and activation | 12.5 - 200 µM | Increased proliferation | [4] |
| LX-2 (Human Hepatic Stellate Cells) | Activation | Various concentrations | Increased expression of α-SMA, type I collagen, and TLR4 | [18] |
| RF/6A (Macaque Choroidal Endothelial Cells) | Inhibition of angiogenesis | 100 - 500 µM | Inhibition of VEGF-induced cell migration and tube formation | [1][2] |
| HRPEpiC (Human Retinal Pigment Epithelial Cells) | Protection against oxidative stress | 100 - 500 µM | Preservation of tight junction integrity | [1] |
| RAW264.7 (Mouse Macrophage) | Anti-inflammatory effects | Not specified, but used in conjunction with LPS | Inhibition of IL-6 and TNF-α secretion | [7] |
| Biliary Epithelial Cells | Cytotoxicity and Apoptosis | 50 - 500 µM | Decreased cell viability and induction of apoptosis at higher concentrations | [6] |
| HTR-8/SVneo (Human Trophoblast Cells) | Apoptosis and Immunoregulation | 10, 50, 100 µM | Studied for effects on apoptosis and TNF-α/IL-1β expression | [3] |
| HepG2 (Human Hepatoblastoma) | Regulation of gene expression | Dose-dependent | Downregulation of apoA-I expression | [10] |
Experimental Protocols
Protocol 1: Determining Optimal TCA Concentration using a Dose-Response and Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the optimal, non-toxic concentration range of TCA for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (TCA)
-
Sterile PBS or water for stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TCA Preparation: Prepare a 2X concentrated serial dilution of TCA in your complete culture medium. A suggested starting range for the final concentrations is 0, 10, 25, 50, 100, 250, 500, and 1000 µM.
-
Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the 2X TCA dilutions to the respective wells. For the control wells (0 µM), add 100 µL of complete medium. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the TCA concentration to determine the cytotoxic range and the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessing Cell Membrane Integrity using LDH Assay
This protocol is used to quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[19][20][21][22]
Materials:
-
Cells treated with various TCA concentrations (as in Protocol 1)
-
LDH assay kit (commercially available kits provide necessary reagents)
-
96-well plate for the assay
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with TCA for the desired time, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Assay Reaction: Transfer a specific volume of the supernatant (as per the kit instructions) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the absorbance. Calculate the percentage of cytotoxicity for each TCA concentration compared to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Visualizations
Caption: Workflow for determining the optimal TCA concentration.
Caption: Major signaling pathways activated by Taucholic acid.
References
- 1. This compound inhibits features of age-related macular degeneration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effects of bile acids on biliary epithelial cells: proliferation, cytotoxicity, and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of this compound on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tauroursodeoxycholic acid attenuates colitis-associated colon cancer by inhibiting nuclear factor kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Taurocholic Acid in Mass Spectrometry Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Taurocholic acid and other bile acids during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect observed in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of the target analyte, such as this compound, is decreased by co-eluting compounds from the sample matrix.[1] This phenomenon can result in reduced signal intensity, poor sensitivity, and inaccurate quantification.[1] In Electrospray Ionization (ESI), co-eluting components can compete with the analyte for ionization or alter the droplet properties, which hinders the formation of gas-phase ions.[1]
Q2: I am observing a low signal for my this compound internal standard. What are the likely causes?
A2: A low signal for a deuterated internal standard like this compound-d4 strongly suggests significant ion suppression.[1] This is frequently caused by endogenous matrix components like phospholipids (B1166683), salts, and proteins that co-elute with the analyte.[1] The primary reason for the presence of these interfering substances is often inadequate sample cleanup.[1] Other potential causes include suboptimal ESI source parameters or issues with the mobile phase composition.[1]
Q3: My analyte-to-internal standard ratio for this compound is inconsistent across different samples. What could be the problem?
A3: Inconsistent analyte-to-internal standard ratios indicate that the ion suppression is variable and not being adequately corrected by the internal standard.[1] While stable isotope-labeled internal standards are designed to co-elute and experience similar matrix effects, significant variations in the matrix composition between individual biological samples can still lead to differential ion suppression.[1]
Q4: Can the choice of mobile phase additives affect the ionization of this compound?
A4: Yes, mobile phase additives can significantly impact the ESI response. For instance, trifluoroacetic acid (TFA), while beneficial for chromatography, is known to cause signal suppression in the negative ion mode typically used for bile acid analysis.[1] Formic acid is generally a better choice for LC-MS applications as it is less suppressive.[1][2] The concentration and pH of mobile phase additives also influence the ionization efficiency of bile acids.[1][2]
Q5: Can this compound itself act as an interference in the analysis of other compounds?
A5: Yes, certain taurine-conjugated bile acids, including isomers of this compound like Taurochenodeoxycholic acid (TCDCA) and Taurodeoxycholic acid (TDCA), can interfere with the analysis of other compounds.[3] For example, these bile acids have a molecular mass very close to that of perfluorooctanesulfonic acid (PFOS) and can produce a similar product ion, potentially leading to false positives in unit-resolution LC-MS/MS analysis.[3]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments involving this compound analysis.
Symptom: Poor Signal Intensity for this compound
-
Possible Cause: Ion suppression from matrix components.
-
Solution: Improve sample preparation to remove interfering substances like phospholipids and proteins. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly clean up the sample.[4]
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Avoid using TFA in the mobile phase for negative ion mode analysis; use formic acid instead.[1] Optimize the concentration of the mobile phase additive.
-
-
Possible Cause: Inefficient ESI source parameters.
-
Solution: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flow rates to maximize the signal for this compound.[5]
-
Symptom: Inconsistent Retention Time for this compound
-
Possible Cause: Column degradation.
-
Solution: Replace the analytical column if it is old or has been subjected to harsh conditions.[4]
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is prepared consistently for every run. Matrix effects can also alter retention times.[6]
-
Symptom: Asymmetrical Peak Shape (Tailing or Fronting)
-
Possible Cause: Column overload.
-
Solution: Dilute the sample to avoid overloading the analytical column.[4]
-
-
Possible Cause: Inappropriate mobile phase.
-
Solution: Adjust the pH or solvent composition of your mobile phase to improve the peak shape.[4]
-
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of this compound and other bile acids.
Table 1: Example MRM Transitions for Selected Bile Acids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound (TCA) | 514.3 | 80.0 |
| This compound-d4 (IS) | 518.3 | 80.0 |
| Cholic acid (CA) | 407.3 | 343.3 |
| Glycocholic acid (GCA) | 464.3 | 74.0 |
| Taurochenodeoxycholic acid (TCDCA) | 498.3 | 80.0 |
| Taurodeoxycholic acid (TDCA) | 498.3 | 80.0 |
Data adapted from multiple sources.[7][8] Retention times are highly dependent on specific LC conditions.
Table 2: Typical LC-MS/MS Instrument Settings for Bile Acid Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.0 - 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 550 - 600 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 950 - 1000 L/h |
Settings are instrument-dependent and require optimization.[5][9]
Experimental Protocols
Protocol 1: Protein Precipitation for Bile Acid Analysis in Serum
This protocol is a simple and rapid method for preparing serum samples for LC-MS/MS analysis.[10]
-
Sample Preparation: Aliquot 50 µL of serum sample, calibrator, or QC sample into a microcentrifuge tube.[7]
-
Internal Standard Spiking: Add 10 µL of this compound-d4 internal standard working solution to each tube.[7]
-
Protein Precipitation: Add 140-200 µL of cold acetonitrile (B52724) (or methanol) to each tube.[7][10]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[7][10]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm or 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7][10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[4]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.[10] This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50% aqueous methanol (B129727) or a mixture of water and acetonitrile with 0.1% formic acid.[10]
Visualizations
Caption: Experimental workflow for bile acid quantification.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. env.sgs.com [env.sgs.com]
- 4. benchchem.com [benchchem.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. metaboprofile.com [metaboprofile.com]
- 10. benchchem.com [benchchem.com]
troubleshooting Taurocholic acid insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the insolubility of taurocholic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: Incomplete dissolution of this compound can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be higher than its solubility limit in the specific aqueous buffer being used. For instance, the solubility of the sodium salt of this compound in PBS (pH 7.2) is approximately 3 mg/mL.[1][2]
-
pH of the Solution: The solubility of bile acids is pH-dependent. This compound, a taurine-conjugated bile acid, has a low pKa (approximately 1.4-1.9) and is more soluble at neutral to alkaline pH.[1][3] An acidic buffer can lead to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of this compound.[1]
-
Form of the Compound: The crystalline structure of solid this compound requires energy to break the crystal lattice for dissolution.[1]
Q2: I observed a precipitate after diluting my organic stock solution of this compound into an aqueous buffer. What should I do?
A2: Precipitation upon dilution of an organic stock solution (e.g., in DMSO) into an aqueous buffer is a common issue. Here are potential causes and solutions:
-
Exceeded Aqueous Solubility: The final concentration of this compound in the aqueous buffer may have surpassed its solubility limit.
-
Solution: Decrease the final concentration of this compound in the buffer. Alternatively, if your experiment allows, a slight increase in the percentage of the organic co-solvent in the final solution might be necessary to maintain solubility.[1]
-
-
Solvent Quality: If using DMSO as the organic solvent, be aware that it is hygroscopic (absorbs moisture). The presence of water in the DMSO can reduce its ability to solubilize this compound effectively, leading to issues upon dilution.[1][4]
-
Solution: Use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
Q3: How can I improve the dissolution of this compound in my aqueous solution?
A3: Several techniques can facilitate the dissolution of this compound:
-
pH Adjustment: Ensure the pH of your aqueous buffer is neutral to alkaline, as this compound is more soluble in this range.[1]
-
Gentle Heating: Warming the solution in a water bath (around 40-50°C) can help increase solubility. It is important to avoid excessive heat, which could degrade the compound.[1]
-
Sonication: Using an ultrasonic bath can provide the energy needed to break apart the solid particles and enhance dissolution. This is particularly useful for preparing higher concentration stock solutions in solvents like DMSO.[1]
-
Use of Co-solvents: For preparing high-concentration stock solutions, it is recommended to first dissolve the this compound in an organic solvent such as DMSO, DMF, or ethanol, and then dilute it into the aqueous buffer.[2]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is often recommended.[1] this compound is also soluble in Dimethylformamide (DMF) and ethanol.[2] The sodium salt of this compound is soluble in water up to 100 mg/mL, though this may require techniques like sonication to achieve.[5]
Q5: Is there a difference in solubility between this compound and its sodium salt?
A5: Yes, the salt form (sodium taurocholate) is generally more soluble in aqueous solutions than the free acid form, especially at a lower pH.[6][7] Most commercially available this compound is in the form of its sodium salt.[2][3]
Data Presentation
Table 1: Solubility of this compound (Sodium Salt) in Various Solvents
| Solvent | Concentration | Notes |
| Water | 100 mg/mL | May require sonication.[5] |
| PBS (pH 7.2) | ~3 mg/mL | For direct dissolution of the solid in the buffer.[2] |
| DMSO | ≥ 100 mg/mL | Use of fresh, anhydrous DMSO is critical.[4][5] |
| DMF | ~25 mg/mL | |
| Ethanol | ~2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (sodium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to reach the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the sealed vial in an ultrasonic water bath.
-
Sonicate for 10-15 minutes, or until the solid is completely dissolved.[1]
-
Visually inspect the solution to ensure no particulate matter remains.
-
For long-term storage, aliquot the stock solution and store at -20°C or -80°C.[1]
Protocol 2: Dissolution Enhancement by Gentle Heating
Objective: To improve the solubility of this compound in a chosen solvent using gentle heat.
Materials:
-
Vial containing this compound in the chosen solvent
-
Water bath
-
Thermometer
Procedure:
-
Set the water bath to a temperature between 40-50°C.[1]
-
Place the sealed vial containing the this compound solution into the water bath.
-
Gently swirl or vortex the vial intermittently to aid dissolution.
-
Continue this process until the compound is fully dissolved.
-
Allow the solution to cool to room temperature before use and check for any precipitation.[1]
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound, Sodium Salt [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of Taurocholic acid during sample storage and processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the degradation of taurocholic acid during sample storage and processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (TCA) is a primary conjugated bile acid synthesized in the liver from cholic acid and taurine (B1682933). It plays a crucial role in the emulsification and absorption of dietary fats.[1][2] Accurate measurement of TCA levels in biological samples is vital for research in liver function, metabolic diseases, and drug-induced liver injury.[2] Degradation of TCA during sample storage and processing can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that can cause this compound to degrade in a sample?
The main factors contributing to the degradation of this compound in biological samples include:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to the hydrolysis of the amide bond connecting cholic acid and taurine.[1]
-
Enzymatic Activity: Bacterial enzymes, particularly in fecal samples, can deconjugate and further modify this compound.[3][4]
-
Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can compromise the integrity of the sample and lead to analyte degradation.
Q3: What are the ideal storage conditions for samples intended for this compound analysis?
For long-term storage, it is recommended to keep plasma and serum samples at -80°C.[5] For shorter periods, -20°C is also acceptable. One study found that various bile acids, including taurine conjugates, are stable for up to 15 days at room temperature, 4°C, and -20°C, with concentrations remaining within 10% of the initial values.[6] However, to minimize the risk of degradation, freezing is always the recommended approach for any storage duration beyond immediate processing.
Q4: How many times can I freeze and thaw my samples before significant degradation of this compound occurs?
While it is best to minimize freeze-thaw cycles, some studies have shown that many bile acids are stable for at least three freeze-thaw cycles.[7][8] It is advisable to aliquot samples into smaller, single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.
Q5: Can this compound degrade in the solvents used for sample preparation?
The stability of this compound in analytical solvents is generally good. However, the pH of the solvent can have an impact. This compound is more stable in neutral or slightly acidic solutions. Strong acids or bases should be avoided during sample processing unless they are part of a validated derivatization or hydrolysis protocol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound in samples. | Analyte degradation due to improper storage. | - Review sample storage history. Ensure samples were consistently stored at -20°C or -80°C. - Avoid prolonged exposure to room temperature. |
| Analyte degradation due to multiple freeze-thaw cycles. | - Check the number of times the sample has been frozen and thawed. - If possible, use a fresh aliquot that has not undergone multiple freeze-thaw cycles. - For future studies, aliquot samples into single-use tubes before freezing. | |
| Chemical degradation during sample processing. | - Verify the pH of all reagents and solutions used in the extraction process. - Avoid strongly acidic or basic conditions. | |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling. | - Standardize the entire sample handling and processing workflow. - Ensure all samples are treated identically from collection to analysis. |
| Partial degradation in some samples. | - Investigate if there were any deviations in storage or processing for the outlier samples. | |
| Presence of unexpected peaks in the chromatogram. | Degradation products of this compound. | - The primary degradation product is cholic acid and taurine from the hydrolysis of the amide bond. Check for the presence of a cholic acid peak in your chromatogram. |
| Contamination. | - Ensure all labware and solvents are clean and free of contaminants. |
Data on this compound Stability
The following tables summarize the stability of bile acids, including this compound, under various storage conditions.
Table 1: Stability of this compound in Serum at Different Temperatures Over 15 Days
| Storage Temperature | Day 0 | Day 5 | Day 10 | Day 15 |
| Room Temperature | 100% | Within ±10% | Within ±10% | Within ±10% |
| 4°C | 100% | Within ±10% | Within ±10% | Within ±10% |
| -20°C | 100% | Within ±10% | Within ±10% | Within ±10% |
| Data synthesized from a study on the stability of 15 bile acid species, which reported that all were stable for 15 days under these conditions with results within 10% of the original concentrations.[6] |
Table 2: General Stability of Bile Acids in Plasma/Serum After Multiple Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Expected Stability |
| 1-3 cycles | Generally stable with minimal degradation. |
| >3 cycles | Potential for degradation increases; results should be interpreted with caution. |
| Based on general findings for bile acid stability. It is highly recommended to aliquot samples to avoid more than one freeze-thaw cycle. |
Experimental Protocols
Protocol for Assessing this compound Stability in Serum
This protocol outlines a general procedure for evaluating the stability of this compound in serum under different storage conditions.
1. Sample Collection and Initial Processing:
- Collect whole blood from subjects and process to obtain serum according to your standard laboratory procedure.
- Pool the serum from multiple subjects to create a homogenous sample pool. This minimizes individual variability.
- Centrifuge the pooled serum to remove any remaining particulate matter.
2. Baseline (T=0) Analysis:
- Immediately after processing, take an aliquot of the pooled serum for baseline analysis.
- Extract this compound from this aliquot using a validated extraction method (e.g., protein precipitation with acetonitrile).
- Analyze the extracted sample using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration of this compound. This is your T=0 value.
3. Aliquoting and Storage for Stability Study:
- Aliquot the remaining pooled serum into multiple small, single-use polypropylene (B1209903) tubes.
- Divide the aliquots into different groups for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C, and a set for freeze-thaw cycle testing).
4. Time-Point Analysis:
- At each predetermined time point (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a set of aliquots from each storage condition.
- Allow the frozen samples to thaw completely at room temperature or on ice.
- Process and analyze the samples using the same extraction and analytical methods as for the baseline sample.
5. Freeze-Thaw Cycle Analysis:
- For the freeze-thaw group, subject the aliquots to the desired number of cycles. A cycle consists of freezing the sample (e.g., at -20°C or -80°C for at least 12 hours) and then thawing it completely.
- After the final freeze-thaw cycle, process and analyze the samples.
6. Data Analysis:
- Calculate the mean concentration of this compound for each condition at each time point.
- Express the stability as a percentage of the initial (T=0) concentration:
- Stability (%) = (Mean concentration at time point / Mean concentration at T=0) x 100
- Compare the results to a predefined acceptance criterion (e.g., ±15% of the initial concentration).
Visualizations
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathways for this compound
References
- 1. This compound | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. The degradation of this compound and glycocholic acid by Pseudomonas spp. N.C.I.B. 10590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile salt hydrolases: Structure and function, substrate preference, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Taurocholic Acid-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Taurocholic acid (TCA)-induced cytotoxicity in primary cell cultures.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during your experiments.
Issue 1: High background cytotoxicity or poor viability in control primary cell cultures.
-
Question: My untreated primary hepatocytes are showing low viability even before I add this compound. What could be the cause?
-
Answer: Low viability in control cultures can stem from several factors related to the cell isolation and culture process.[1][2] Key areas to investigate include:
-
Suboptimal Cell Isolation: The viability of primary hepatocytes is highly dependent on the quality of the liver tissue and the isolation procedure. Prolonged warm ischemia time before isolation can be detrimental.[2] Ensure the perfusion is adequate, resulting in a pale, slightly swollen liver, and optimize the duration of collagenase digestion to avoid both under- and over-digestion.[1]
-
Improper Handling and Plating: Primary cells are sensitive. Use wide-bore pipette tips to minimize shear stress and ensure a homogenous cell suspension for even plating.[3][4] Plate cells immediately after counting.[4]
-
Culture Conditions: Confirm that you are using the appropriate culture medium and that your culture flasks or plates are coated with a suitable substratum, such as collagen.[3][5] Ensure the incubator is maintaining the correct temperature (37°C) and CO2 levels (typically 5%).[5]
-
Cryopreservation and Thawing: If using cryopreserved cells, adhere strictly to the recommended thawing protocol. Thaw vials rapidly in a 37°C water bath (less than 2 minutes) and use a specialized thawing medium to remove the cryoprotectant.[3][4]
-
Issue 2: Inconsistent or non-reproducible results in this compound cytotoxicity assays.
-
Question: I am getting variable results between experiments when assessing this compound-induced cytotoxicity. How can I improve consistency?
-
Answer: Inconsistent results are often due to subtle variations in experimental setup and execution. To improve reproducibility:
-
Standardize Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well for every experiment. Uneven cell distribution can lead to variability.[5][6]
-
Control for Passage Number: If using primary cells that can be passaged, be aware that their sensitivity to stimuli can change with increasing passage number. Use cells within a narrow passage range for all related experiments.
-
This compound Preparation: Prepare a fresh stock solution of this compound for each set of experiments. Ensure it is fully dissolved and at the correct pH.
-
Assay-Specific Considerations: For colorimetric or fluorometric assays like MTT or LDH, be mindful of potential interferences. For example, some compounds can interact with the assay reagents, leading to false positives or negatives.[7] Always include appropriate controls, such as a vehicle control and a positive control for cytotoxicity.[8]
-
Issue 3: Unexpectedly high or low cytotoxicity at a given this compound concentration.
-
Question: The level of cell death I'm observing with this compound is not what I expected based on the literature. What could be the reason?
-
Answer: The cytotoxic effects of this compound can be influenced by several factors:
-
Cell Type and Species Differences: Different primary cell types and cells from different species can have varying sensitivities to this compound. For example, rodent hepatocytes may exhibit different responses compared to human hepatocytes.
-
Culture Model: Whether you are using a 2D monolayer or a 3D spheroid culture can impact the cellular response. 3D cultures often exhibit different sensitivities due to altered cell-cell interactions and polarity.[5]
-
Presence of Protective Factors: The composition of your culture medium, particularly the serum, can contain factors that may mitigate cytotoxicity.
-
Co-treatment with Other Bile Acids: The presence of other bile acids, such as Tauroursodeoxycholic acid (TUDCA), can protect against this compound-induced cell death.[9][10]
-
Issue 4: Difficulty in distinguishing between apoptosis and necrosis.
-
Question: I am seeing cell death, but I am unsure if it is primarily apoptosis or necrosis. How can I differentiate between these two modes of cell death?
-
Answer: It is crucial to use assays that can distinguish between apoptosis and necrosis, as this compound can induce both depending on the concentration and conditions.
-
Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (necrotic or late apoptotic cells).[11][12] This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Caspase Activity Assays: Apoptosis is often mediated by caspases. Measuring the activity of executioner caspases like caspase-3 can provide evidence for apoptosis.[13][14]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes, which is a hallmark of necrosis.[8][15] By comparing results from caspase and LDH assays, you can infer the predominant mode of cell death.
-
Frequently Asked Questions (FAQs)
General Knowledge
-
What is this compound and why is it cytotoxic? this compound (TCA) is a primary conjugated bile acid synthesized in the liver. At high concentrations, as seen in cholestatic liver diseases, TCA can be cytotoxic. Its amphiphilic nature allows it to disrupt cell membranes, and it can also induce programmed cell death (apoptosis) and necrosis through various signaling pathways.[16]
-
What are the primary mechanisms of this compound-induced cytotoxicity? TCA-induced cytotoxicity involves multiple mechanisms, including:
-
Apoptosis: Induction of programmed cell death, often involving the activation of caspases.
-
Necrosis: Direct cell lysis due to membrane disruption, particularly at higher concentrations.[10]
-
Signaling Pathway Activation: TCA can activate several signaling pathways that contribute to cell fate decisions, including the S1PR2/p38 MAPK/YAP and cAMP-Epac-MEK-LKB1-AMPK pathways.[16][17]
-
Experimental Design
-
What is a typical concentration range for this compound to induce cytotoxicity in primary hepatocytes? The effective concentration of TCA can vary depending on the cell type and experimental conditions. However, studies have shown cytotoxicity at concentrations ranging from micromolar to millimolar levels. For instance, in some experimental models, concentrations up to 5 mM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture system.
-
What is a suitable incubation time to observe this compound-induced apoptosis? The time required to observe apoptosis can vary. Some studies report observing apoptotic effects within a few hours of exposure to bile acids.[10] A time-course experiment (e.g., 4, 8, 12, 24 hours) is advisable to identify the optimal time point for detecting apoptosis in your model.[18]
-
Are there any agents that can protect primary cells from this compound-induced cytotoxicity? Yes, certain hydrophilic bile acids, most notably Tauroursodeoxycholic acid (TUDCA), have been shown to be cytoprotective against the effects of more hydrophobic bile acids like TCA.[9][10][19] TUDCA can reduce apoptosis and cytolysis induced by other bile acids.[10]
Data Presentation
Table 1: Effects of Different Bile Acids on Cell Viability
| Bile Acid | Relative Hydrophobicity | Typical Cytotoxic Concentration Range | Protective Effects |
| This compound (TCA) | More Hydrophobic | 50 µM - 5 mM | - |
| Glycochenodeoxycholic Acid (GCDCA) | More Hydrophobic | 50 µM - 100 µM | - |
| Tauroursodeoxycholic Acid (TUDCA) | More Hydrophilic | Generally low cytotoxicity | Protects against TCA and GCDCA toxicity |
| Taurochenodeoxycholic Acid (TCDCA) | More Hydrophobic | > 0.1 mmol/L | - |
Note: The cytotoxic potential of bile acids generally correlates with their hydrophobicity.[20]
Experimental Protocols
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a general outline for measuring LDH release as an indicator of necrosis.
-
Principle: LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage. The assay measures LDH activity in the supernatant, which is proportional to the number of lysed cells.[15]
-
Procedure:
-
Seed primary cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for maximum LDH release, e.g., using a lysis buffer).
-
Incubate for the desired time period.
-
Centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[21]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[8]
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.[22]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol describes the detection of apoptosis by flow cytometry.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, binds to PS and can be detected with a fluorescent conjugate. PI is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.[11]
-
Procedure:
-
Induce apoptosis by treating cells with this compound. Include untreated cells as a negative control.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold 1X PBS and then with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 4 hours.[23]
-
3. Caspase-3 Fluorometric Activity Assay
This protocol outlines the measurement of caspase-3 activity as a marker of apoptosis.
-
Principle: This assay uses a specific peptide substrate for caspase-3 (DEVD) conjugated to a fluorescent reporter molecule (e.g., AFC). When caspase-3 cleaves the substrate, the fluorochrome is released, and its fluorescence can be measured.[24][25]
-
Procedure:
-
Induce apoptosis with this compound.
-
Collect the cells and prepare cell lysates using a lysis buffer provided with the assay kit.
-
Incubate the lysates on ice and then centrifuge to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a 96-well microplate.
-
Add the 2X Reaction Buffer containing DTT to each well.
-
Add the Caspase-3 substrate (e.g., DEVD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Express the results as a fold increase in caspase activity compared to untreated controls.
-
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathways activated by this compound.
Caption: General workflow for assessing TCA cytotoxicity.
Caption: A logical guide for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tauroursodeoxycholate and tauro-beta-muricholate exert cytoprotection by reducing intrahepatocyte taurochenodeoxycholate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of tauroursodeoxycholic acid on bile-acid-induced apoptosis and cytolysis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 19. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tauroursodeoxycholic acid protects in vitro models of human colonic cancer cells from cytotoxic effects of hydrophobic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
addressing variability in animal model response to Taurocholic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models and Taurocholic acid (TCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for studying the effects of this compound?
A1: Mice and rats are the most frequently used animal models in this compound research. However, it is crucial to recognize the significant species-specific differences in bile acid metabolism.[1][2][3] While mice are common, their bile acid profile is quite different from humans.[1] Hamsters are considered a more similar small animal model to humans in terms of bile acid metabolism.[1] For studies requiring closer physiological relevance to humans, non-human primates are the most similar, though less commonly used due to ethical and cost considerations.[1]
Q2: What is a typical starting dose for this compound administration in mice?
A2: The dosage of this compound can vary significantly depending on the research question and the specific animal model. For dietary administration in mice, a 1% this compound diet is often used, which corresponds to an approximate daily dose of 275 μmol/day.[3] For oral gavage, doses ranging from 0.125 g/kg to 0.25 g/kg have been used in mice to study its immunomodulatory effects.[4] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental endpoint.
Q3: How does diet influence the response to this compound in animal models?
A3: Diet plays a critical role in modulating the effects of this compound. High-fat diets, particularly those rich in saturated fats, can increase the production of this compound.[5] This alteration in the bile acid pool can, in turn, influence the composition of the gut microbiota.[5] Diets high in animal protein can also favor the conjugation of bile acids with taurine (B1682933), leading to higher levels of this compound.[6][7]
Q4: What is the role of the gut microbiota in this compound metabolism and signaling?
A4: The gut microbiota is a key player in bile acid metabolism. Intestinal bacteria can deconjugate and dehydroxylate primary bile acids, like cholic acid (the precursor to this compound), into secondary bile acids.[5] The composition of the gut microbiota can therefore significantly impact the overall bile acid pool and the subsequent signaling pathways that are activated.[3][8] For instance, certain bacteria can metabolize the taurine component of this compound, producing hydrogen sulfide, a genotoxic compound.[6][7]
Q5: What are the known signaling pathways activated by this compound?
A5: this compound is known to activate several signaling pathways. One of the well-characterized pathways is the Sphingosine-1-Phosphate Receptor 2 (S1PR2) pathway.[1][8][9][10][11] Activation of S1PR2 by this compound can lead to the downstream activation of p38 MAPK and YAP, promoting hepatic stellate cell activation and liver fibrosis.[1][11] Other signaling molecules and pathways implicated in this compound signaling include ERK1/2, AKT, and NF-κB.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in animal models.
Issue 1: High Variability in Animal Response
Question: I am observing significant variability in the physiological response to this compound between animals of the same species and strain. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differences in Gut Microbiota | The composition of the gut microbiota can vary between individual animals, even within the same housing conditions, leading to different metabolic responses to TCA.[3][8] Consider co-housing animals for a period before the experiment to normalize their microbiota. Fecal microbiota analysis can also be performed to assess baseline differences. |
| Dietary Inconsistencies | Minor variations in diet can alter the baseline bile acid pool and affect the response to exogenous TCA.[6][7] Ensure all animals receive the exact same diet from the same batch. If using a custom diet, ensure thorough mixing of TCA for uniform distribution. |
| Genetic Drift | Even within an inbred strain, minor genetic variations can arise over time, potentially impacting metabolic pathways. Ensure that all animals are from a reliable vendor and are of a similar age and generation. |
| Stress | Stress from handling or housing conditions can influence physiological responses. Handle all animals consistently and minimize environmental stressors. |
Issue 2: Unexpected Animal Morbidity or Mortality
Question: I am observing unexpected adverse effects, including morbidity or mortality, in my animals after this compound administration. What should I investigate?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | An overdose of TCA can be cytotoxic.[12] Double-check your dose calculations, the concentration of your dosing solution, and the calibration of your administration equipment. Consider performing a toxicity study with a range of doses. |
| Administration Error | For oral gavage, improper technique can lead to aspiration pneumonia or esophageal injury.[6][13][14][15][16] Ensure that personnel are properly trained in oral gavage techniques. If an animal shows signs of distress during or after gavage, such as coughing or difficulty breathing, it may be a sign of incorrect administration. |
| Cardiotoxicity | High concentrations of this compound have been shown to impair cardiomyocyte function.[12] If you observe sudden death, consider cardiotoxicity as a potential cause and consult with a veterinary pathologist. |
| Underlying Health Issues | Pre-existing subclinical health issues in the animals could be exacerbated by TCA administration. Ensure that all animals are healthy and free of disease before starting the experiment. |
Issue 3: Inconsistent or Unexpected Experimental Results
Question: My experimental results are not consistent with published literature, or I am seeing unexpected outcomes. How can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Species and Strain Differences | The response to TCA can vary significantly between different species and even between different strains of the same species.[1][2][3] Carefully review the literature to ensure that your chosen animal model is appropriate for your research question and that you are comparing your results to relevant studies. |
| Analytical Issues | Problems with sample collection, processing, or analysis can lead to inaccurate results. Review your protocols for sample handling and storage. For analytical measurements, such as LC-MS, ensure that your method is validated and that you are using appropriate internal standards. |
| Biological Matrix Effects | When analyzing TCA levels in biological samples, other molecules in the matrix can interfere with the measurement.[17] Proper sample preparation and the use of a validated analytical method are crucial to minimize matrix effects. |
| Activation of Off-Target Pathways | TCA may have effects on signaling pathways that are not the primary focus of your study. Be open to exploring alternative mechanisms and consider performing broader profiling studies, such as transcriptomics or proteomics, to identify unexpected molecular changes. |
Quantitative Data Summary
Table 1: Recommended Oral Gavage Needle Sizes and Volumes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Administration Volume (mL) |
| < 14 | 24G | 1 | 0.14 |
| 15 - 20 | 22G | 1 - 1.5 | 0.20 |
| 20 - 25 | 20G | 1 - 1.5 | 0.25 |
| 25 - 35 | 18G | 1.5 - 2 | 0.35 |
| Note: The general recommendation for maximum gavage volume is 10 mL/kg of the animal's body weight.[6][14][15] For pregnant animals, the maximum volume should be reduced. |
Table 2: this compound Concentrations and Observed Effects in Animal Models
| Animal Model | Administration Route | Dose/Concentration | Observed Effect | Reference |
| Mice (WT and α-CGRP-/-) | Dietary | 1% this compound diet (~275 μmol/day) | Increased biliary senescence in WT mice. | [3] |
| Mice | Oral Gavage | 0.125 g/kg and 0.25 g/kg | Recovered suppressed expressions of TNF-α and IL-1β and increased the ratio of CD4+/CD8+. | [4] |
| Rats (Bile Duct Ligated) | Dietary | Chronic feeding | Increased cholangiocyte proliferation and secretin-stimulated ductal secretion. | [17] |
| Rats | Intravenous | 3.12-100 mg/kg | Dose-dependent increase in bile flow. | [14] |
| Zebrafish (LPS-induced inflammation) | Immersion | 10 µg/mL | Inhibition of lipopolysaccharide-induced macrophage recruitment and secretion of proinflammatory cytokines. | [18] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline for the oral administration of this compound to mice using a gavage needle.
Materials:
-
This compound solution of the desired concentration in an appropriate vehicle (e.g., water, saline).
-
Syringes of appropriate volume.
-
Gavage needles of the correct size for the mice (see Table 1).
-
Animal scale.
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately determine the dosing volume.
-
Select the appropriate gavage needle size based on the mouse's weight.
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle with a permanent marker.
-
-
Restraint:
-
Properly restrain the mouse to immobilize the head and body. A common method is to scruff the mouse, grasping the loose skin over the shoulders.
-
-
Gavage Administration:
-
Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Hold the restrained mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth toward the back of the throat. The mouse will often swallow, which helps guide the needle into the esophagus.
-
Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance. If resistance is met, do not force the needle; withdraw it and attempt to reinsert.
-
Once the needle is correctly positioned, slowly administer the substance over 2-3 seconds.
-
After administration, gently and slowly withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor it closely for any signs of distress, such as coughing, difficulty breathing, or changes in behavior.
-
Visualizations
Signaling Pathways
Caption: this compound (TCA) signaling through the S1PR2 pathway.
Experimental Workflow
Caption: Troubleshooting workflow for high variability in animal response.
Logical Relationships
Caption: Interacting factors contributing to response variability.
References
- 1. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of serum bile acid profiles as biomarkers of liver injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of this compound on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on immunoregulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary fat-induced this compound production promotes pathobiont and colitis in IL-10−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The bile acid taurocholate impairs rat cardiomyocyte function: a proposed mechanism for intra-uterine fetal death in obstetric cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. This compound Prevents Biliary Damage Induced by Hepatic Artery Ligation in Cholestatic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Taurocholic Acid in Complex Biological Matrices
Welcome to the technical support center for the accurate quantification of Taurocholic acid (TCA) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in accurately quantifying this compound in biological samples?
A1: The primary challenges in TCA quantification stem from the complexity of biological matrices such as plasma, serum, and feces. These matrices contain numerous endogenous compounds that can interfere with the analysis. Key challenges include:
-
Matrix Effects: Co-eluting substances from the sample matrix can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results.[1][2] Phospholipids (B1166683), salts, and proteins are common culprits.[1]
-
Poor Reproducibility: Inconsistent sample preparation is a major source of variability.[2] This includes variations in extraction efficiency and derivatization reactions (for GC-MS).
-
Isomeric Separation: Distinguishing TCA from its isomers is crucial for accurate quantification and can be challenging with standard chromatographic methods.[3][4]
-
Low Recovery: Inefficient extraction of TCA from the matrix can lead to underestimation of its concentration.
Q2: Why is the choice of an internal standard (IS) critical for accurate TCA quantification?
A2: An appropriate internal standard is essential to compensate for variability during sample preparation, chromatography, and ionization.[5][6] The ideal IS should have physicochemical properties very similar to the analyte. Stable isotope-labeled (SIL) internal standards, such as this compound-d4 (TCA-d4), are considered the gold standard.[2][5] They co-elute with the endogenous TCA, experiencing similar matrix effects and extraction losses, which allows for reliable correction and leads to robust and accurate quantification.[5][7]
Q3: I am observing a low signal for my this compound analyte. What are the likely causes and how can I troubleshoot this?
A3: A low analyte signal is often a strong indicator of significant ion suppression due to matrix effects.[1] Here are the likely causes and troubleshooting steps:
-
Inadequate Sample Cleanup: The presence of interfering substances like phospholipids and salts is a primary cause.
-
Troubleshooting: Improve your sample cleanup protocol. Consider switching from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interferences.[2]
-
-
Suboptimal LC-MS/MS Conditions: The settings on your instrument may not be optimized for TCA.
-
Inefficient Extraction: Your sample preparation method may not be efficiently extracting TCA from the matrix.
-
Troubleshooting: Evaluate the efficiency of your extraction method by performing recovery experiments.[7] You may need to test different extraction solvents or SPE cartridges.
-
Q4: My analyte-to-internal standard ratio is inconsistent across different samples. What could be the problem?
A4: Inconsistent analyte-to-IS ratios suggest that the matrix effects are variable between samples and are not being adequately compensated for by the internal standard.[1] This can happen even with a stable isotope-labeled IS if there are significant differences in the matrix composition of individual samples.[1]
-
Troubleshooting:
-
Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently for all samples.[2]
-
Improve Chromatographic Separation: Optimize your liquid chromatography method to better separate TCA and its IS from interfering matrix components.[2] This could involve adjusting the gradient, flow rate, or trying a different column chemistry.[5]
-
Investigate Matrix Composition: If possible, analyze blank matrix from different sources to understand the variability in potential interferences.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Replicate Injections | Inconsistent sample preparation; Instability of the analyte or IS in the reconstituted sample; Carryover from previous injections. | Ensure precise and consistent execution of the sample preparation protocol for all replicates.[2] Check the stability of the processed samples over time. Optimize the autosampler wash procedure to minimize carryover. |
| Poor Peak Shape (Tailing or Fronting) | Column degradation; Inappropriate mobile phase pH; Overloading the analytical column. | Use a guard column and ensure proper sample cleanup to protect the analytical column. Adjust the mobile phase pH to ensure TCA is in a single ionic state. Dilute the sample to avoid overloading the column. |
| Inconsistent Retention Times | Changes in mobile phase composition; Fluctuations in column temperature; Column degradation. | Prepare fresh mobile phase daily and ensure it is properly degassed. Use a column oven to maintain a stable temperature. If the problem persists, the column may need to be replaced. |
| Ion Suppression or Enhancement | Co-eluting matrix components interfering with the ionization of the analyte and/or IS.[1][2] | Improve sample cleanup using methods like SPE or LLE.[2] Optimize chromatographic separation to resolve the analyte and IS from interfering peaks.[2] Use a stable isotope-labeled internal standard that co-elutes with the analyte.[2][5] |
| Low Recovery during Sample Extraction | Inefficient extraction solvent; Improper pH for extraction; Analyte binding to precipitated proteins. | Test different extraction solvents or a combination of solvents. Adjust the pH of the sample to optimize the extraction of the acidic TCA. Ensure complete protein precipitation and separation of the supernatant. |
Experimental Protocols
Protocol 1: this compound Extraction from Human Serum using Protein Precipitation
This protocol is a common starting point for TCA quantification in serum.
-
Sample Preparation:
-
To 50 µL of serum sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the this compound-d4 internal standard working solution.[9]
-
Add 140 µL of cold methanol (B129727) to precipitate the proteins.[9]
-
Vortex the mixture vigorously for 1 minute.[9]
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new tube or vial.[9]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.[9]
-
Protocol 2: LC-MS/MS Analysis of this compound
These are typical starting conditions that should be optimized for your specific instrument.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (1:1, v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: Start at 40% B, increase to 98% B over 7 minutes, hold for 2 minutes, and then re-equilibrate.[5]
-
-
Mass Spectrometry (MS/MS):
Table 1: Example MRM Transitions for this compound and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (TCA) | 514.4 | 80.0 |
| This compound-d4 (TCA-d4) | 518.4 | 80.0 |
Note: These are common transitions; optimal values may vary depending on the instrument.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate TCA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Taurocholic acid stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of taurocholic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound?
A1: Solid this compound (or its sodium salt) is generally stable when stored under appropriate conditions. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. When stored at -20°C, it can be stable for at least four years.[1]
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is dependent on pH, temperature, and the presence of other substances. It is recommended to prepare aqueous solutions fresh and not to store them for more than one day, especially for biological experiments.[1] Hydrolysis of the amide bond linking cholic acid and taurine (B1682933) is the primary degradation pathway in aqueous solutions, particularly under acidic or basic conditions.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation of this compound involves the hydrolysis of its amide bond, which yields cholic acid and taurine. Under strongly acidic, basic, or high-temperature conditions, further degradation of the steroidal backbone of cholic acid may occur.
Q4: How does pH affect the stability of this compound?
A4: this compound is susceptible to hydrolysis under both acidic and basic conditions. The amide linkage is cleaved to form cholic acid and taurine. One study indicated that in an acidic environment simulating artificial gastric juice (low pH) at 37°C, the half-life of sodium taurocholate was 11.37 days.[2] While specific kinetic data across a wide pH range is limited in publicly available literature, it is expected that the rate of hydrolysis increases at pH values significantly deviating from neutral.
Q5: How does temperature influence the stability of this compound?
A5: Increased temperature accelerates the degradation of this compound, primarily through hydrolysis. In a study, a 3% loss of sodium taurocholate was observed after sterilization at 115°C for 30 minutes.[2] For long-term storage of solutions, temperatures below 0°C are recommended to enhance stability.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays using this compound. | Degradation of this compound in the stock solution or culture medium. | Prepare fresh stock solutions of this compound for each experiment. Avoid storing aqueous solutions for more than 24 hours. Consider the pH of your culture medium and the duration of the experiment, as prolonged incubation at physiological temperatures can lead to some degradation. |
| Precipitate formation when dissolving this compound in aqueous buffer. | The concentration of this compound may exceed its solubility in the chosen buffer. The pH of the buffer may also affect solubility. | Ensure the concentration is within the solubility limits for the specific buffer and pH. The solubility of sodium taurocholate in water is high (100 mg/ml), but can be lower in buffers. Gentle warming or sonication can aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| Unexpected peaks in HPLC/LC-MS analysis of experimental samples. | Degradation of this compound into cholic acid and taurine, or further degradation products. | Perform a forced degradation study (see experimental protocol below) to identify the retention times of potential degradation products. Use a stability-indicating analytical method. |
| Loss of this compound concentration in a formulation during storage. | Hydrolysis due to pH and temperature conditions. | For liquid formulations, optimize the pH to be as close to neutral as possible and consider storing at refrigerated or frozen temperatures. For solid formulations, ensure protection from moisture. |
Quantitative Stability Data
The following table summarizes available quantitative data on the stability of sodium taurocholate under specific conditions.
| Condition | Parameter | Value | Reference |
| 25% Alcoholic Solution, 25°C | Half-life (t½) | 60.57 days | [2] |
| Artificial Gastric Juice, 37°C | Half-life (t½) | 11.37 days | [2] |
| Hot Pressurized Sterilization (115°C, 30 min) | Degradation | ~3% | [2] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Incubate the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
For solid-state thermal degradation, store the solid this compound at 80°C.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method. A reversed-phase C18 column is commonly used for bile acid separation.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient elution.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
4. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products using LC-MS/MS by analyzing their fragmentation patterns.
Signaling Pathways and Experimental Workflows
This compound is a key signaling molecule that activates the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).
Caption: Farnesoid X Receptor (FXR) signaling pathway activation by this compound.
Caption: TGR5 signaling pathway activation by this compound.
Caption: General workflow for a forced degradation study of this compound.
References
proper storage and handling of Taurocholic acid sodium salt hydrate
This technical support center provides guidance on the proper storage, handling, and use of Taurocholic acid sodium salt hydrate (B1144303) for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound sodium salt hydrate powder?
A1: this compound sodium salt hydrate is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[1][2] For long-term stability, specific storage temperatures are recommended by different suppliers. It is crucial to consult the product's certificate of analysis for the supplier's specific storage recommendations.
Q2: What are the recommended storage conditions for prepared stock solutions?
A2: The stability of stock solutions depends on the solvent and storage temperature. Aqueous solutions are not recommended for storage longer than one day.[3] For solutions prepared in organic solvents like DMSO, it is best to aliquot and store them at low temperatures to avoid repeated freeze-thaw cycles.[2]
Q3: I observed that the powder has clumped together. Can I still use it?
A3: Clumping of the powder is likely due to moisture absorption as the compound is hygroscopic.[2] While it may still be usable, this indicates improper storage. It is recommended to handle the powder in a dry environment, such as a glove box, to minimize moisture exposure. For quantitative applications, it is advisable to use a fresh, non-clumped lot to ensure accurate concentration calculations.
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. The solubility of this compound sodium salt hydrate can be limited in certain aqueous buffers.[3] Ensure that the concentration does not exceed its solubility limit in your specific solvent. If using DMSO, be aware that moisture absorption by the solvent can reduce the solubility of the compound.[2] Using fresh, anhydrous DMSO is recommended.[2] If the solution was stored, precipitation might have occurred due to temperature changes. Gentle warming and vortexing may help redissolve the compound. Always ensure the solution is clear before use in experiments.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: It is recommended to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] When handling the powder, especially if there is a risk of generating dust, a NIOSH/MSHA-approved respirator or working in a fume hood is advised to avoid respiratory tract irritation.[1]
Quantitative Data Summary
Storage Recommendations
| Form | Solvent | Temperature | Duration | Source |
| Solid Powder | N/A | Room Temperature | See CoA | [5] |
| Solid Powder | N/A | 2-8°C | See CoA | [6] |
| Solid Powder | N/A | -20°C | ≥ 4 years | [3] |
| Stock Solution | DMSO | -20°C | 1 month | [2][7] |
| Stock Solution | DMSO | -80°C | 6 months - 1 year | [2][7] |
| Aqueous Solution | Aqueous Buffer | Room Temperature | Not recommended for > 1 day | [3] |
Solubility Data
| Solvent | Solubility | Source |
| Water | 100 mg/mL | [5] |
| PBS (pH 7.2) | ~3 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [3] |
| DMSO | ~20 mg/mL - 100 mg/mL | [2][3] |
| Dimethyl Formamide | ~25 mg/mL | [3] |
Experimental Protocols
General Protocol for Preparing a Stock Solution
-
Acclimatization : Allow the vial of this compound sodium salt hydrate to reach room temperature before opening to minimize moisture condensation.
-
Weighing : In a well-ventilated area or fume hood, weigh the desired amount of the powder using a calibrated analytical balance. Handle the powder carefully to avoid generating dust.
-
Dissolution : Add the appropriate volume of the chosen solvent (e.g., DMSO, water) to the powder.
-
Mixing : Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation with excessive heat.
-
Sterilization (for cell culture) : If the solution is for use in cell culture, it should be filter-sterilized through a 0.22 µm filter.[7]
-
Storage : Store the stock solution in aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
General Protocol for Cell-Based Assays
This is a general guideline; specific concentrations and incubation times should be optimized for your particular cell line and experiment.
-
Cell Plating : Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
-
Stock Solution Preparation : Prepare a sterile stock solution of this compound sodium salt hydrate in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation : On the day of the experiment, dilute the stock solution to the final desired concentrations in fresh, pre-warmed cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level non-toxic to the cells.
-
Cell Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired period (e.g., 6 hours).[2]
-
Downstream Analysis : Following incubation, the cells can be harvested and processed for various downstream analyses, such as apoptosis assays (e.g., Annexin V/PI staining), gene expression analysis, or protein analysis.[2]
Visual Guides
Caption: Workflow for handling and preparing this compound solutions.
Caption: Troubleshooting decision tree for cloudy or precipitated solutions.
References
Validation & Comparative
Taurocholic Acid vs. Deoxycholic Acid: A Comparative Guide to their Roles in Modulating Intestinal Inflammation
For Researchers, Scientists, and Drug Development Professionals
The intricate signaling network within the gut involves a complex interplay between host factors, the microbiota, and their metabolites. Among these metabolites, bile acids have emerged as critical regulators of intestinal homeostasis and inflammation. This guide provides an objective comparison of two key bile acids, the primary conjugated bile acid Taurocholic Acid (TCA) and the secondary bile acid Deoxycholic Acid (DCA), in their capacity to modulate intestinal inflammation. Drawing upon experimental data, we delineate their contrasting effects on inflammatory signaling pathways and cellular responses, offering a comprehensive resource for researchers in gastroenterology and drug development.
Contrasting Effects on Intestinal Inflammation: An Overview
This compound, a primary bile acid synthesized in the liver and conjugated with taurine, is increasingly recognized for its anti-inflammatory properties within the intestine.[1][2] Conversely, deoxycholic acid, a secondary bile acid produced from the metabolism of primary bile acids by gut bacteria, is frequently associated with pro-inflammatory and detrimental effects on the intestinal mucosa.[3][4][5] This dichotomy in their actions underscores the importance of bile acid composition in maintaining gut health and in the pathogenesis of inflammatory bowel diseases (IBD).
Quantitative Comparison of Molecular and Cellular Effects
The following table summarizes the key quantitative and qualitative findings from various experimental studies, highlighting the opposing effects of TCA and DCA on intestinal inflammation.
| Feature | This compound (TCA) | Deoxycholic Acid (DCA) |
| Overall Effect | Anti-inflammatory[1][2] | Pro-inflammatory[4][5][6] |
| Key Receptor | Farnesoid X Receptor (FXR) agonist[1][7] | Takeda G-protein coupled receptor 5 (TGR5) agonist, also activates other pro-inflammatory pathways[8][9] |
| NF-κB Signaling | Inhibits NF-κB activity[1] | Activates NF-κB signaling, leading to increased pro-inflammatory cytokine production[10][11] |
| Inflammasome | Not reported to activate the inflammasome. | Activates the NLRP3 inflammasome, leading to increased IL-1β secretion[4][6] |
| Pro-inflammatory Cytokines | Decreases levels of TNF-α, IL-1β, and IL-6[1][2] | Increases levels of IL-8, IL-1β, IL-17A, and IL-17F[4][5][10][11] |
| Intestinal Barrier | Protects and enhances intestinal barrier function. | Disrupts intestinal barrier integrity by reducing tight junction proteins like ZO-1[4][12] |
| Immune Cell Modulation | Inhibits macrophage recruitment.[1] | Promotes Th17 cell infiltration and M2 macrophage polarization.[4][5] |
| In Vivo Models | Ameliorates colitis in TNBS-induced mouse models, reducing weight loss, colon shortening, and histopathological scores.[2] | Exacerbates DSS-induced colitis in mice, leading to increased disease activity and tissue damage.[6][13] Promotes intestinal tumorigenesis in Apcmin/+ mice.[4][12] |
Signaling Pathways
The divergent effects of TCA and DCA on intestinal inflammation can be attributed to their differential engagement of key signaling pathways.
This compound's Anti-inflammatory Signaling
TCA primarily exerts its anti-inflammatory effects through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in maintaining intestinal homeostasis.[1][7][14][15]
References
- 1. This compound and Glycocholic Acid Inhibit Inflammation and Activate Farnesoid X Receptor Expression in LPS-Stimulated Zebrafish and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of taurocholate on TNBS-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxycholic acid disrupts the intestinal mucosal barrier and promotes intestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of deoxycholic acid in promoting intestinal Th17 infiltration and inducing intestinal inflammation in mice [jsyx.magtechjournal.com]
- 6. Frontiers | Deoxycholic Acid Triggers NLRP3 Inflammasome Activation and Aggravates DSS-Induced Colitis in Mice [frontiersin.org]
- 7. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Gut Microbiota-Bile Acids-TGR5 Axis Mediates Eucommia ulmoides Leaf Extract Alleviation of Injury to Colonic Epithelium Integrity [frontiersin.org]
- 9. The Gut Microbiota-Bile Acids-TGR5 Axis Mediates Eucommia ulmoides Leaf Extract Alleviation of Injury to Colonic Epithelium Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Differential effects of deoxycholic acid and taurodeoxycholic acid on NF-kappa B signal transduction and IL-8 gene expression in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deoxycholic acid disrupts the intestinal mucosal barrier and promotes intestinal tumorigenesis - Food & Function (RSC Publishing) DOI:10.1039/C8FO01143E [pubs.rsc.org]
- 13. peerj.com [peerj.com]
- 14. Gut Microbiota in the Regulation of Intestinal Drug Transporters: Molecular Mechanisms and Pharmacokinetic Implications | MDPI [mdpi.com]
- 15. Bile Acids Activated Receptors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Taurocholic Acid and Synthetic Bile Acid Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of the primary bile acid, Taurocholic acid (TCA), with those of various synthetic bile acid analogs. The information presented is intended to assist researchers in selecting the appropriate compounds for studies related to bile acid signaling in metabolic and inflammatory diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved.
Introduction to Bile Acid Signaling
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1][2] These effects are primarily mediated by two key receptors: the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor 5 (TGR5).[1][3] this compound (TCA), a major conjugated primary bile acid in humans, activates both FXR and TGR5, albeit with different potencies.[1][4] Dysregulation of bile acid signaling is implicated in various pathologies, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. This has spurred the development of synthetic bile acid analogs with modified receptor selectivity and improved pharmacokinetic properties.[5][6] This guide focuses on a comparative analysis of TCA and prominent synthetic analogs to inform preclinical research design.
Comparative Efficacy of this compound and Synthetic Analogs
The following tables summarize the quantitative data on the potency and efficacy of this compound and selected synthetic bile acid analogs on FXR and TGR5 activation.
Table 1: Comparative Potency (EC₅₀) on FXR Activation
| Compound | Type | Chemical Class | EC₅₀ (µM) on human FXR | Reference |
| This compound (TCA) | Natural | Conjugated Bile Acid | ~23-600 (indirect, based on Cholic Acid) | [4][7] |
| Obeticholic Acid (OCA) | Synthetic | Steroidal | 0.1 - 0.6 | [8][9] |
| INT-767 | Synthetic | Steroidal | More potent than OCA | [10] |
| GW4064 | Synthetic | Non-Steroidal | 0.065 | [11] |
Table 2: Comparative Potency (EC₅₀) on TGR5 Activation
| Compound | Type | Chemical Class | EC₅₀ (µM) on human TGR5 | Reference |
| This compound (TCA) | Natural | Conjugated Bile Acid | ~1 | [1] |
| Obeticholic Acid (OCA) | Synthetic | Steroidal | 0.5 - 8 | [9] |
| INT-777 | Synthetic | Steroidal | 0.82 | [12][13] |
| INT-767 | Synthetic | Steroidal | Dual FXR/TGR5 agonist | [10] |
Key Signaling Pathways
The biological effects of bile acids are predominantly mediated through the activation of FXR and TGR5. The following diagrams illustrate the canonical signaling pathways for each receptor.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Caption: TGR5 Signaling Pathway.
Experimental Protocols
Accurate validation of the effects of bile acids and their analogs requires robust and standardized experimental protocols. Below are detailed methodologies for key in vitro assays used to assess FXR and TGR5 activation.
FXR Activation: Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the activation of FXR by a test compound.[2]
Objective: To measure the dose-dependent activation of FXR by a ligand.
Materials:
-
Cell Line: HEK293T or HepG2 cells.
-
Plasmids:
-
An expression vector for full-length human FXR.
-
A luciferase reporter plasmid containing multiple copies of an FXR Response Element (FXRE) upstream of the luciferase gene.
-
An internal control vector expressing Renilla luciferase for normalization.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (this compound, synthetic analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Dual-luciferase reporter assay system.
-
Phosphate-buffered saline (PBS).
-
Passive lysis buffer.
-
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
TGR5 Activation: cAMP Assay
This assay measures the activation of TGR5 by quantifying the production of its downstream second messenger, cyclic AMP (cAMP).[14]
Objective: To measure the dose-dependent activation of TGR5 by a ligand.
Materials:
-
Cell Line: HEK293 cells stably expressing human TGR5.
-
Reagents:
-
Cell culture medium.
-
Test compounds (this compound, synthetic analogs) dissolved in a suitable solvent.
-
Positive control (e.g., a known TGR5 agonist like INT-777).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell lysis buffer.
-
Procedure:
-
Cell Seeding: Seed the TGR5-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Compound Treatment: Replace the culture medium with a stimulation buffer containing various concentrations of the test compounds. Include a positive control and a vehicle control.
-
Incubation: Incubate the cells for a short period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the measured cAMP concentration against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.
Experimental Workflow and Logical Relationships
The selection and validation of a bile acid analog for a specific research purpose follows a logical workflow.
Caption: A typical experimental workflow for validating bile acid analogs.
Conclusion
The choice between this compound and a synthetic bile acid analog depends on the specific research question. TCA, as the endogenous ligand, is essential for studying the physiological roles of bile acid signaling. However, its relatively low potency and dual agonism may not be ideal for dissecting the specific contributions of FXR and TGR5. Synthetic analogs offer the advantages of higher potency, greater receptor selectivity (e.g., OCA for FXR, INT-777 for TGR5), or dual agonism with balanced activity (e.g., INT-767). The quantitative data and detailed protocols provided in this guide aim to facilitate the informed selection of the most appropriate tools for advancing our understanding of bile acid signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies in mice, hamsters, and rats demonstrate that repression of hepatic apoA-I expression by this compound in mice is not mediated by the farnesoid-X-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of Taurocholic Acid and Chenodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways activated by two primary bile acids: Taurocholic acid (TCA) and Chenodeoxycholic acid (CDCA). Understanding the distinct and overlapping molecular mechanisms of these signaling molecules is crucial for research in metabolic diseases, inflammatory disorders, and drug development. This document presents a summary of quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.
At a Glance: Key Signaling Differences and Similarities
| Feature | This compound (TCA) | Chenodeoxycholic Acid (CDCA) |
| Primary Receptors | FXR, TGR5, S1PR2, TLR4 | FXR, TGR5 |
| FXR Activation | Agonist (less potent) | Potent Agonist (EC50: ~10-17 µM)[1] |
| TGR5 Activation | Agonist (EC50: 7.72 µM)[2] | Agonist (EC50: 4.43 µM)[2] |
| Unique Pathways | S1PR2/p38 MAPK/YAP, TLR4 | Interferon Signaling Modulation |
| Primary Cellular Effects | Regulation of bile acid homeostasis, pro-fibrotic in liver disease, anti-inflammatory effects. | Regulation of bile acid and cholesterol metabolism, modulation of immune responses. |
Quantitative Comparison of Receptor Activation and Downstream Effects
The following tables summarize the quantitative data available for the activation of key receptors and downstream signaling events by TCA and CDCA.
Table 1: Receptor Activation Potency (EC50 Values)
| Receptor | This compound (TCA) | Chenodeoxycholic Acid (CDCA) | Data Source |
| Farnesoid X Receptor (FXR) | Less potent than CDCA | 10 - 17 µM | [1] |
| Takeda G protein-coupled Receptor 5 (TGR5) | 7.72 µM | 4.43 µM | [2] |
Table 2: Downstream Signaling and Gene Expression Changes
| Pathway | Molecule/Gene | Effect of this compound (TCA) | Effect of Chenodeoxycholic Acid (CDCA) | Data Source |
| S1PR2 Signaling | p-p38 MAPK | Increased phosphorylation in hepatic stellate cells. | Not reported. | [3][4] |
| YAP | Nuclear translocation in hepatic stellate cells. | Not reported. | [3] | |
| TLR4 Signaling | NF-κB (p65) | Blocked nuclear translocation in gingival fibroblasts. | Not reported. | [5] |
| Interferon Signaling | MxA protein | Not reported. | ↓ 54% (at 100 µM) | |
| OAS p100 protein | Not reported. | ↓ 44% (at 100 µM) | ||
| STAT1 phosphorylation | Not reported. | No significant change. | ||
| STAT3 phosphorylation | Not reported. | Decreased phosphorylation in HepG2 cells. |
Signaling Pathways Overview
TCA and CDCA exert their effects through both shared and distinct signaling pathways. While both are agonists for the nuclear receptor FXR and the G protein-coupled receptor TGR5, their potencies differ. Furthermore, TCA has been shown to activate S1PR2 and modulate TLR4 signaling, while CDCA uniquely modulates the interferon signaling pathway.
Shared Signaling Pathways
1. Farnesoid X Receptor (FXR) Signaling
Both TCA and CDCA bind to and activate FXR, a key regulator of bile acid, lipid, and glucose metabolism. CDCA is the most potent endogenous FXR agonist[1]. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
FXR Signaling Pathway
2. Takeda G protein-coupled Receptor 5 (TGR5) Signaling
TCA and CDCA also activate TGR5, a cell surface receptor coupled to Gαs proteins. Activation of TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing processes such as energy expenditure, glucose homeostasis, and inflammation. CDCA is a more potent TGR5 agonist than TCA[2].
TGR5 Signaling Pathway
Unique Signaling Pathways
1. This compound (TCA) - S1PR2 and TLR4 Signaling
TCA has been shown to activate the Sphingosine-1-Phosphate Receptor 2 (S1PR2), particularly in hepatic stellate cells (HSCs). This activation leads to a downstream cascade involving the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the subsequent nuclear translocation of Yes-associated protein (YAP). This pathway is implicated in the activation of HSCs and the progression of liver fibrosis[3][4]. Additionally, TCA has demonstrated anti-inflammatory properties by inhibiting the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in inflammatory responses, suggesting a modulatory role in Toll-like Receptor 4 (TLR4) signaling[5].
Unique Signaling Pathways of TCA
2. Chenodeoxycholic Acid (CDCA) - Interferon Signaling Modulation
CDCA has been shown to modulate the interferon (IFN) signaling pathway. In response to IFN, the JAK-STAT pathway is activated, leading to the phosphorylation of STAT proteins and the transcription of interferon-stimulated genes (ISGs) that encode antiviral proteins like MxA and OAS. CDCA can inhibit the expression of these antiviral proteins without affecting the phosphorylation of STAT1. However, CDCA has been observed to decrease the phosphorylation of STAT3 in some cancer cell lines. This suggests a nuanced regulation of the immune response by CDCA.
Modulation of Interferon Signaling by CDCA
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the ability of a compound (e.g., TCA or CDCA) to activate the Farnesoid X Receptor.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells or a similar cell line are cultured in an appropriate medium.
-
Transfection: Cells are co-transfected with three plasmids:
-
An expression vector for human FXR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Farnesoid X Receptor Response Elements (FXREs).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: After a post-transfection period (typically 24 hours), the cells are treated with various concentrations of the test compounds (TCA, CDCA) or a vehicle control.
-
Cell Lysis and Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration. Dose-response curves are generated, and EC50 values are determined.
FXR Activation Assay Workflow
Takeda G protein-coupled Receptor 5 (TGR5) Activation Assay (cAMP Measurement)
Objective: To measure the activation of TGR5 by a compound through the quantification of intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or another suitable cell line stably expressing human TGR5 are cultured.
-
Treatment: Cells are treated with different concentrations of the test bile acid (TCA, CDCA) or a known TGR5 agonist as a positive control.
-
cAMP Measurement: After a short incubation period (e.g., 30 minutes), intracellular cAMP levels are measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) based kit. TGR5 activation leads to an increase in intracellular cAMP.
-
Data Analysis: The measured cAMP levels are plotted against the concentration of the bile acid to generate a dose-response curve. From this curve, the EC50 value, which represents the concentration of the agonist that gives half-maximal response, can be determined.
TGR5 Activation Assay Workflow
Western Blotting for Protein Expression and Phosphorylation
Objective: To detect and quantify the expression levels of total and phosphorylated proteins in a specific signaling pathway.
Methodology:
-
Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p-p38 or anti-STAT1).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using a digital imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. To analyze phosphorylation, the intensity of the phosphorylated protein band is often normalized to the intensity of the total protein band.
Conclusion
This compound and Chenodeoxycholic acid, while both being primary bile acids, exhibit distinct signaling profiles. CDCA is a potent activator of FXR, a key regulator of metabolic homeostasis. In contrast, TCA is a less potent FXR agonist but uniquely engages the S1PR2 and TLR4 pathways, implicating it in both pro-fibrotic and anti-inflammatory processes. Both bile acids activate TGR5, with CDCA showing slightly higher potency. The differential activation of these signaling pathways underscores the diverse physiological and pathophysiological roles of individual bile acids and highlights their potential as targets for therapeutic intervention in a range of diseases. The experimental protocols and data presented in this guide provide a foundation for further research into the complex world of bile acid signaling.
References
- 1. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound lowers the inflammatory response of gingival fibroblasts, epithelial cells, and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway [frontiersin.org]
A Comparative Guide to HPLC and LC-MS Methods for Taurocholic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Taurocholic acid, a primary conjugated bile acid, is critical in various fields of research, including drug metabolism, hepatobiliary diseases, and microbiome studies. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Method Performance Comparison
The choice between HPLC and LC-MS for this compound analysis hinges on the specific requirements of the study, such as sensitivity, selectivity, and throughput. LC-MS is generally considered the gold standard for its superior sensitivity and specificity.[1] Below is a summary of typical performance characteristics for each method based on published literature.
| Validation Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 50 - 2000 µg/mL[2] | 1 - 1000 ng/mL[1][3] |
| Correlation Coefficient (r) | > 0.998[2] | > 0.995[3] |
| Limit of Detection (LOD) | < 10 µg/mL[2] | 0.01 - 1 ng/mL[4] |
| Limit of Quantification (LOQ) | ~50 µg/mL (inferred from linearity)[2] | 0.02 - 3.5 ng/mL[4] |
| Intra-day Precision (%RSD) | 0.28 - 6.70%[2] | < 10%[5] |
| Inter-day Precision (%RSD) | 0.47 - 2.28%[2] | < 10%[5] |
| Accuracy | Not explicitly stated | 85 - 115%[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline representative protocols for both HPLC and LC-MS analysis of this compound.
HPLC Method Protocol
This protocol is based on a method for the simultaneous quantification of several bile acids, including this compound.[2]
1. Sample Preparation:
-
For crystallized bile salts, weigh out 20 mg. For fresh bile, pipette 200 µL.
-
Add 2 mL of methanol (B129727) to the sample in a test tube.
-
Shake on a horizontal shaker for 15 minutes.
-
Centrifuge for 5 minutes.
-
Transfer 1 mL of the supernatant to an autosampler vial.
-
Add 50 µL of a 1 mg/mL internal standard solution (e.g., 4-methylphenol).
2. Chromatographic Conditions:
-
Column: Vydac reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water is typically used for separation of bile acids.
-
Flow Rate: 0.65 mL/min.[6]
-
Detection: UV detector set at 254 nm (after derivatization) or a lower wavelength for underivatized bile acids.[6]
-
Injection Volume: 20 µL.
LC-MS/MS Method Protocol
This protocol is a representative method for the sensitive quantification of multiple bile acids, including this compound, in biological matrices.[1][3]
1. Sample Preparation:
-
To 50 µL of a serum sample, add 10 µL of an internal standard working solution (e.g., this compound-d4).[1]
-
Add 140 µL of cold methanol for protein precipitation.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system such as an Agilent 1290 Infinity II or a Thermo Scientific Vanquish Horizon.[3][7]
-
Column: A reversed-phase column, for instance, a Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: Methanol/acetonitrile (1:1).[3]
-
Flow Rate: 0.65 mL/min.[3]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of this compound and its internal standard.
Cross-Validation Workflow
Cross-validation of analytical methods is essential to ensure that a new method is as reliable as an established one. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and an LC-MS method for this compound measurement. This process is guided by principles from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[8][9][10][11]
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC and LC-MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs of the study. HPLC with UV detection offers a cost-effective and robust solution for samples with relatively high concentrations of this compound. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies where trace-level detection is required in complex biological matrices. The cross-validation of these methods is a critical step in ensuring data integrity and consistency when transitioning between analytical platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Choleretic Agents: Evaluating the Efficacy of Taurocholic Acid and Other Key Modulators of Bile Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Taurocholic acid (TCA) against other prominent choleretic agents, including Ursodeoxycholic acid (UDCA), Tauroursodeoxycholic acid (TUDCA), Fenipentol, and Azintamide. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting available quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. While direct head-to-head comparative studies are limited, this guide synthesizes existing data to facilitate an objective evaluation.
Comparative Efficacy of Choleretic Agents
The choleretic efficacy of an agent is primarily determined by its ability to increase bile flow. The following tables summarize the available quantitative data from various preclinical and clinical studies. It is important to note that the data are derived from different studies with varying methodologies, which should be considered when making comparisons.
Preclinical Data in Animal Models
| Agent | Animal Model | Dosage | Route of Administration | Observed Effect on Bile Flow | Citation |
| This compound (TCA) | Rat | Infusion (27 µmol/100g/h) | Intraduodenal | Potent inhibitor of bile acid synthesis, influencing bile flow. | [1] |
| Rat (with bile fistula) | Not specified | Not specified | Preserved bile flow in a model of taurochenodeoxycholic acid-induced cholestasis. | [2] | |
| Ursodeoxycholic acid (UDCA) | Rat | Infusion (1 to 3 µmol/min/100g) | Intravenous | Marked hypercholeresis; choleretic activity of its glucuronide metabolite was ~3 times higher than UDCA itself. | [3] |
| Rat | Not specified | Not specified | Significantly suppressed reductions in bile flow in an experimentally-induced intrahepatic cholestasis model.[4] | [4] | |
| Tauroursodeoxycholic acid (TUDCA) | Rat | 10 mg/kg | Oral (pretreatment) | Significantly increased bile flow from the ischemic liver after reperfusion.[5] | [5] |
| Rat | Not specified | Not specified | Preserved bile flow in a model of taurochenodeoxycholic acid-induced cholestasis. | [2] | |
| Fenipentol | Rat | 5 mg/kg | Intravenous | 36% increase in bile flow rate. | [6] |
| Rat | 10 mg/kg | Intravenous | 97% increase in bile flow rate. | [6] | |
| Rat | 20 mg/kg | Intravenous | 147% increase in bile flow rate. | [6] | |
| Rat | 50-200 mg/kg | Intraperitoneal | Considerable increase in biliary secretion. | [7] |
Clinical Data in Human Subjects
| Agent | Condition | Dosage | Study Design | Key Findings | Citation |
| Ursodeoxycholic acid (UDCA) | Primary Biliary Cholangitis (PBC) | 13-15 mg/kg/day | Randomized, double-blind trial | 80.88% of patients achieved >25% reduction in serum alkaline phosphatase (ALP) at 24 weeks. | [8] |
| Refractory PBC | 18-22 mg/kg/d | Randomized trial | 59.4% response rate at 6 months, compared to 36.1% in the standard dosage group. | [9] | |
| Tauroursodeoxycholic acid (TUDCA) | Primary Biliary Cholangitis (PBC) | 750 mg/day (250 mg TID) | Randomized, double-blind trial | 75.97% of patients achieved >25% reduction in serum alkaline phosphatase (ALP) at 24 weeks; no significant difference from UDCA. | [8] |
Mechanisms of Action and Signaling Pathways
The choleretic effects of these agents are mediated through distinct signaling pathways.
This compound (TCA): As a primary bile acid, TCA's primary mechanism is bile acid-dependent bile flow. It is actively secreted into the canaliculi, creating an osmotic gradient that drives the movement of water and other electrolytes, thus increasing bile volume.
Ursodeoxycholic Acid (UDCA) and Tauroursodeoxycholic Acid (TUDCA): These hydrophilic bile acids exert their choleretic effects through multiple mechanisms. They stimulate hepatobiliary secretion by activating various signaling pathways, including those involving intracellular calcium and protein kinase C (PKC).[10][11] This leads to the insertion of transport proteins, such as the bile salt export pump (BSEP), into the canalicular membrane, enhancing bile acid secretion.[12] TUDCA, being more hydrophilic, may contribute to a more significant shift towards a hydrophilic bile acid pool.
Fenipentol: Fenipentol is understood to exert its choleretic effect indirectly by stimulating the release of the gastrointestinal hormones secretin and gastrin.[7] Secretin acts on cholangiocytes to increase bicarbonate-rich ductular bile secretion. Gastrin's role is more complex, potentially involving the activation of protein kinase C (PKC) and changes in intracellular calcium levels in cholangiocytes.[7]
Azintamide: The precise signaling pathway for Azintamide's choleretic effect is not extensively detailed in recent literature. However, it is known to increase both the fluid and solid components of bile. Preclinical studies suggest that Azintamide may enhance the classical pathway of bile acid synthesis by modulating the Farnesoid X Receptor (FXR) and upregulating Cholesterol 7α-hydroxylase (CYP7A1).[13][14]
References
- 1. Feedback regulation of bile-acid synthesis in the rat. Differing effects of taurocholate and tauroursocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ursodeoxycholate dose-dependent formation of ursodeoxycholate-glucuronide in the rat and the choleretic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choleretic effects of ursodeoxycholic acid on experimentally-induced intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of tauroursodeoxycholic acid on bile flow and calcium excretion in ischemia-reperfusion injury of rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ursodeoxycholic Acid at 18-22 mg/kg/d Showed a Promising Capacity for Treating Refractory Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKC alpha-/PKA-dependent mechanism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholate and tauroursodeoxycholate inhibit cholangiocyte growth and secretion of BDL rats through activation of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Detergent Properties of Bile Salts: Taurocholic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the detergent properties of taurocholic acid and other key bile salts, supported by experimental data. Understanding these properties is crucial for research in drug delivery, gastroenterology, and metabolic diseases.
Bile salts are amphipathic molecules synthesized from cholesterol in the liver, playing a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Their detergent (surfactant) properties allow them to emulsify fats into smaller particles and form mixed micelles, which facilitate the action of lipases and the transport of lipids across the intestinal mucosa. The efficacy of a bile salt as a detergent is determined by several key physicochemical properties, including its critical micelle concentration (CMC), aggregation number, and hydrophobicity.
Comparative Analysis of Detergent Properties
The detergent capacity of a bile salt is inversely related to its critical micelle concentration (CMC); a lower CMC indicates that less of the bile salt is required to form micelles and begin solubilizing lipids. The aggregation number, or the number of monomers in a micelle, and the hydrophobicity of the bile salt also play significant roles in its solubilization capacity.
The following table summarizes key quantitative data for this compound and other common bile salts. It is important to note that CMC values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[2][3]
| Bile Salt | Type | Conjugation | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Hydrophobicity Index |
| This compound (TCA) | Primary | Taurine | 2.5 - 15 | 2 - 10 | 0.00 |
| Glycocholic acid (GCA) | Primary | Glycine | 4 - 12 | 2 - 5 | 0.14 |
| Cholic acid (CA) | Primary | Unconjugated | 9 - 18.4 | 2 - 6 | 0.29 |
| Taurochenodeoxycholic acid (TCDCA) | Primary | Taurine | 1 - 6 | 4 - 15 | 0.46 |
| Glycochenodeoxycholic acid (GCDCA) | Primary | Glycine | 2 - 7 | 4 - 15 | 0.60 |
| Chenodeoxycholic acid (CDCA) | Primary | Unconjugated | 4 - 7 | 4 - 20 | 0.83 |
| Taurodeoxycholic acid (TDCA) | Secondary | Taurine | 1 - 4 | 5 - 30 | 0.59 |
| Glycodeoxycholic acid (GDCA) | Secondary | Glycine | 1 - 4 | 5 - 30 | 0.73 |
| Deoxycholic acid (DCA) | Secondary | Unconjugated | 2 - 6 | 4 - 31 | 1.00 |
| Taurolithocholic acid (TLCA) | Secondary | Taurine | 0.5 - 2 | - | 1.00 |
| Glycolithocholic acid (GLCA) | Secondary | Glycine | 0.8 - 3 | - | 1.19 |
| Lithocholic acid (LCA) | Secondary | Unconjugated | 1 - 4 | - | 1.57 |
Note: Data compiled from multiple sources.[1][4][5][6][7][8][9] The hydrophobicity index is a relative measure, with higher values indicating greater hydrophobicity.
Experimental Protocols
Accurate and reproducible measurement of detergent properties is essential for comparative studies. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Spectrofluorometry
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.[10]
Materials:
-
Bile salt of interest
-
Pyrene solution (in a volatile solvent like acetone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of the bile salt in PBS.
-
Aliquot a small volume of the pyrene solution into a series of test tubes and evaporate the solvent to leave a thin film of pyrene.
-
Add increasing concentrations of the bile salt solution to the test tubes, ensuring the final pyrene concentration is constant and low (e.g., 1 µM).
-
Incubate the solutions at a constant temperature (e.g., 25°C) with gentle agitation until the pyrene is fully dissolved.
-
Measure the fluorescence emission spectrum of each solution using an excitation wavelength of 335 nm.
-
Record the intensity of the first (I1) and third (I3) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I1/I3) as a function of the bile salt concentration.
-
The CMC is determined as the point of inflection in the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the formation of micelles.[10]
Cholesterol Solubilization Assay
This assay quantifies the ability of a bile salt to solubilize cholesterol, a key physiological function.[11][12]
Materials:
-
Bile salt solution in a physiologically relevant buffer (e.g., PBS, pH 7.4)
-
Radio-labeled cholesterol (e.g., [¹⁴C]-cholesterol) or a colorimetric cholesterol assay kit
-
Scintillation counter (if using radio-labeled cholesterol) or spectrophotometer
-
Shaking incubator
Procedure:
-
Prepare a series of bile salt solutions at concentrations above and below the expected CMC.
-
Add an excess of solid cholesterol (containing a known amount of radio-labeled cholesterol) to each bile salt solution.
-
Incubate the mixtures in a shaking incubator at 37°C for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the samples at high speed to pellet the unsolubilized cholesterol.
-
Carefully collect an aliquot of the supernatant, ensuring no solid cholesterol is transferred.
-
Quantify the amount of solubilized cholesterol in the supernatant using either scintillation counting or a colorimetric assay.
-
Plot the concentration of solubilized cholesterol against the bile salt concentration. The point at which the solubility of cholesterol sharply increases corresponds to the CMC. The slope of the line above the CMC indicates the cholesterol solubilizing capacity of the micelles.[11]
Signaling Pathways and Experimental Workflows
The biological effects of bile salts extend beyond their detergent properties and include the activation of specific signaling pathways, primarily through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[6][13] The hydrophobicity of a bile salt often correlates with its potency as a signaling molecule.[14]
Caption: Simplified signaling pathways of bile acids via FXR and TGR5.
The following diagram illustrates a typical workflow for comparing the detergent properties of different bile salts.
Caption: Workflow for comparing bile salt detergent properties.
References
- 1. Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flabslis.com [flabslis.com]
- 3. bdigital.ufp.pt [bdigital.ufp.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. FXR-activating ligands inhibit rabbit ASBT expression via FXR-SHP-FTF cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Basic studies on cholesterol solubilization in bile salt solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
Taurocholic Acid: A Validated Biomarker for Liver Disease Compared
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taurocholic acid (TCA) as a biomarker for liver disease against other alternatives, supported by experimental data. The following sections detail the performance of TCA in diagnosing and monitoring various liver pathologies, outline the experimental protocols for its measurement, and visualize its key signaling pathways.
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize the performance of this compound in comparison to conventional liver function tests (LFTs) and other bile acids in the context of various liver diseases.
| Biomarker | Disease Stage/Type | Fold Change (vs. Healthy Controls) | p-value | Reference |
| This compound (TCA) | Liver Cirrhosis | Most significantly changed bile acid | <0.0001 | [1][2] |
| Glycocholic acid (GCA) | Liver Cirrhosis | Significantly increased | <0.0001 | [1] |
| Taurochenodeoxycholic acid (TCDCA) | Liver Cirrhosis | Significantly increased | <0.0001 | [1] |
| Total Bile Acids (TBA) | Liver Cirrhosis | Significantly increased | <0.05 | |
| Alanine Aminotransferase (ALT) | Nonalcoholic Fatty Liver Disease (NAFLD) | Elevated | <0.001 | [3][4] |
| Aspartate Aminotransferase (AST) | Nonalcoholic Fatty Liver Disease (NAFLD) | Elevated | <0.001 | [3][4] |
Table 1: Comparison of this compound and Other Biomarkers in Liver Cirrhosis and NAFLD.
| Biomarker | Disease | AUROC | Sensitivity | Specificity | Cut-off Value | Reference |
| This compound (TCA) | Liver Cirrhosis | 0.726 | - | - | - | |
| This compound (TCA) | Drug-Induced Liver Injury (DILI) | 0.81 | 0.69 | 0.81 | ≥ 1955.41 nmol/L | [5] |
| Glycochenodeoxycholic acid (GCDCA) | Liver Cirrhosis | 0.735 | - | - | - | |
| Glycocholic acid (GCA) | Liver Cirrhosis | 0.719 | - | - | - | |
| Total Bile Acids (TBA) | Liver Cirrhosis | 0.652 | - | - | - | |
| This compound (TCA) | Nonalcoholic Fatty Liver Disease (NAFLD) | 0.770 | 0.724 | 0.712 | 21.75 nmol/L | [6] |
| GCA | Nonalcoholic Fatty Liver Disease (NAFLD) | 0.754 | 0.707 | 0.712 | 173.91 nmol/L | [6] |
| TCDCA | Nonalcoholic Fatty Liver Disease (NAFLD) | 0.782 | 0.810 | 0.652 | 89.76 nmol/L | [6] |
| TBA | Nonalcoholic Fatty Liver Disease (NAFLD) | 0.721 | 0.603 | 0.833 | 4.65 nmol/L | [6] |
| AST/ALT Ratio | Advanced Fibrosis in NAFLD | 0.829 | 86.9% | 79.8% | 0.87 | [4] |
Table 2: Diagnostic Performance of this compound and Other Biomarkers.
Experimental Protocols
Quantification of Serum this compound using LC-MS/MS
This protocol describes a common method for the accurate quantification of this compound in human serum.
1. Materials and Reagents:
-
This compound (TCA) analytical standard
-
This compound-d4 (TCA-d4) internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human serum samples
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation:
-
Thaw serum samples on ice.
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of the TCA-d4 internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water with formic acid and acetonitrile with formic acid.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and multiple reaction monitoring (MRM) is used to detect and quantify TCA and TCA-d4 based on their specific precursor-to-product ion transitions.
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of TCA to TCA-d4 against the concentration of the TCA standards.
-
The concentration of TCA in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving this compound in liver disease and a typical experimental workflow for its quantification.
References
- 1. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-alcoholic fatty liver disease and correlation of serum alanin aminotransferase level with histopathologic findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A High Serum Level of this compound Is Correlated With the Severity and Resolution of Drug-induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Significance of Serum Bile Acid Profiles in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taurocholic Acid and Tauroursodeoxycholic Acid in the Context of Primary Biliary Cholangitis
For Researchers, Scientists, and Drug Development Professionals
Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, fibrosis, and eventual cirrhosis. While ursodeoxycholic acid (UDCA) is the established first-line treatment, research into alternative and complementary bile acid therapies continues. This guide provides a detailed comparison of two taurine-conjugated bile acids, Taurocholic acid (TCA) and Tauroursodeoxycholic acid (TUDCA), in the context of PBC, focusing on their divergent mechanisms of action and therapeutic potential.
Executive Summary
A critical distinction must be made at the outset: Tauroursodeoxycholic acid (TUDCA) has been clinically evaluated for the treatment of PBC and has shown efficacy and safety comparable to the standard of care, UDCA. In contrast, This compound (TCA) , a primary bile acid, is not used therapeutically for PBC. In fact, at the elevated concentrations seen in cholestatic conditions like PBC, TCA can contribute to liver damage. This comparison, therefore, is not of two therapeutic alternatives for PBC, but rather an exploration of their contrasting biological effects to inform future research and drug development. TUDCA is a hydrophilic bile acid with demonstrated cytoprotective, anti-apoptotic, and anti-inflammatory properties. TCA, a more hydrophobic primary bile acid, is essential for lipid digestion but can be pro-inflammatory and pro-fibrotic in cholestatic environments.
Clinical Efficacy and Safety of TUDCA in Primary Biliary Cholangitis
While no head-to-head clinical trials comparing TCA and TUDCA in PBC exist due to the contraindication of TCA, several studies have evaluated the efficacy and safety of TUDCA, primarily in comparison to UDCA. A multicenter, randomized, double-blind clinical trial in Chinese patients with PBC provides key insights into the clinical profile of TUDCA.
Table 1: Summary of Efficacy and Safety of TUDCA vs. UDCA in PBC (24-week treatment) [1][2]
| Endpoint | TUDCA (750 mg/day) | UDCA (750 mg/day) | p-value |
| Biochemical Response | |||
| ALP reduction > 25% from baseline | 75.97% of patients | 80.88% of patients | 0.453 |
| ALP reduction > 40% from baseline | 55.81% of patients | 52.94% of patients | 0.699 |
| Similar improvement in serum ALP, AST, and Total Bilirubin | Yes | Yes | > 0.05 |
| Symptom Relief | |||
| Increase in pruritus/scratch | No change | 1.43% to 10.00% | 0.023 |
| Safety | |||
| Adverse event rates | Comparable | Comparable | - |
Experimental Protocols
Clinical Trial Protocol: TUDCA vs. UDCA in PBC[1][2]
-
Study Design: A multicenter, randomized, double-blind, parallel-controlled clinical trial.
-
Participants: 199 patients diagnosed with PBC.
-
Intervention:
-
TUDCA group: 250 mg TUDCA three times daily plus UDCA placebo.
-
UDCA group: 250 mg UDCA three times daily plus TUDCA placebo.
-
-
Duration: 24 weeks.
-
Primary Endpoint: Percentage of patients achieving a serum alkaline phosphatase (ALP) reduction of more than 25% from baseline.
-
Secondary Endpoints: Percentage of patients with serum ALP reduction of more than 40%, changes in other liver enzymes (AST, GGT) and total bilirubin, and assessment of symptoms such as pruritus.
-
Safety Assessment: Monitoring and recording of adverse events.
Preclinical Model of Liver Fibrosis Induced by TCA[3][4]
-
Animal Model: Wild-type and specific knockout (e.g., α-CGRP-/-) mice.
-
Intervention:
-
Control group: Fed a standard control diet.
-
TCA group: Fed a diet supplemented with 1% this compound for 1 or 2 weeks.
-
-
Assessments:
-
Liver Histology: Evaluation of liver damage, inflammation, and fibrosis through staining methods like Sirius Red.
-
Immunohistochemistry: Analysis of protein expression related to fibrosis (e.g., collagen), cell signaling (e.g., pPKA, pERK1/2), and growth factors (e.g., TGF-β1, VEGF).
-
Gene Expression Analysis: Quantitative PCR on isolated cholangiocytes to measure markers of senescence and fibrosis.
-
Bile Acid Composition Analysis: Liquid chromatography/mass spectrometry to determine changes in the hepatic bile acid pool.
-
Mechanisms of Action: A Tale of Two Bile Acids
The opposing effects of TUDCA and TCA in the context of liver disease stem from their distinct molecular structures and their subsequent interactions with cellular signaling pathways.
Tauroursodeoxycholic Acid (TUDCA): The Protector
TUDCA is a hydrophilic bile acid that exerts potent cytoprotective effects on hepatocytes and cholangiocytes. Its mechanisms of action are multifaceted and generally geared towards cell survival and restoration of normal cellular function.
-
Inhibition of Apoptosis: TUDCA is a well-established anti-apoptotic agent. It can inhibit the mitochondrial pathway of apoptosis by preventing the translocation of Bax to the mitochondria, thereby reducing the release of cytochrome c and subsequent caspase activation.[3][4][5]
-
Alleviation of Endoplasmic Reticulum (ER) Stress: ER stress is a key contributor to cell death in cholestatic liver diseases. TUDCA acts as a chemical chaperone, helping to correctly fold proteins and reduce the accumulation of unfolded proteins in the ER.[6][7][8] This alleviates ER stress and inhibits the unfolded protein response (UPR)-mediated apoptotic pathways.
-
Modulation of Signaling Pathways: TUDCA influences several key signaling pathways to promote cell survival. It has been shown to activate pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.[9]
References
- 1. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholic acid attenuates endoplasmic reticulum stress and protects the liver from chronic intermittent hypoxia induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rug.nl [rug.nl]
A Comparative Analysis of Taurocholic Acid and Taurochenodeoxycholic Acid on Gastric Mucosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two prominent bile acids, Taurocholic acid (TCA) and Taurochenodeoxycholic acid (TCDCA), on the gastric mucosa. Understanding the distinct mechanisms and impacts of these agents is crucial for research into bile reflux-related gastric disorders and the development of targeted therapeutic strategies. This document synthesizes available experimental data to offer an objective comparison of their performance in inducing gastric mucosal injury.
Executive Summary
Bile acids, when refluxed into the stomach, can cause significant damage to the gastric mucosal barrier. Both this compound (TCA) and Taurochenodeoxycholic acid (TCDCA) are implicated in this process, but evidence suggests that their effects are not identical. Structural differences between these two bile acids lead to notable variations in their damaging potential. Experimental data indicates that TCDCA is a more potent agent of gastric mucosal injury compared to other bile acids, including taurine (B1682933) conjugates. The mechanisms of injury involve disruption of the gastric mucosal barrier, induction of apoptosis in gastric epithelial cells, and the activation of inflammatory signaling pathways.
Quantitative Data on Gastric Mucosal Barrier Disruption
The following table summarizes the quantitative effects of Taurochenodeoxycholic acid (TCDCA) on key indicators of gastric mucosal barrier function. Direct comparative data for this compound (TCA) under the same experimental conditions is limited in the currently available literature. However, the data for TCDCA highlights its significant disruptive effects.
| Parameter | Control (No Bile Acid) | Taurochenodeoxycholic Acid (TCDCA) | Percentage Change | Reference |
| Net Acid Flux (µEq/min) | 0.2 ± 0.1 | 2.1 ± 0.4 | +950% | [1] |
| Potential Difference (mV) | -35 ± 2 | -15 ± 3 | -57% | [1] |
| Tissue Resistance (Ω·cm²) | 250 ± 20 | 100 ± 15 | -60% | [1] |
Table 1: Effects of Taurochenodeoxycholic Acid on Gastric Mucosal Barrier Function in an experimental model. The data clearly demonstrates a significant increase in acid back-diffusion and a decrease in electrical barrier integrity upon exposure to TCDCA.[1]
Mechanisms of Action and Cellular Effects
This compound (TCA)
TCA is known to disrupt the gastric mucosal barrier, particularly in an acidic environment. Its damaging effect is pH-dependent, with the nonionized form being more injurious. TCA can inhibit enzymes crucial for mucosal protection, such as carbonic anhydrase, which is vital for maintaining the pH gradient across the mucosal surface. In experimental models, TCA has been shown to induce gastric mucosal injury, leading to increased back diffusion of hydrogen ions and sodium ions.
Taurochenodeoxycholic Acid (TCDCA)
TCDCA appears to be a more aggressive damaging agent to the gastric mucosa. Studies have shown that even minor structural differences in bile acids can lead to major changes in their effects on the gastrointestinal mucosa, with TCDCA causing significantly more disruption of barrier function than other taurine-conjugated bile acids like tauroursodeoxycholic acid.[1] TCDCA is also implicated in inducing apoptosis (programmed cell death) in gastric epithelial cells, a key mechanism contributing to mucosal damage.[2][3]
Experimental Protocols
Induction of Gastric Mucosal Injury with this compound (Rat Model)
This protocol describes a common method for inducing gastric mucosal injury in rats using this compound.
Materials:
-
Male Wistar rats (200-250g)
-
This compound (TCA)
-
Hydrochloric acid (HCl)
-
Normal saline
-
Anesthetic (e.g., urethane)
Procedure:
-
Fasting: Rats are fasted for 24 hours with free access to water to ensure an empty stomach.
-
Anesthesia: Rats are anesthetized to prevent discomfort and movement during the procedure.
-
Surgical Preparation: A midline laparotomy is performed to expose the stomach. The pylorus is ligated to prevent the passage of gastric contents into the duodenum.
-
Intragastric Instillation: A solution of acidified TCA (e.g., 40 mmol/L TCA in 150 mmol/L HCl) is instilled into the stomach via a catheter inserted through the forestomach.
-
Incubation Period: The solution is left in the stomach for a defined period (e.g., 1-3 hours).
-
Assessment of Injury: After the incubation period, the stomach is removed, opened along the greater curvature, and rinsed with saline. The mucosal injury is then assessed macroscopically (e.g., measuring the area of lesions) and histologically (by taking tissue samples for microscopic examination).
Experimental Workflow for TCA-Induced Gastric Injury
Caption: Workflow for inducing and assessing TCA-induced gastric mucosal injury in a rat model.
Signaling Pathways in Bile Acid-Induced Gastric Mucosal Injury
Bile acids can trigger intracellular signaling cascades that contribute to inflammation and cell death. While the specific pathways for TCA and TCDCA are still under detailed investigation, related bile acids are known to activate pathways such as the MAPK and STAT3 signaling cascades.
Generalized Bile Acid-Induced Signaling Pathway
Caption: Generalized signaling pathways activated by bile acids in gastric epithelial cells.
Conclusion
The available evidence strongly suggests that Taurochenodeoxycholic acid is a more potent damaging agent to the gastric mucosa than this compound. TCDCA causes a more severe disruption of the gastric mucosal barrier and is a known inducer of apoptosis in gastric epithelial cells. While both bile acids contribute to gastric mucosal injury, the higher potency of TCDCA should be a key consideration in studies of bile reflux gastritis and in the development of protective therapeutic agents. Further research is warranted to directly compare the quantitative effects and specific signaling pathways of TCA and TCDCA under identical experimental conditions to provide a more complete understanding of their differential impacts.
References
- 1. Tauroursodeoxycholic acid is less damaging than taurochenodeoxycholic acid to the gastric and esophageal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurochenodeoxycholic acid inhibits the proliferation and invasion of gastric cancer and induces its apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Taurocholic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are foundational to laboratory safety and regulatory adherence. This guide provides essential safety and logistical information for the proper disposal of Taurocholic Acid, ensuring that laboratory practices remain safe, compliant, and environmentally responsible. While Safety Data Sheets (SDS) often indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is paramount.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. When handling this compound, appropriate Personal Protective Equipment (PPE) must be worn. This includes, at a minimum, chemical-resistant gloves and safety glasses.[1] All handling of the compound, especially where dust or aerosols may be generated, should be conducted in a well-ventilated area, preferably within a certified laboratory fume hood.[2] An eye-wash station and a safety shower should be readily accessible.[2]
In the event of a spill, wear full PPE and cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[2] The absorbed material should then be collected into a suitable container for disposal.[2] Following any handling of this compound, hands and any exposed skin should be washed thoroughly with soap and water.[2]
Step-by-Step Disposal Procedures
The primary and most critical step in the disposal of any chemical, including this compound, is to consult your institution's Environmental Health and Safety (EHS) department.[1] Disposal regulations can vary significantly based on location and institution-specific guidelines.[1]
-
Waste Identification and Segregation : Clearly identify the waste stream containing this compound. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]
-
Containerization and Labeling :
-
Collect all waste material, including empty containers and contaminated lab supplies (e.g., gloves, bench liners), in a suitable, chemically compatible, and sealable container.[1][2]
-
Label the container clearly with the full chemical name, "this compound," and include concentration and quantity information.[1]
-
-
Disposal Route Determination :
-
Consult EHS : This is the most critical step.[1] Your EHS department will provide specific instructions for disposal at your facility.[1]
-
Small Quantities : For very small, "lab-scale" quantities, some institutional guidelines may permit drain disposal with a large volume of water.[1][3] However, this is not a universal practice and requires explicit approval from your EHS department.[1] Do not assume this is permissible unless confirmed.[1]
-
Large Quantities or Pure Compound : For larger volumes or the disposal of the pure solid, the standard and recommended procedure is to dispose of it through an approved chemical waste disposal facility.[1][4][5] This will be managed by your institution's contracted waste handler.[1]
-
-
Arrange for Waste Pickup : Follow your institution's established procedures for requesting a chemical waste pickup.[1] Ensure all required documentation is completed accurately.
Quantitative Data Summary
For general guidance on the disposal of acidic waste, the following parameters are often recommended. However, these are not specific to this compound and must be confirmed with your institution's EHS guidelines.
| Parameter | Guideline | Rationale |
| Acid Dilution Ratio | 1 part acid to 10 parts cold water | To dissipate heat generated during dilution. Always add acid to water slowly.[6] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or a 5-10% solution of Sodium Carbonate (Na₂CO₃) | Weak bases are preferred for a more controlled neutralization reaction, minimizing off-gassing and heat generation.[6] |
| Target pH Range | 6.0 - 8.0 | This range is typically acceptable for drain disposal, but must be verified with local wastewater regulations.[6] |
| Post-Neutralization Flush | At least 20 parts water | To ensure the neutralized solution is sufficiently diluted in the wastewater system.[7] |
Disposal Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Taurocholic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Taurocholic Acid, designed to ensure the well-being of laboratory personnel and maintain a safe research environment. Adherence to these procedures is essential for all researchers, scientists, and drug development professionals working with this compound.
This compound, a bile acid, is utilized in various research applications. While some safety data sheets (SDS) may not classify the substance as hazardous, it is imperative to handle it with care, as it can cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Gloves must be inspected for integrity before each use.[2] |
| Body Protection | Laboratory Coat | An impervious lab coat or other suitable protective clothing to prevent skin contact. |
| Respiratory Protection | Respirator / Ventilation | Always handle in a well-ventilated area or under a chemical fume hood to minimize dust and aerosol formation. If ventilation is insufficient, a NIOSH/MSHA or EN 149 approved respirator should be used.[1][2] |
Operational Plan: Safe Handling Protocol
All operations involving this compound must be conducted in a designated area, equipped with readily accessible safety showers and eyewash stations.
Step 1: Preparation
-
Ensure all required PPE is worn correctly before entering the designated handling area.
-
Cover the work surface with absorbent, disposable liners to contain any potential spills.
-
Verify that a chemical spill kit is readily available.
Step 2: Handling
-
Weighing and Aliquoting: Conduct all weighing and transfer of solid this compound within a chemical fume hood to control dust.
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.
-
General Practices:
Step 3: Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
For long-term storage, a temperature of -20°C is recommended.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Containerization:
-
Solid Waste:
-
Collect unused solid this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated liners) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams.
-
-
Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
-
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Institutional Guidelines: Strictly follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
-
Waste Pickup: Arrange for a scheduled pickup of the hazardous waste by your institution's authorized waste management provider.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the preparation of a 1 mg/mL stock solution of this compound in methanol (B129727), a common procedure in analytical studies.
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Fume hood
-
Appropriate PPE (as detailed in the table above)
Procedure:
-
Preparation: Perform all steps within a chemical fume hood. Don the appropriate PPE.
-
Weighing: Carefully weigh 10 mg of this compound solid onto a tared weigh boat using an analytical balance.
-
Transfer: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.
-
Dissolving: Add approximately 5 mL of methanol to the volumetric flask. Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.
-
Dilution to Volume: Once the solid is dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a properly labeled storage vial and store at -20°C.
Visualizing the Workflow
The following diagrams illustrate the key procedural flows for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
